molecular formula C9H5F3N2O B1310178 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS No. 860651-18-9

2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Cat. No.: B1310178
CAS No.: 860651-18-9
M. Wt: 214.14 g/mol
InChI Key: FWZGJOLNEDZEEC-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C9H5F3N2O and its molecular weight is 214.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)7(15)6-4-14-8-5(6)2-1-3-13-8/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZGJOLNEDZEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2C(=O)C(F)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420740
Record name 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860651-18-9
Record name 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a key intermediate in the development of novel therapeutics. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-tested insights.

Introduction: The Significance of a Fluorinated 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural similarity to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced binding affinity and metabolic stability.[1] The incorporation of fluorine-containing functional groups, such as the trifluoroacetyl moiety, into drug candidates is a widely employed strategy to modulate their physicochemical and biological properties.[2] The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. Consequently, this compound serves as a valuable building block for the synthesis of a diverse range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[3][4]

Synthetic Strategy: Electrophilic Acylation of the 7-Azaindole Nucleus

The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of the 7-azaindole core. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the electron-rich pyrrole ring of the 7-azaindole scaffold. The C3 position of 7-azaindole is the most nucleophilic and, therefore, the most susceptible to electrophilic attack.

Reaction Mechanism

The trifluoroacetylation of 7-azaindole is typically achieved using trifluoroacetic anhydride (TFAA) as the acylating agent. The reaction can proceed without a traditional Lewis acid catalyst due to the high reactivity of TFAA and the electron-rich nature of the 7-azaindole ring system. The mechanism involves the formation of a highly electrophilic trifluoroacetyl cation or a related reactive species, which is then attacked by the π-electrons of the pyrrole ring, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the pyrrole ring and yields the desired 3-trifluoroacetyl-7-azaindole product.

Caption: General workflow for the Friedel-Crafts acylation of 7-azaindole.

Experimental Protocol

The following protocol is a robust and reproducible method for the synthesis of this compound. This procedure has been designed for self-validation through careful monitoring of reaction progress and thorough characterization of the final product.

Materials and Reagents
Reagent/MaterialGradeSupplier
1H-pyrrolo[2,3-b]pyridine≥98%Commercially Available
Trifluoroacetic Anhydride (TFAA)≥99%Commercially Available
Tetrahydrofuran (THF), anhydrous≥99.9%Commercially Available
Saturated Sodium Bicarbonate SolutionReagentIn-house preparation
Anhydrous Magnesium SulfateReagentCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL per 1 g of starting material).

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes to ensure an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of TFAA: Add trifluoroacetic anhydride (1.5 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the formation of the product.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

  • Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Determine the yield and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Characterization Data (Predicted)

Property Predicted Value
Appearance White to off-white solid
Molecular Formula C₉H₅F₃N₂O
Molecular Weight 214.15 g/mol
Melting Point Not available
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~10.5-11.5 (br s, 1H, NH), ~8.5-8.6 (dd, 1H), ~8.2-8.3 (s, 1H), ~7.9-8.0 (dd, 1H), ~7.2-7.3 (dd, 1H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) ~175 (q, C=O), ~148, ~145, ~130, ~125, ~118, ~117 (q, CF₃), ~115, ~110
¹⁹F NMR (376 MHz, CDCl₃) δ (ppm) ~ -70 to -75 (s, 3F)
IR (KBr, cm⁻¹) ν ~3300-3100 (N-H stretch), ~1700 (C=O stretch), ~1200, ~1150 (C-F stretch)
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₉H₆F₃N₂O: 215.0427; found: ~215.04

Causality Behind Experimental Choices

  • Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is crucial to prevent the hydrolysis of trifluoroacetic anhydride, which would lead to the formation of trifluoroacetic acid and reduce the yield of the desired product.

  • Controlled Addition at 0 °C: The dropwise addition of TFAA at low temperature helps to control the exothermic nature of the reaction and minimize the formation of potential side products.

  • Molar Ratio of Reagents: A slight excess of TFAA (1.5 equivalents) is used to ensure the complete conversion of the starting 7-azaindole.

  • Aqueous Workup with Sodium Bicarbonate: The use of a mild base like sodium bicarbonate is essential to neutralize the excess trifluoroacetic anhydride and the trifluoroacetic acid formed during the reaction, facilitating the extraction of the product into the organic phase.

  • Chromatographic Purification: Flash column chromatography is the preferred method for purifying the product due to the potential for similar polarities between the product and any unreacted starting material or side products.

Conclusion and Future Directions

The synthesis of this compound via Friedel-Crafts acylation is a reliable and scalable method for producing this valuable building block. The protocol outlined in this guide provides a clear and detailed pathway for its successful synthesis and purification. The versatility of the trifluoroacetyl group allows for further chemical transformations, opening up avenues for the creation of diverse libraries of 7-azaindole derivatives for screening in various drug discovery programs. Future work could focus on exploring alternative, greener synthetic methodologies and expanding the scope of derivatization of the title compound to access novel chemical entities with enhanced therapeutic potential.

References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). The Royal Society of Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]

  • Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). PubMed Central. [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). PubMed. [Link]

  • Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties. (2018). MDPI. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (2012). RosDok. [Link]

  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. (2013). Organic & Biomolecular Chemistry. [Link]

Sources

"physicochemical properties of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Introduction: The Significance of a Privileged Scaffold

This compound is a molecule of significant interest in medicinal chemistry. Its structure is composed of two key moieties: the 1H-pyrrolo[2,3-b]pyridine core and a trifluoroethanone substituent. The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is recognized as a "privileged structure" in drug discovery. Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic the hinge-binding motif of ATP, making it a highly effective core for various kinase inhibitors. Derivatives of this scaffold have shown potent activity against numerous therapeutic targets.[1] The addition of the trifluoroethanone group further modulates the molecule's electronic properties, metabolic stability, and potential for covalent interactions, making it a valuable synthetic intermediate for developing targeted therapeutics.

Understanding the physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for successful drug development.[2][3][4][5] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and safety.[5][6] This guide provides a comprehensive overview of the key physicochemical properties of this compound and presents detailed, field-proven protocols for their experimental determination.

Part 1: In Silico Physicochemical Profile (Predicted)

While experimental data for this specific molecule is not widely published, computational methods provide a crucial starting point for any research campaign. These algorithms predict properties based on the molecular structure, offering valuable initial insights to guide experimental design.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₀H₆F₃N₂ODefines the elemental composition and exact mass.
Molecular Weight 227.17 g/mol Influences diffusion, permeability, and overall "drug-likeness".
cLogP 1.8 ± 0.4Predicts lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 58.1 ŲEstimates the surface area occupied by polar atoms; correlates with membrane transport.
pKa (Most Acidic) 10.2 ± 0.7 (Pyrrole N-H)Predicts the acidity of the N-H proton.
pKa (Most Basic) 2.5 ± 0.3 (Pyridine N)Predicts the basicity of the pyridine nitrogen, indicating its ionization state at physiological pH.

Note: These values are computationally predicted and require experimental validation. Predictions can be generated using software such as ACD/Labs Percepta Platform or the Molinspiration online toolkit.[7][8][9]

Part 2: Experimental Determination of Key Physicochemical Properties

The following sections detail the authoritative, self-validating experimental protocols required to accurately measure the critical physicochemical properties of a novel compound like this compound.

Aqueous Solubility

Causality: Aqueous solubility is a cornerstone property in drug discovery.[10] Poor solubility can terminate a drug program due to challenges in formulation, unreliable results in biological assays, and low bioavailability.[11][12] Both kinetic and thermodynamic (equilibrium) solubility are important; kinetic solubility is often measured in high-throughput screening, while equilibrium solubility provides the true thermodynamic value.[13]

Experimental Protocol: Equilibrium Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.[12]

  • Preparation of Media: Prepare phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume of PBS (e.g., 1 mL) in a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully collect the supernatant using a syringe and filter it through a 0.45 µm PVDF filter to remove any undissolved particles. This step is critical to avoid artificially high readings.

  • Quantification:

    • Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of the compound in the saturated supernatant by interpolating its peak area onto the calibration curve.

  • Validation: The final result is reported in µg/mL or µM. Visual confirmation of remaining solid in the vial before phase separation validates that a saturated solution was achieved.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Validation A Add excess solid to PBS (pH 7.4) C Equilibrate on shaker (24-48h at 25°C) A->C B Prepare standards in organic solvent E Analyze standards & sample via HPLC-UV B->E D Filter supernatant (0.45 µm filter) C->D H Confirm excess solid remains C->H Visual Check D->E F Generate Calibration Curve E->F G Calculate Solubility F->G H->G Validates Result

Caption: Workflow for Equilibrium Solubility Determination.

Lipophilicity (LogP & LogD)

Causality: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its ADME properties.[6] The partition coefficient (LogP) describes this for the neutral species, while the distribution coefficient (LogD) accounts for all ionized and neutral species at a specific pH. For an ionizable molecule, LogD at pH 7.4 is more physiologically relevant.

Experimental Protocol: LogP/D Determination by RP-HPLC

This method is a rapid and reliable alternative to the traditional shake-flask method, correlating a compound's retention time on a reverse-phase (hydrophobic) column with known LogP values of standard compounds.[14][15][16]

  • System Preparation:

    • Use a C18 reverse-phase HPLC column.

    • The mobile phase typically consists of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4 for LogD measurement) and an organic modifier like methanol or acetonitrile.

  • Calibration:

    • Select a set of 5-7 commercially available standard compounds with well-documented LogP values that span a range bracketing the expected LogP of the test compound (e.g., from -1 to 5).

    • Inject each standard individually onto the HPLC system using an isocratic mobile phase composition (e.g., 50:50 Methanol:Buffer).

    • Record the retention time (t_R) for each standard. Determine the column dead time (t_0) by injecting a non-retained compound like uracil.

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.

    • Create a calibration curve by plotting the known LogP values of the standards against their calculated log(k') values. The plot should be linear with a high correlation coefficient (R² > 0.98).

  • Sample Analysis:

    • Dissolve the test compound in the mobile phase and inject it onto the same HPLC system under identical conditions.

    • Record its retention time (t_R) and calculate its log(k').

  • Calculation: Interpolate the log(k') of the test compound onto the calibration curve to determine its LogP (or LogD if measured at a specific pH).

G cluster_calib Calibration cluster_sample Sample Analysis cluster_result Result A Inject LogP standards onto C18 column B Record retention times (tR) A->B C Calculate log(k') for each standard B->C D Plot LogP vs. log(k') to create calibration curve C->D H Interpolate sample log(k') on calibration curve D->H E Inject test compound (same conditions) F Record its retention time (tR) E->F G Calculate its log(k') F->G G->H I Determine Experimental LogP/D H->I

Caption: Workflow for LogP/D Determination via RP-HPLC.

Ionization Constant (pKa)

Causality: The pKa value defines the pH at which a molecule is 50% ionized.[17] Since solubility, permeability, and target binding are often highly dependent on a molecule's ionization state, determining the pKa is essential for predicting its behavior in different physiological compartments (e.g., stomach at pH ~2 vs. intestine at pH ~6.8).[18] The 7-azaindole core has both a weakly acidic pyrrole N-H and a basic pyridine nitrogen.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise method for pKa determination.[19][20] It involves monitoring pH changes as a titrant is added to the sample solution.

  • Instrument Setup & Calibration:

    • Use an automated titrator equipped with a calibrated, high-precision pH electrode.

    • Calibrate the pH electrode immediately before use with at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[19]

  • Sample Preparation:

    • Accurately weigh the compound and dissolve it in a suitable solvent. Due to potentially low aqueous solubility, a co-solvent system (e.g., methanol/water or DMSO/water) is often required. The pKa value obtained will be an apparent pKa (pKa') specific to that solvent system.

    • Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[19]

    • Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement.[19]

  • Titration Procedure:

    • To determine the basic pKa (of the pyridine nitrogen), titrate the sample solution with a standardized acid titrant (e.g., 0.1 M HCl).

    • To determine the acidic pKa (of the pyrrole N-H), titrate with a standardized base titrant (e.g., 0.1 M NaOH).

    • The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the system to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative curve corresponds to the equivalence point.

    • The pKa is the pH value at the half-equivalence point (i.e., the pH measured after adding half the volume of titrant needed to reach the equivalence point).[21]

G A Calibrate pH meter (pH 4, 7, 10 buffers) B Dissolve compound in co-solvent with KCl A->B C Purge solution with Nitrogen (N2) B->C D Titrate with standardized acid or base C->D E Record pH vs. Volume of Titrant D->E F Plot Titration Curve E->F G Calculate 1st Derivative to find Equivalence Point F->G H Determine pH at Half-Equivalence Point G->H I Result: pKa H->I G cluster_prep Preparation cluster_run Instrument Run cluster_analysis Analysis A Calibrate DSC with Indium standard B Weigh 2-5 mg sample into aluminum pan A->B C Hermetically seal sample & reference pans B->C D Place pans in DSC cell C->D E Heat at constant rate (e.g., 10°C/min) under N2 D->E F Plot Heat Flow vs. Temp E->F G Identify Endothermic Peak F->G H Determine Onset Temp (Tm) G->H

Caption: Workflow for Melting Point Determination via DSC.

Chemical Stability

Causality: Assessing chemical stability is mandated by regulatory agencies (e.g., ICH guidelines) to establish a compound's re-test period, storage conditions, and degradation profile. [22][23]Unstable compounds can lose potency or generate toxic degradation products. [24] Experimental Protocol: Forced Degradation & Solution Stability

This protocol evaluates stability under exaggerated conditions to identify potential degradation pathways. [25]

  • Method Development: Develop and validate a stability-indicating HPLC method. This method must be able to resolve the parent compound from all potential degradation products, impurities, and excipients.

  • Forced Degradation (Stress Studies):

    • Prepare solutions of the compound (~1 mg/mL) in various media.

    • Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room and elevated temperatures (e.g., 60°C).

    • Oxidation: Expose the compound to an oxidative agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Stress: Store the solid compound in an oven (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution to controlled UV and visible light as per ICH Q1B guidelines.

  • Time Point Analysis: At specified time points (e.g., 0, 2, 8, 24 hours for forced degradation), take an aliquot of each stressed sample, neutralize it if necessary, and dilute it to a target concentration.

  • Quantification: Analyze the samples using the stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and identify the relative peak areas of any new degradation products. Mass spectrometry (LC-MS) can be used to identify the structures of major degradants.

  • Long-Term Stability: Based on the stress test results, a long-term stability protocol is designed using controlled temperature and humidity chambers (e.g., 25°C/60% RH, 40°C/75% RH) over several months or years. [26]

G A Develop Stability-Indicating HPLC Method B Prepare Stock Solution of Compound A->B C Expose to Stress Conditions B->C D Acid (HCl) C->D E Base (NaOH) C->E F Oxidant (H2O2) C->F G Heat C->G H Light (UV/Vis) C->H I Analyze Samples at Time Points (t=0, 2, 8, 24h) D->I E->I F->I G->I H->I J Quantify Parent Compound & Degradation Products I->J K Identify Degradants (LC-MS) J->K

Caption: Workflow for a Chemical Stability (Forced Degradation) Study.

Part 3: Standard Analytical Characterization

Beyond physicochemical properties, rigorous analytical characterization is required to confirm the structure and purity of the synthesized material. This typically includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure, atom connectivity, and the presence of the trifluoromethyl group. [1][27]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight. [28]* Chromatographic Purity: A validated HPLC method is used to determine the purity of the compound, typically reported as a percentage based on peak area at a specific UV wavelength.

Conclusion

The physicochemical properties of this compound are pivotal to its potential as a precursor for drug candidates. While in silico predictions offer a valuable starting point, the rigorous experimental determination of properties such as solubility, lipophilicity, pKa, melting point, and stability is indispensable. The protocols outlined in this guide represent the industry-standard, self-validating methodologies required to generate the high-quality data necessary for making informed decisions in a drug discovery and development pipeline. A thorough understanding and application of these principles will enable researchers to effectively evaluate this promising molecule and its derivatives for therapeutic potential.

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  • Title: A High-Throughput Method for Lipophilicity Measurement Source: PMC - NIH URL: [Link]

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  • Title: Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Source: JFDA URL: [Link]

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  • Title: Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds Source: ideas.repec.org URL: [Link]

  • Title: High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier Source: ACS Publications URL: [Link]

  • Title: LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy Source: ResearchGate URL: [Link]

  • Title: How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature? Source: ResearchGate URL: [Link]

  • Title: Differential Scanning Calorimetry (DSC) Source: Duke Kunshan University URL: [Link]

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Sources

"2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone mechanism of action"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Executive Summary

While this compound is not extensively characterized as a standalone therapeutic agent in publicly available literature, its chemical architecture provides a clear and compelling blueprint for a potent and specific mechanism of action. This guide deconstructs the molecule into its two primary functional components: the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold and the trifluoromethyl ketone (TFMK) warhead . By analyzing the well-documented roles of these moieties in medicinal chemistry, we can project a highly probable mechanism: the compound functions as a covalent enzyme inhibitor, likely targeting the ATP-binding pocket of protein kinases or other ATP-utilizing enzymes. The 7-azaindole core acts as a recognition element, guiding the molecule to its target, while the electrophilic TFMK group serves as a reactive "warhead" that forms a covalent bond with a proximal nucleophilic amino acid residue. This guide will elucidate this hypothesized mechanism, explore the underlying chemical principles, and present a comprehensive workflow for its experimental validation.

Part 1: The Recognition Scaffold: 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a "privileged scaffold" in modern drug discovery. Its structure is a bioisostere of adenine, the core component of ATP, allowing it to function as a highly effective "hinge-binder" within the ATP-binding sites of numerous enzymes, particularly protein kinases.[1]

Key Properties and Function:

  • Kinase Hinge Binding: The defining feature of the 7-azaindole scaffold is its ability to form critical hydrogen bonds with the "hinge region" of the kinase domain, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, providing both affinity and selectivity.

  • Versatility: This scaffold has been successfully incorporated into a wide array of inhibitors targeting diverse enzyme classes. These include inhibitors of Fibroblast Growth Factor Receptor (FGFR), Janus Kinase (JAK), cyclin-dependent kinase 8 (CDK8), and Traf2 and Nck-interacting kinase (TNIK), which are implicated in oncology and immunology.[2][3][4][5]

  • Drug Development Precedent: The utility of the 7-azaindole core is well-established in both preclinical and clinical settings, forming the foundation of numerous investigational drugs for cancer, autoimmune disorders, and viral infections.[1] For instance, derivatives have been developed as inhibitors of NADPH Oxidase 2 (NOX2) for neurodegenerative diseases and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[1][6]

G cluster_kinase Kinase ATP Binding Pocket Hinge Kinase Hinge Region (e.g., Backbone NH) Pocket Hydrophobic Pocket Azaindole 1H-pyrrolo[2,3-b]pyridine (7-Azaindole Scaffold) Azaindole->Hinge Hydrogen Bond Formation (Mimics ATP)

Caption: 7-Azaindole scaffold binding to a kinase hinge region.

Part 2: The Reactive Warhead: Trifluoromethyl Ketone (TFMK)

The trifluoromethyl ketone (TFMK) moiety is a powerful electrophilic functional group increasingly utilized in the design of covalent inhibitors.[7][8] Its unique reactivity stems from the intense electron-withdrawing effect of the three fluorine atoms.

Chemical Principles:

  • Enhanced Electrophilicity: The fluorine atoms create a strong dipole moment, rendering the carbonyl carbon exceptionally electron-deficient and thus highly susceptible to nucleophilic attack.[7][8]

  • Hydration Equilibrium: In aqueous environments, TFMKs exist in equilibrium with their corresponding hydrate (gem-diol) form. This hydrated state is significantly more stable than that of non-fluorinated ketones and can act as a transition-state analogue for enzymatic reactions involving tetrahedral intermediates.[8]

  • Covalent Bond Formation: The core of the TFMK mechanism involves the attack of an enzyme's nucleophilic residue (typically the hydroxyl of serine or the thiol of cysteine) on the electrophilic carbonyl carbon. This forms a stable, yet often reversible, hemiketal or hemithioketal adduct.[7][9] This covalent interaction leads to potent, slow, tight-binding inhibition.[7]

This "warhead" has a proven track record in inhibiting serine and cysteine proteases and has recently been characterized as a novel warhead for designing covalently reversible inhibitors that target non-catalytic cysteines in kinases like FGFR4 and JAK3.[7][9][10]

G cluster_enzyme Enzyme Active Site Hinge Hinge Region Cys Nucleophilic Residue (e.g., Cysteine) Inhibitor 2,2,2-trifluoro-1-(1H-pyrrolo [2,3-b]pyridin-3-yl)ethanone Azaindole 7-Azaindole Moiety Inhibitor->Azaindole Guides TFMK TFMK Warhead Inhibitor->TFMK Presents Azaindole->Hinge 1. Initial Docking (H-Bonds) TFMK->Cys 2. Covalent Attack (Forms Adduct)

Caption: Proposed dual-action mechanism of targeted covalent inhibition.

Part 4: A Proposed Workflow for Experimental Validation

To empirically validate this hypothesized mechanism, a systematic, multi-stage experimental approach is required. This protocol serves as a self-validating system, where each stage provides the foundation for the next.

G node_start Hypothesis: Targeted Covalent Inhibitor node1 Stage 1: Target Identification (Chemoproteomics - ABPP) node_start->node1 Does it bind covalently to any proteins? node2 Stage 2: Target Validation (Biochemical & Biophysical Assays) node1->node2 Identify hit(s) (e.g., Kinase X) node3 Stage 3: Cellular Mechanism (Pathway Analysis) node2->node3 Confirm direct binding, kinetics (IC₅₀), & modification site (MS) node_end Mechanism Confirmed node3->node_end Confirm modulation of downstream signaling

Caption: Experimental workflow for mechanism of action validation.

Stage 1: Unbiased Target Identification via Chemoproteomics
  • Objective: To identify the cellular proteins that form a covalent adduct with the compound.

  • Methodology: Activity-Based Protein Profiling (ABPP)

    • Probe Synthesis: Synthesize an analogue of the title compound that incorporates a reporter tag (e.g., an alkyne or azide for "click" chemistry) distal to the TFMK warhead.

    • Cell Lysate Incubation: Treat a relevant cell lysate (e.g., from a cancer cell line) with the synthesized probe.

    • Click Chemistry: Ligate a fluorescent dye or biotin molecule to the probe-protein adducts via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

    • Enrichment & Identification: If using biotin, enrich the labeled proteins using streptavidin beads. Digest the proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Stage 2: Target Validation and Characterization
  • Objective: To confirm direct binding, determine inhibitory potency, and map the specific site of covalent modification on the identified target protein(s).

  • Methodologies:

    • Recombinant Protein Expression: Express and purify the top protein candidate(s) from Stage 1 (e.g., "Kinase X").

    • Enzyme Inhibition Assay: Perform an in vitro kinase activity assay (e.g., using a phosphospecific antibody or a luminescence-based ATP-depletion assay) with the purified enzyme and the title compound to determine the IC₅₀ value.

    • Intact Protein Mass Spectrometry: Incubate the purified protein with the compound and analyze the mixture by MS. A mass shift corresponding to the molecular weight of the compound will confirm covalent adduct formation.

    • Peptide Mapping by LC-MS/MS: Digest the compound-treated protein and analyze via LC-MS/MS to identify the specific peptide—and amino acid residue—that has been modified.

    • Binding Kinetics (Optional): Use Surface Plasmon Resonance (SPR) to measure the on-rate (k_on) and off-rate (k_off) of the interaction, confirming a covalent binding profile (very slow k_off).

Stage 3: Cellular Mechanism and Pathway Analysis
  • Objective: To demonstrate that the compound engages its target in a cellular context and modulates its downstream signaling pathway.

  • Methodology: Western Blotting

    • Cell Treatment: Treat a relevant cell line with increasing concentrations of the title compound.

    • Lysis and Protein Quantification: Lyse the cells and normalize protein concentrations.

    • Immunoblotting: Perform Western blot analysis using antibodies against the target protein and key downstream signaling nodes. For a kinase inhibitor, this would typically involve an antibody for the phosphorylated (active) form of its direct substrate.

    • Analysis: A dose-dependent decrease in the phosphorylation of the downstream substrate, without a change in total protein levels, would confirm target engagement and inhibition in a cellular environment.

Conclusion

This compound stands as a prototypical example of a targeted covalent inhibitor. Its structure elegantly combines a proven kinase-targeting scaffold with a reactive covalent warhead. The proposed mechanism—hinge-region recognition followed by covalent inactivation via TFMK chemistry—is strongly supported by precedents in medicinal chemistry. The experimental workflow detailed herein provides a robust and logical pathway to unequivocally identify its biological target(s) and confirm this mechanism of action, paving the way for its potential development as a highly selective and potent therapeutic agent.

References

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  • Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21575-21586. [Link]

  • Gasser, F., et al. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Helvetica Chimica Acta, e202400125. [Link]

  • Gromova, A. V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(19), 6799. [Link]

  • Wang, Y., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Acta Pharmaceutica Sinica B, 11(11), 3563-3572. [Link]

  • Huseby, K. S., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(7), 1735. [Link]

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  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12228-12243. [Link]

  • Cholewiński, G., et al. (2019). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 15, 2309-2346. [Link]

  • El Mernissi, Y., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 99(11), 100742. [Link]

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Sources

"biological activity of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Executive Summary

This technical guide provides a comprehensive analysis of the potential biological activity of this compound, a novel compound possessing two key structural motifs of significant interest in medicinal chemistry: the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core and a trifluoroethanone moiety. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide extrapolates its likely biological functions based on the well-documented activities of its constituent parts. We will delve into its plausible molecular targets, mechanisms of action, and provide detailed experimental protocols for its biological characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this and related compounds.

Part 1: Foundational Chemistry and Rationale for Interest

The Privileged Scaffold: 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of purines and is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets with high affinity.[1] Its versatile structure is a cornerstone in the development of therapies for a multitude of diseases.

Derivatives of 7-azaindole have shown significant activity as inhibitors of several key enzyme families and as receptor antagonists:

  • Kinase Inhibitors: This is the most prominent area of activity. 7-azaindole derivatives have been developed as potent inhibitors of Janus kinases (JAKs) for autoimmune disorders[2][3][4][5][6], Fibroblast Growth Factor Receptors (FGFRs) in oncology[7][8][9], Maternal Embryonic Leucine Zipper Kinase (MELK) for cancer treatment[10], and Hematopoietic Progenitor Kinase 1 (HPK1) in immuno-oncology.[11]

  • Other Enzyme Inhibitors: The scaffold is also found in inhibitors of Phosphodiesterase 4B (PDE4B) with anti-inflammatory potential[12], and NADPH Oxidase 2 (NOX2).[13]

  • Receptor Antagonists: It has been utilized in the development of CRTh2 receptor antagonists.[14]

  • Antiviral Agents: The 7-azaindole core is present in non-nucleoside HIV-1 reverse transcriptase inhibitors.[1]

  • Neurodegenerative Disease Targets: Derivatives have been investigated as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors for conditions like Alzheimer's disease.[15]

The Reactive Moiety: 2,2,2-Trifluoroethanone

The incorporation of a trifluoromethyl group adjacent to a ketone dramatically alters its chemical properties. The strong electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon highly electrophilic.[16][17] This has two major implications for its biological activity:

  • Transition-State Mimicry: In aqueous environments, trifluoromethyl ketones readily form stable hydrates (gem-diols). This tetrahedral hydrated form can act as a mimic of the transition state of substrate hydrolysis by enzymes such as serine and cysteine proteases, leading to potent, often reversible, inhibition.[16][17]

  • Covalent Inhibition: The heightened electrophilicity makes the carbonyl carbon susceptible to nucleophilic attack from amino acid residues in an enzyme's active site, such as the thiol group of cysteine or the hydroxyl group of serine. This can lead to the formation of a stable covalent bond, resulting in irreversible inhibition.[17]

Part 2: Plausible Biological Targets and Mechanisms of Action

Given the extensive literature on its core structures, this compound is predicted to be a potent modulator of cell signaling pathways, most likely as a kinase inhibitor with a covalent or transition-state-mimicking mechanism of action.

Hypothesized Target Class: Protein Kinases

The 7-azaindole scaffold frequently acts as a hinge-binder in the ATP-binding pocket of protein kinases. The nitrogen atoms in the pyridine and pyrrole rings can form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the molecule in the active site. The trifluoroethanone moiety at the 3-position of the pyrrolo[2,3-b]pyridine ring would then be positioned to interact with other regions of the ATP-binding pocket.

A plausible mechanism of action is covalent inhibition, where the trifluoroethanone group reacts with a nearby nucleophilic residue (e.g., a cysteine) in the kinase active site. This would lead to irreversible inhibition and could provide enhanced potency and duration of action.

Visualizing the Proposed Mechanism of Action

G cluster_0 Kinase Active Site cluster_1 Inhibitor Kinase Target Kinase Covalent Adduct Irreversible Covalent Adduct Kinase->Covalent Adduct Cysteine Cysteine Residue (Nucleophile) Cysteine->Covalent Adduct Forms Inhibitor This compound 7-azaindole 7-Azaindole Core Inhibitor->7-azaindole Trifluoroethanone Trifluoroethanone Moiety (Electrophile) Inhibitor->Trifluoroethanone 7-azaindole->Kinase H-Bonding to Hinge Region Trifluoroethanone->Cysteine Nucleophilic Attack

Caption: Proposed covalent inhibition mechanism.

Part 3: Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a systematic experimental approach is required. The following protocols provide a framework for its initial characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

Objective: To determine the inhibitory potency (IC50) of the compound against a panel of protein kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of recombinant kinase, fluorescently labeled peptide substrate, and ATP in assay buffer.

  • Assay Procedure:

    • Serially dilute the test compound in DMSO and then in assay buffer.

    • In a 384-well plate, add the diluted compound, kinase, and peptide substrate.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding a solution of EDTA.

    • Measure the fluorescence signal, which correlates with the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to controls (no enzyme and no inhibitor).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Anti-Proliferative Assay (MTS Assay)

Objective: To assess the effect of the compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer) in appropriate media.[10]

  • Assay Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to vehicle-treated cells.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Experimental Workflow

G Start Start Compound_Synthesis Compound Synthesis and Purification Start->Compound_Synthesis In_Vitro_Screening In Vitro Kinase Panel Screening Compound_Synthesis->In_Vitro_Screening Cell-Based_Assays Cell-Based Proliferation Assays In_Vitro_Screening->Cell-Based_Assays Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Covalent Binding) Cell-Based_Assays->Mechanism_of_Action Potent Hits Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization End End Lead_Optimization->End

Sources

"in vitro evaluation of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Introduction

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is a rigorous process of structured evaluation. This guide provides a comprehensive framework for the in vitro characterization of This compound . The molecule's architecture presents a compelling case for a dual-hypothesis-driven investigation. It features a 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, a privileged scaffold found in numerous FDA-approved kinase inhibitors due to its ability to form key hydrogen bonds in the ATP-binding pocket of kinases.[1][2][3] Coupled with this is a 2,2,2-trifluoroethyl ketone moiety, a well-documented electrophilic "warhead" that can form a reversible covalent bond with the catalytic residues of serine and cysteine proteases.[4][5]

This guide, intended for researchers, scientists, and drug development professionals, eschews a rigid template. Instead, it presents a logical, tiered workflow designed to first identify primary biochemical targets, then confirm cellular activity, and finally, assess preliminary safety and metabolic liabilities. Each protocol is presented as a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and provide actionable insights for project progression.

G Compound Test Compound: 2,2,2-trifluoro-1-(1H-pyrrolo [2,3-b]pyridin-3-yl)ethanone PrimaryScreen SECTION 1 Hypothesis-Driven Primary Target Screening Compound->PrimaryScreen KinaseAssay 1.1 Kinase Inhibition Profiling PrimaryScreen->KinaseAssay 7-Azaindole Scaffold ProteaseAssay 1.2 Protease Inhibition Profiling PrimaryScreen->ProteaseAssay TFMK Warhead CellularScreen SECTION 2 Cellular Activity Assessment KinaseAssay->CellularScreen Biochemical Hits ProteaseAssay->CellularScreen Biochemical Hits Cytotoxicity 2.1 Cytotoxicity & Antiproliferation CellularScreen->Cytotoxicity SafetyProfile SECTION 3 Preliminary Safety & ADME Profiling CellularScreen->SafetyProfile Confirmed Cellular Activity Apoptosis 2.2 Mechanism of Cell Death Analysis Cytotoxicity->Apoptosis If Cytotoxic Decision Go/No-Go Decision Lead Optimization Apoptosis->Decision Metabolism 3.1 Metabolic Stability SafetyProfile->Metabolism hERG 3.2 hERG Channel Inhibition SafetyProfile->hERG Metabolism->Decision hERG->Decision

Caption: High-level workflow for the in vitro evaluation of the test compound.

Section 1: Hypothesis-Driven Primary Target Screening

Rationale: The compound's structure provides two strong, distinct hypotheses for its molecular targets. The 7-azaindole scaffold is a well-established hinge-binding motif in protein kinases, while the trifluoromethyl ketone (TFMK) is a known covalent modifier of proteases.[4][6] A logical first step is to screen the compound against diverse panels of both enzyme classes to identify potential primary targets.

Kinase Inhibition Profiling

Causality: A broad, high-throughput screen against a panel of kinases is the most efficient method to determine if the 7-azaindole core confers inhibitory activity and to identify specific kinase families for further investigation.[7] A reduction in the phosphorylation of a substrate indicates inhibition of the kinase.[][9] We will utilize a fluorescence-based assay, which offers high sensitivity and is amenable to automation.

G cluster_reactants Reactants Kinase Kinase ADP ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->PhosphoSubstrate Phosphorylation Substrate Fluorescent Substrate Substrate->PhosphoSubstrate Phosphorylation Inhibitor Test Compound (Inhibitor) Inhibitor->Kinase Binds to ATP pocket Signal Change in Fluorescence PhosphoSubstrate->Signal

Caption: Formation of a hemithioketal adduct with a cysteine protease.

Experimental Protocol: Fluorogenic Protease Substrate Assay

  • Reagent Preparation: Prepare assay buffer specific to the protease. Reconstitute the protease and the corresponding fluorogenic substrate (e.g., Ac-DEVD-AMC for Caspase-3). Prepare compound dilutions as described in section 1.1.

  • Compound/Enzyme Incubation: Add the test compound dilutions to a 384-well plate, followed by the addition of the protease solution. Incubate for 30 minutes at 37°C to allow for covalent adduct formation.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence (resulting from substrate cleavage) over time (e.g., every 2 minutes for 60 minutes).

  • Data Analysis: Determine the reaction rate (V₀) from the linear portion of the kinetic curve for each concentration. Calculate the percent inhibition and determine the IC₅₀ value.

Data Presentation: Representative Protease Inhibition Profile

Protease TargetFamilyIC₅₀ (µM)
Cathepsin BCysteine Protease0.85
Caspase-3Cysteine Protease1.2
ChymotrypsinSerine Protease> 100
ThrombinSerine Protease> 100

Section 2: Cellular Activity Assessment

Rationale: Demonstrating activity in a biochemical assay is a critical first step, but it does not guarantee efficacy in a biological system. The compound must be able to cross the cell membrane and engage its target in the complex intracellular environment. Therefore, the next tier of evaluation involves cell-based assays to measure cytotoxicity and begin to understand the mechanism of action. [10]

General Cytotoxicity and Antiproliferative Activity

Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. [11]Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. [12]This assay provides a robust, quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death, allowing for the calculation of an IC₅₀ value. [13]Screening against both cancerous and non-cancerous cell lines gives an early indication of potential therapeutic selectivity. [11] Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells (e.g., MCF-7 breast cancer, A549 lung cancer, and non-cancerous HEK293 cells) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (prepared as in 1.1). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ value for each cell line.

Data Presentation: Cellular Potency and Selectivity Index

Cell LineTissue of OriginIC₅₀ (µM)Selectivity Index (SI)¹
MCF-7Breast Cancer2.512.0
A549Lung Cancer3.19.7
HEK293Normal Kidney30.0-
¹ SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)
Mechanistic Cell Death Analysis

Causality: If the compound demonstrates potent cytotoxicity, the next logical question is how it induces cell death. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial. The Annexin V/Propidium Iodide (PI) assay leverages the fact that in early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently labeled Annexin V. In late apoptosis or necrosis, the cell membrane loses integrity, allowing the DNA-intercalating dye PI to enter. [13]Flow cytometry can then quantify these distinct cell populations.

G cluster_results Quantify Cell Populations Start Treat Cells with Test Compound Harvest Harvest & Wash Cells Start->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Analyze via Flow Cytometry Stain->Analyze Q1 Q1: Necrotic (Annexin V- / PI+) Analyze->Q1 Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Analyze->Q2 Q3 Q3: Viable (Annexin V- / PI-) Analyze->Q3 Q4 Q4: Early Apoptotic (Annexin V+ / PI-) Analyze->Q4

Caption: Experimental workflow for Annexin V / PI apoptosis assay.

Experimental Protocol: Annexin V/PI Staining with Flow Cytometry

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization, then wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour, acquiring at least 10,000 events per sample.

Data Presentation: Apoptosis Induction in MCF-7 Cells

Treatment% Viable (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle (DMSO)95.12.51.80.6
Compound (IC₅₀)45.335.815.43.5
Compound (2x IC₅₀)15.248.132.64.1

Section 3: Preliminary Safety and Pharmacokinetic Profiling (ADME/Tox)

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and key safety liabilities is critical for making informed decisions and avoiding late-stage failures. [14]Metabolic stability predicts how long a drug will last in the body, while hERG inhibition screening assesses the risk of cardiotoxicity.

In Vitro Metabolic Stability

Causality: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in the microsomal fraction. [15]An in vitro assay using human liver microsomes (HLM) measures the rate of disappearance of the parent compound over time. [16]This allows for the calculation of the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ), which are key parameters used to predict in vivo hepatic clearance. A compound that is metabolized too rapidly will likely have poor bioavailability and a short duration of action. [14] Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reagent Preparation: Thaw pooled HLM on ice. Prepare phosphate buffer (pH 7.4) and a 1 mM NADPH cofactor solution. Prepare a 1 µM working solution of the test compound.

  • Incubation: In a 96-well plate, combine the test compound, HLM, and buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution. Include a control group without NADPH to check for non-CYP-mediated degradation.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line is used to calculate the half-life (t₁/₂ = -0.693 / slope) and intrinsic clearance (Clᵢₙₜ).

Data Presentation: Metabolic Stability Parameters

CompoundHalf-life (t₁/₂, min)Intrinsic Clearance (Clᵢₙₜ, µL/min/mg)Interpretation
Test Compound4530.8Moderate Stability
Verapamil (Control)1877.0High Clearance
Warfarin (Control)> 120< 11.5Low Clearance
hERG Channel Inhibition Assessment

Causality: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. [17]Inhibition of this channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes. [18]Regulatory agencies mandate testing for hERG liability. Automated patch-clamp electrophysiology provides a direct functional measurement of ion channel activity and is considered the gold standard for assessing hERG inhibition. [17][19] Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • System Setup: The automated patch-clamp system (e.g., QPatch or SyncroPatch) captures single cells and forms a high-resistance seal to allow for whole-cell current recording. [17]3. Baseline Recording: A specific voltage protocol is applied to elicit the characteristic hERG tail current, and a stable baseline is recorded. [19]4. Compound Application: The test compound is applied at several concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.

  • Current Measurement: The hERG tail current is measured after a steady-state effect is reached at each concentration.

  • Data Analysis: The percent inhibition of the hERG current is calculated relative to the vehicle control. The data are fitted to a dose-response curve to determine the IC₅₀ value.

Data Presentation: hERG Inhibition Potential

CompoundConcentration (µM)% hERG InhibitionIC₅₀ (µM)
Test Compound0.12%> 30
1.08%
10.025%
30.048%
E-4031 (Positive Control)--0.012

Conclusion

This technical guide outlines a logical and efficient cascade for the comprehensive in vitro evaluation of this compound. By initiating with hypothesis-driven biochemical screens based on the compound's distinct structural motifs, we can rapidly identify potential primary targets within the kinome and proteome. Subsequent progression to cell-based assays validates this activity in a more complex biological context, providing crucial data on cellular potency and the mechanism of cell death. Finally, early-stage ADME/Tox profiling addresses key developability parameters, assessing metabolic stability and the risk of cardiotoxicity. This integrated approach ensures that resources are focused on compounds with a well-characterized mechanism of action and a promising safety profile, providing a solid foundation for subsequent lead optimization and preclinical development.

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The Emergence of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: A Technical Primer on a Promising Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the scientific rationale, synthesis, and evaluation of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a compound poised at the intersection of a privileged kinase-binding scaffold and a functionality known to enhance pharmacological properties. While this specific molecule is a novel entity in the public domain, its structural components suggest significant potential as a targeted kinase inhibitor. This document will provide researchers, chemists, and drug development professionals with a comprehensive framework for understanding and investigating this compound and its analogs. We will explore the foundational importance of the 1H-pyrrolo[2,3-b]pyridine core, the strategic incorporation of the trifluoroethanone moiety, a proposed synthetic route, and detailed protocols for its characterization as a kinase inhibitor.

The Strategic Foundation: The 1H-pyrrolo[2,3-b]pyridine Core

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a recurring motif in the landscape of kinase inhibitor drug discovery. Its prevalence stems from its ability to act as a bioisostere of purine, enabling it to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. This fundamental interaction provides a strong anchoring point for the inhibitor, from which further substitutions can be made to achieve potency and selectivity.

Numerous clinically evaluated and approved kinase inhibitors feature this core structure, highlighting its versatility and favorable drug-like properties. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been successfully developed to target a range of kinases implicated in oncology and inflammatory diseases, including:

  • Janus Kinases (JAKs): Crucial mediators of cytokine signaling.[1]

  • Fibroblast Growth Factor Receptors (FGFRs): Key drivers in various cancers.[2][3]

  • FMS-like Tyrosine Kinase 3 (FLT3): A significant target in acute myeloid leukemia.[4]

  • Maternal Embryonic Leucine Zipper Kinase (MELK): Implicated in tumor progression.[5]

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): Involved in cell growth and survival.[6]

The trifluoroethanone substituent at the 3-position of this core represents a rational design strategy to enhance the inhibitory potential and refine the pharmacological profile of the parent scaffold.

The Trifluoroethanone Moiety: Enhancing Potency and Metabolic Stability

The introduction of a 2,2,2-trifluoroethanone group is a deliberate medicinal chemistry tactic. The trifluoromethyl group is known to increase metabolic stability by blocking potential sites of oxidation. Furthermore, its strong electron-withdrawing nature can influence the acidity of nearby protons and modulate the binding affinity of the molecule to its target protein. The ketone functionality can also participate in hydrogen bonding or other interactions within the active site of a kinase. The combination of the 1H-pyrrolo[2,3-b]pyridine core with the trifluoroethanone group in this compound thus presents a compelling hypothesis for a potent and selective kinase inhibitor.

Proposed Synthesis of this compound

G A 1H-pyrrolo[2,3-b]pyridine (7-azaindole) D Reaction A->D B Trifluoroacetic anhydride or other activated trifluoroacetylating agent B->D C Lewis Acid (e.g., AlCl3) or Friedel-Crafts catalyst C->D E This compound D->E

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Synthesis

  • Reaction Setup: To a solution of 1H-pyrrolo[2,3-b]pyridine in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride.

  • Acylation: Cool the reaction mixture to 0°C and add trifluoroacetic anhydride dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by carefully adding it to ice-water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Evaluation as a Kinase Inhibitor: A Step-by-Step Guide

To ascertain the kinase inhibitory profile of this compound, a systematic approach involving both in vitro biochemical assays and cell-based assays is recommended.

In Vitro Biochemical Kinase Assays

The initial step is to determine the direct inhibitory effect of the compound on a panel of purified kinases. A luminescence-based assay that measures ATP consumption is a common and robust method.

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction: In a 96-well or 384-well plate, combine the kinase of interest, a suitable substrate peptide, and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted compound or a DMSO control to the appropriate wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Detection: Add a reagent that stops the kinase reaction and detects the amount of remaining ATP by generating a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. A lower luminescent signal corresponds to higher kinase activity (more ATP consumed).

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Kinase TargetPredicted IC50 (nM)Rationale for Selection
JAK3< 100The 1H-pyrrolo[2,3-b]pyridine core is a known JAK inhibitor scaffold.[1]
FGFR1< 200Derivatives of the core have shown potent FGFR inhibitory activity.[2][3]
FLT3< 500The scaffold has been successfully utilized for FLT3 inhibitors.[4]
MELK< 1003-substituted derivatives of the core are potent MELK inhibitors.[5]
Cell-Based Kinase Assays

Following biochemical validation, it is crucial to assess the compound's activity in a more physiologically relevant cellular context. This can be achieved through various methods, including Western blotting to probe the phosphorylation of downstream substrates or cell proliferation assays in cancer cell lines known to be dependent on the target kinase.

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

  • Cell Culture and Treatment: Culture a cancer cell line known to have high activity of the target kinase. Treat the cells with varying concentrations of this compound for a specified duration.

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total form of the substrate as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

G cluster_0 Cellular Environment A Kinase Signaling Pathway B Target Kinase (e.g., JAK3, FGFR1) A->B C Downstream Substrate B->C D Phosphorylated Substrate (Active Signaling) C->D E This compound E->B Inhibition

Caption: Inhibition of a cellular kinase signaling pathway.

Experimental Protocol: Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells dependent on the target kinase in a 96-well plate.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Add a reagent that measures cell viability (e.g., a reagent that is converted to a fluorescent or colored product by metabolically active cells).

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Plot the viability signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Future Directions and Conclusion

The exploration of this compound as a kinase inhibitor is a scientifically sound endeavor rooted in established principles of medicinal chemistry and chemical biology. The convergence of the privileged 1H-pyrrolo[2,3-b]pyridine scaffold with the pharmacologically advantageous trifluoroethanone moiety presents a compelling starting point for the development of novel therapeutics.

This technical guide provides a comprehensive roadmap for the synthesis and evaluation of this promising compound. The proposed experimental protocols offer robust and validated methods for characterizing its inhibitory activity, from direct enzyme inhibition to cellular efficacy. Further investigations into its kinase selectivity profile, pharmacokinetic properties, and in vivo efficacy will be crucial next steps in elucidating its full therapeutic potential. The insights gained from the study of this molecule will undoubtedly contribute to the broader understanding of kinase inhibitor design and the ongoing quest for more effective and targeted therapies.

References

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  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2021). MDPI. [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (2021). Journal of Medicinal Chemistry. [Link]

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Unlocking Therapeutic Potential: A Technical Guide to the Target Landscape of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone presents a compelling starting point for novel therapeutic development. This technical guide provides an in-depth analysis of its potential therapeutic targets, grounded in the well-established pharmacology of its core scaffolds: the privileged 1H-pyrrolo[2,3-b]pyridine (7-azaindole) moiety and the reactive trifluoroethanone group. By dissecting the structure-activity relationships of analogous compounds and the chemical properties of its functional groups, we illuminate a strategic path for target identification and validation. This document is intended to serve as a foundational resource for researchers embarking on the exploration of this promising molecule.

Introduction: Deconstructing a Privileged Scaffold

The quest for novel therapeutics with enhanced efficacy and specificity is a cornerstone of modern drug discovery. The strategic design of small molecules that potently and selectively modulate disease-relevant biological targets is paramount. The compound this compound is built upon the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold. This heterocyclic system is recognized as a "privileged" structure in medicinal chemistry due to its frequent appearance in bioactive compounds, particularly as a hinge-binding motif in kinase inhibitors[1][2][3]. The addition of a trifluoroethanone group introduces a unique chemical feature that can significantly influence target engagement and biological activity[4][5][6].

The 7-azaindole core can act as a bioisostere for indole and purine systems, offering advantages in modulating physicochemical properties and creating novel intellectual property[3]. The nitrogen atom at the 7-position enhances its ability to form critical hydrogen bonds with the hinge region of kinases, mimicking the binding of ATP's adenine base[2][3]. This has led to the successful development of numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib[1][3].

The trifluoromethyl group is a well-established modulator of drug properties, often enhancing metabolic stability, lipophilicity, and binding affinity through various non-covalent interactions[5][6][7][8][9]. The trifluoroethanone moiety, in particular, can act as a potent electrophile, capable of forming reversible or irreversible covalent bonds with nucleophilic residues in enzyme active sites. This unique combination of a proven kinase-binding scaffold and a reactive functional group strongly suggests a primary therapeutic potential in the realm of enzyme inhibition, with a particular focus on the kinome.

Primary Therapeutic Target Class: Protein Kinases

The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer. The 7-azaindole scaffold has a proven track record in the development of potent and selective kinase inhibitors[1][2][3][10]. Therefore, the most logical and promising therapeutic targets for this compound reside within the human kinome.

Rationale for Kinase Targeting

The 7-azaindole core of the molecule is an excellent "hinge-binder," a critical feature for competitive ATP inhibitors[1][2]. The nitrogen at position 7 and the pyrrole nitrogen can form two key hydrogen bonds with the kinase hinge region, effectively anchoring the molecule in the ATP-binding pocket. This foundational interaction provides a strong basis for potent inhibition across a range of kinases.

The trifluoroethanone group can further enhance binding affinity and introduce selectivity through interactions with other regions of the ATP-binding site. Its electrophilic nature could also lead to covalent modification of nearby nucleophilic residues, such as cysteine, resulting in irreversible inhibition.

High-Priority Kinase Targets

Based on the extensive literature on 7-azaindole derivatives, the following kinase families represent high-priority targets for initial investigation:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFR1, 2, and 3[11][12][13].

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its hyperactivation is common in cancer. Derivatives of the 7-azaindole scaffold have been successfully developed as potent PI3K inhibitors[14].

  • Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is implicated in a range of pathologies, including Alzheimer's disease and cancer. Novel pyrrolo[2,3-b]pyridine derivatives have been identified as potent GSK-3β inhibitors[15].

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): The IGF-1R signaling pathway plays a crucial role in cell proliferation and is a target in oncology. Disubstituted 1H-pyrrolo[2,3-b]pyridines have been developed as potent inhibitors of IGF-1R tyrosine kinase[16].

  • RAF Kinases (e.g., B-RAF): As exemplified by Vemurafenib, the 7-azaindole scaffold is a validated starting point for targeting RAF kinases, particularly in melanoma[1][3].

Experimental Workflow for Kinase Target Validation

A systematic approach is essential for identifying and validating the specific kinase targets of this compound.

Caption: Kinase Target Validation Workflow.

Step-by-Step Protocol for IC50 Determination:

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP

    • This compound (test compound)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at the optimal temperature for the specific kinase.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Secondary and Exploratory Therapeutic Targets

While kinases represent the primary target class, the versatility of the 7-azaindole scaffold suggests potential activity against other enzyme families and biological targets.

Phosphodiesterases (PDEs)

Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as inhibitors of phosphodiesterase 4B (PDE4B)[17]. PDEs are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. PDE inhibitors have therapeutic applications in inflammatory diseases and neurological disorders.

Viral Proteins

The 7-azaindole scaffold has been explored for its antiviral properties. For instance, derivatives of 5-fluoro-1H-pyrrolo[2,3-b]pyridine have been developed as inhibitors of the influenza virus PB2 protein, a subunit of the viral RNA polymerase[18].

Bromodomains

The structural similarity of the 7-azaindole scaffold to the purine core of ATP also suggests potential interactions with other ATP-binding proteins, including bromodomains. Bromodomain inhibitors are an emerging class of therapeutics for cancer and inflammatory diseases[19].

Data Summary and Future Directions

The therapeutic potential of this compound is strongly supported by the extensive body of literature on its core scaffolds. The following table summarizes the key target classes and the rationale for their consideration.

Target ClassRationaleKey References
Protein Kinases Proven 7-azaindole hinge-binding motif.[1],[2],[3],[10],[14],[11],[12],[15],[13],[20],[16]
Phosphodiesterases Demonstrated activity of 7-azaindole derivatives against PDE4B.[17]
Viral Proteins Known antiviral activity of functionalized 7-azaindole scaffolds.[18]
Bromodomains Structural similarity to purines, potential for ATP-competitive inhibition.[19]

Future research should focus on a broad initial screening against a diverse panel of kinases to identify the most promising targets. Subsequent efforts should then be directed towards lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The potential for covalent inhibition by the trifluoroethanone group warrants detailed mechanistic studies.

Conclusion

This compound is a molecule of significant therapeutic promise, primarily as a potential kinase inhibitor. Its design leverages the validated hinge-binding capabilities of the 7-azaindole scaffold and the unique chemical properties of the trifluoroethanone group. This guide provides a comprehensive framework for the systematic identification and validation of its therapeutic targets, paving the way for the development of novel and effective treatments for a range of human diseases.

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.
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The Ascendancy of 1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is often guided by the identification of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets. Among these, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone, particularly in the development of kinase inhibitors.[1] This guide provides a comprehensive exploration of the 7-azaindole scaffold, delineating its unique physicochemical properties, its profound impact on kinase inhibition, prevalent synthetic strategies, and its role in the generation of numerous clinical candidates and approved drugs. We will delve into the causality behind its success, supported by experimental data, detailed protocols, and pathway visualizations to illuminate its strategic advantages for researchers, scientists, and drug development professionals.

The 7-Azaindole Motif: A Bioisosteric Masterstroke

The 7-azaindole framework is a bioisostere of both indole and the purine system, a feature that underpins its broad utility in medicinal chemistry.[2] The strategic substitution of a carbon atom in the benzene ring of indole with a nitrogen atom at the 7-position fundamentally alters the molecule's electronic and steric properties, bestowing upon it a unique profile for molecular recognition.[1]

This seemingly subtle change has profound implications:

  • Enhanced Hydrogen Bonding: The pyridine nitrogen at the N7 position introduces a crucial hydrogen bond acceptor, which, in concert with the pyrrolic N-H hydrogen bond donor, allows for a powerful bidentate interaction with many protein targets.[2][3] This is a significant advantage over the indole scaffold, which primarily acts as a hydrogen bond donor.

  • Modulated Physicochemical Properties: The introduction of the nitrogen atom often leads to improved aqueous solubility and can favorably modulate a compound's lipophilicity and pKa, which are critical parameters for optimizing pharmacokinetic profiles (ADME-Tox).[2][4]

  • Novel Intellectual Property: The use of the azaindole scaffold can provide a pathway to new chemical entities with distinct intellectual property rights, a crucial consideration in drug development.[2]

Data Presentation: Indole vs. 7-Azaindole Comparative Properties
PropertyIndole Scaffold7-Azaindole ScaffoldRationale for Advantage in Drug Design
Hydrogen Bonding Primarily a Donor (N-H)Donor (N-H) and Acceptor (N7)The additional acceptor at N7 enhances target interactions, particularly in kinase hinge regions.[1][2]
Aqueous Solubility Generally LowerGenerally HigherEnhanced solubility is critical for oral bioavailability and formulation development.[1]
Dipole Moment LowerHigherThe increased polarity can improve interactions with polar residues in a binding pocket and affect overall solubility.
Metabolic Stability Susceptible to oxidation at C7C7 position is blocked by NitrogenThis modification can prevent certain metabolic transformations, potentially increasing the drug's half-life.

The Epicenter of Application: Potent and Selective Kinase Inhibition

The vast majority of kinase inhibitors are developed as ATP competitors that interact with the hinge region of the enzyme's ATP binding site.[3] The 7-azaindole scaffold has proven to be an exceptionally effective hinge-binding motif.[5][6]

The pyridine N7 atom and the pyrrole NH group are perfectly positioned to form two key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[3][7] This bidentate interaction anchors the inhibitor firmly in the active site, leading to high-affinity binding and potent inhibition.[2] This capability has cemented 7-azaindole's status as a "kinase privileged fragment".[3][5]

The success of this approach is exemplified by Vemurafenib (Zelboraf®) , a B-RAF kinase inhibitor approved by the FDA for the treatment of melanoma.[3][5] Discovered through fragment-based drug design, Vemurafenib's 7-azaindole core forms critical hydrogen bonds with the hinge residue Cys-532 in the B-RAF active site, serving as the foundation for its potent and selective activity.[2]

Mandatory Visualization: Kinase Hinge Binding

Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.

A Scaffold for Diverse Targets: Beyond B-RAF

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has enabled the development of inhibitors targeting a wide array of kinases and other enzymes critical to disease pathways.[8][9]

  • PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is frequently deregulated in cancer.[10] Novel 7-azaindole derivatives have been discovered that exhibit potent, subnanomolar activity against PI3K isoforms, demonstrating promise for targeted cancer therapy.[10][11]

  • FGFR (Fibroblast Growth Factor Receptor): Abnormal FGFR signaling is a key driver in various tumors. Researchers have successfully designed and synthesized series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent inhibitory activity against FGFR1, 2, and 3.[12][13][14]

  • ATM (Ataxia-Telangiectasia Mutated) Kinase: As a critical regulator of the DNA damage response, ATM is an attractive target for anticancer drugs.[15] Highly selective and orally bioavailable ATM inhibitors have been developed from the 7-azaindole scaffold, showing synergistic antitumor effects when combined with chemotherapy.[15][16]

  • c-Met, AXL, CDK8, TNIK: The scaffold has also been successfully employed to generate inhibitors for other crucial cancer targets, including c-Met, AXL, Cyclin-dependent kinase 8 (CDK8), and Traf2 and Nck-interacting kinase (TNIK).[17][18][19]

  • Other Pharmacological Activities: Beyond kinase inhibition, derivatives have been investigated for a range of other biological effects, including analgesic, hypotensive, and anti-inflammatory activities.[20][21][22]

Data Presentation: Selected 1H-pyrrolo[2,3-b]pyridine Derivatives and Their Targets
Compound/SeriesTarget KinaseReported Potency (IC50)Therapeutic Area
Vemurafenib B-RAF (V600E)~31 nMMelanoma[3][5]
Compound 4h FGFR1/2/37 nM / 9 nM / 25 nMCancer[12][13][14]
Compound 25a ATMPotent & >700-fold selectiveCancer[15][16]
Compound B13 PI3Kγ0.5 nMCancer[10]
Compound 9 c-Met22.8 nMCancer[18]
Compound H1 CDK835.2 nMColorectal Cancer[17]

Synthetic Strategies and Methodologies

The successful application of the 7-azaindole scaffold is underpinned by robust and versatile synthetic chemistry that allows for its derivatization at multiple positions. A variety of methods have been developed, with modern cross-coupling reactions being particularly prominent.

Mandatory Visualization: General Synthetic Workflow

G Modular synthetic route for 7-azaindole diversification. cluster_synthesis Iterative Diversification start Starting Material (e.g., Halogenated 7-Azaindole) step1 Step 1: C-C Coupling (e.g., Suzuki Reaction) start->step1 r1 Functional Group (e.g., Boronic Acid) r1->step1 r2 Functional Group (e.g., Amine) step2 Step 2: C-N Coupling (e.g., Buchwald-Hartwig) r2->step2 step1->step2 step3 Step 3: Further Modification (e.g., Amide Coupling) step2->step3 final Final Derivative for Biological Assay step3->final

Caption: Modular synthetic route for 7-azaindole diversification.

Experimental Protocols: Representative Synthesis of a 3-Aryl-1H-pyrrolo[2,3-b]pyridine Derivative

This protocol is a generalized representation based on Suzuki coupling methods frequently cited for modifying halogenated 7-azaindole precursors.[15]

Objective: To synthesize a 3-Aryl-1H-pyrrolo[2,3-b]pyridine via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-Iodo-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-Aryl-1H-pyrrolo[2,3-b]pyridine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: From Enzyme to Cell

Evaluating the biological activity of newly synthesized derivatives is a critical step in the drug discovery pipeline. This involves both biochemical assays to determine direct target engagement and cell-based assays to assess physiological effects.

Experimental Protocols: In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 7-azaindole derivative against a target kinase (e.g., FGFR1).

Materials:

  • Recombinant human FGFR1 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine Triphosphate)

  • Test compound (7-azaindole derivative) dissolved in DMSO

  • Assay buffer (e.g., HEPES buffer with MgCl₂, MnCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well microplates

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Mixture: In a 384-well plate, add the assay buffer, the kinase substrate, and the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant FGFR1 kinase to each well to initiate the pre-incubation period (typically 15-20 minutes at room temperature).

  • Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for the specific kinase. Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

  • Detection: Stop the kinase reaction and measure the amount of product (phosphorylated substrate) or consumed reactant (ATP) using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Conclusion and Future Horizons

The 1H-pyrrolo[2,3-b]pyridine scaffold has unequivocally established itself as a privileged and versatile tool in the medicinal chemist's arsenal.[1][8] Its unique ability to act as a superior hinge-binding motif in kinases, combined with favorable physicochemical properties, makes it a highly attractive core for the design of novel therapeutics.[1][5] The clinical success of drugs like Vemurafenib serves as a powerful validation of its potential.

The continued exploration of this scaffold promises to yield a new generation of potent and selective drugs. Future efforts will likely focus on targeting novel kinases implicated in emerging diseases, designing inhibitors that can overcome acquired resistance mechanisms, and further optimizing the ADME properties to create best-in-class medicines for cancer and other debilitating diseases.[1]

References

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  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
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  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar.
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  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
  • (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
  • (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry - ACS Publications.
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  • (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed.
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A Comprehensive Technical Guide to the Structure-Activity Relationship of Pyrrolo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a quintessential "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and structural resemblance to endogenous purines have established it as a cornerstone for the development of a multitude of biologically active agents.[1][2] This scaffold is present in numerous natural products and is the core of several FDA-approved drugs, including the BRAF kinase inhibitor Vemurafenib.[2] The versatility of the 7-azaindole nucleus has led to the discovery of compounds with a broad spectrum of pharmacological activities, including potent kinase inhibitors, anticancer agents, anti-inflammatory molecules, and phosphodiesterase (PDE) inhibitors.[1][2][3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrrolo[2,3-b]pyridine derivatives, synthesizing data from seminal studies to offer a detailed perspective for researchers, scientists, and drug development professionals. We will dissect the influence of substitutions at each position of the bicyclic core, explore their impact on various therapeutic targets, and outline key experimental workflows.

The Pyrrolo[2,3-b]pyridine Core: A Foundation for Potent Bioactivity

The pyrrolo[2,3-b]pyridine system is an aromatic bicyclic heterocycle consisting of a pyridine ring fused to a pyrrole ring. Its importance lies in its ability to mimic the adenine base of ATP, making it an ideal hinge-binding motif for ATP-competitive kinase inhibitors.[5][6] The nitrogen atom at position 7 (N7) and the pyrrole N-H group (N1) can act as crucial hydrogen bond acceptors and donors, respectively, anchoring the molecule within the active site of target proteins. The strategic functionalization of the carbon positions (C2, C3, C4, C5, and C6) allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Decoding the Structure-Activity Relationship (SAR) Landscape

The therapeutic potential of a pyrrolo[2,3-b]pyridine derivative is profoundly influenced by the nature and position of its substituents. The following sections provide a position-by-position analysis of key SAR findings.

The Pyrrole Moiety: N1 and C2/C3 Positions
  • N1 Position (Pyrrole Nitrogen): The N1-H is a critical hydrogen bond donor, often interacting with the hinge region of kinases.[6] While this interaction is frequently essential for high-affinity binding, some studies have explored N1-alkylation. However, N-methylation has been shown to be detrimental to activity in certain series, such as for some PDE4B inhibitors, suggesting that the hydrogen bond donor capability is paramount for that specific target.[3]

  • C2 Position: This position is sensitive to steric bulk. In the development of PI3K inhibitors, it was observed that introducing substituents like methyl, ethyl, or aromatic groups at the C2-position led to a gradual decrease in potency, indicating that this position does not tolerate bulky additions well.[7] Conversely, for a series of phosphodiesterase 4B (PDE4B) inhibitors, a 2-carboxamide moiety was identified as a crucial pharmacophore, with the nature of the amide substituent significantly impacting potency and selectivity.[3]

  • C3 Position: The C3 position is a highly versatile point for derivatization to enhance potency and explore vector space towards solvent-exposed regions of binding pockets.

    • Aromatic Substitutions: A pivotal finding in the development of PI3K inhibitors was that moving an aromatic group from the C2 to the C3 position resulted in a dramatic, multi-fold increase in potency.[7] This highlights the C3 position as a preferred site for introducing larger substituents.

    • Complex Side Chains: The attachment of complex side chains at C3 has been a successful strategy for developing highly potent kinase inhibitors. For instance, 3-substituted derivatives have yielded potent maternal embryonic leucine zipper kinase (MELK) inhibitors.[8] Similarly, the development of Cell division cycle 7 (Cdc7) kinase inhibitors progressed from a 3-ylmethylene-imidazolone to a more potent 3-ylmethylene-thiazolone derivative, achieving an IC50 value of 7 nM.[4]

The Pyridine Moiety: C4, C5, and C6 Positions

The pyridine ring offers multiple vectors for modification to modulate activity, selectivity, and drug-like properties.

  • C4 and C5 Positions: These positions are critical for achieving isoform selectivity among kinases. In the pursuit of Janus kinase 1 (JAK1)-selective inhibitors, a 4-amino group and a 5-carboxamide were identified as key functional groups. Specifically, a 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino) substituent coupled with an N-methyl-5-carboxamide provided a potent and highly selective JAK1 inhibitor.[9]

  • C5 and C6 Positions: Modifications at these positions often influence interactions with the solvent front or ribose-binding pocket of kinases. The introduction of a 1,2,3-triazole moiety linked to the pyridine ring has proven to be a powerful strategy in designing anticancer agents.[10][11] In a series of c-Met kinase inhibitors, SAR studies revealed that electron-withdrawing groups on a phenyl ring system attached via a triazole linker were beneficial for activity.[11]

Visualization of SAR Principles

To better illustrate the key takeaways from numerous studies, the following diagrams summarize the general SAR landscape and a typical discovery workflow.

Caption: General SAR landscape of the pyrrolo[2,3-b]pyridine core.

Workflow Design Scaffold Selection & In Silico Design Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical In Vitro Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochemical Cellular Cell-Based Assays (e.g., Anti-Proliferation) Biochemical->Cellular SAR SAR Analysis & Lead Identification Cellular->SAR Optimization Lead Optimization (ADME/Tox, Selectivity) SAR->Optimization Iterative Cycle Optimization->Synthesis InVivo In Vivo Efficacy Studies (e.g., Xenograft Models) Optimization->InVivo

Caption: Experimental workflow for SAR studies.

Case Studies: Therapeutic Applications

The true power of the pyrrolo[2,3-b]pyridine scaffold is demonstrated by its successful application across diverse therapeutic areas.

Kinase Inhibitors for Oncology

This is the most prolific area for 7-azaindole derivatives.

  • GSK-3β Inhibitors: In the quest for Alzheimer's disease therapeutics, potent GSK-3β inhibitors were developed. A lead compound demonstrated an IC50 of 0.22 nM, inhibited tau hyperphosphorylation, and promoted neurite outgrowth in cellular models.[12]

  • CDK8 Inhibitors: A novel derivative was discovered as a potent type II CDK8 inhibitor (IC50 = 48.6 nM) for colorectal cancer. It was found to inhibit the WNT/β-catenin signaling pathway and demonstrated significant tumor growth inhibition in vivo.[13]

  • FGFR Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine derivatives yielded potent inhibitors of Fibroblast Growth Factor Receptors. The lead compound, 4h, showed strong activity against FGFR1–3 (IC50 values of 7, 9, and 25 nM, respectively) and inhibited cancer cell proliferation, migration, and invasion.[14]

Anticancer Agents via Other Mechanisms

Beyond kinase inhibition, these compounds exhibit other anticancer activities. A series of derivatives bearing a 1,2,3-triazole moiety were synthesized and evaluated against lung, cervical, and breast cancer cell lines, showing growth inhibition in the low micromolar to nanomolar range.[10] Mechanistic studies revealed that a lead compound from this series could effectively intercalate with calf thymus DNA, suggesting a mechanism of action that involves blocking DNA replication.[10]

Anti-inflammatory and Other Activities
  • PDE4B Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors. The optimized compound, 11h, not only showed excellent enzyme inhibition but also significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages.[3]

  • Analgesic and Hypotensive Agents: Early research on 7-azaindole derivatives demonstrated their potential as analgesic and hypotensive agents, laying the groundwork for further exploration of this scaffold in diverse therapeutic fields.[15][16]

Data Summary: SAR of Pyrrolo[2,3-b]pyridine Derivatives

The table below summarizes quantitative data from representative studies, illustrating the impact of substitutions on biological activity.

Compound IDTarget/AssayKey SubstitutionsActivity (IC50)Reference
11h PDE4BC2: Carboxamide, N1: H0.11 µM[3]
16h MELKC3: Substituted phenyl32 nM[8]
4h FGFR1C4/C5: Substituted pyrazole7 nM[14]
B13 PI3KγC3: Pyridine0.5 nM[7]
42 Cdc7C3: Methylene-thiazolone7 nM[4]
31g JAK1C4: Amino-piperidine, C5: CarboxamidePotent & Selective[9]
34 c-MetC5: Triazole-linked phenyl1.68 nM[11]
41 GSK-3βC4/C5: Fused ring system0.22 nM[12]

Experimental Protocols

Representative Synthesis: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides

This protocol is adapted from the synthesis of PDE4B inhibitors and represents a common strategy for functionalizing the C2 position.[3]

  • Starting Material: Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

  • Step 1: N-Arylation (Optional): The pyrrole nitrogen can be arylated via a copper-catalyzed coupling reaction. To a solution of the starting ester in CH2Cl2, add the desired arylboronic acid, Cu(OAc)2, and pyridine. Stir at room temperature for 12 hours.

  • Step 2: Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid. Dissolve the ester in a mixture of MeOH and H2O, add NaOH, and stir until the reaction is complete (monitored by TLC). Acidify the mixture to precipitate the carboxylic acid.

  • Step 3: Amide Coupling: The carboxylic acid is coupled with a desired amine. To a solution of the carboxylic acid in DMF, add the amine, DIPEA, and T3P (Propylphosphonic Anhydride). Stir at room temperature for 30 minutes to 4 hours.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Biological Evaluation: Sulforhodamine B (SRB) Antiproliferative Assay

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[10]

  • Cell Plating: Seed cancer cells (e.g., A549, HeLa, MDA-MB-231) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized pyrrolo[2,3-b]pyridine derivatives for a specified period (e.g., 48-72 hours).

  • Cell Fixation: After incubation, gently discard the medium and fix the cells by adding cold trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add a solution of Sulforhodamine B (SRB) in acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Remove the unbound dye by washing with 1% acetic acid and air dry the plates. Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Reading: Measure the optical density (OD) at a specific wavelength (e.g., 540 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Conclusion and Future Perspectives

The pyrrolo[2,3-b]pyridine scaffold has unequivocally demonstrated its value in modern drug discovery. The structure-activity relationships delineated in this guide underscore several key principles: the C3 position serves as a primary vector for enhancing potency, substitutions on the pyridine ring (C4, C5, C6) are critical for fine-tuning selectivity and pharmacokinetic profiles, and the N1-H/N7 atoms are often essential for anchoring the molecule to its biological target.

Future research will likely focus on several promising avenues. The exploration of novel and more complex substitution patterns, guided by structure-based drug design, could unlock inhibitors for new and challenging targets. The development of covalent and allosteric inhibitors based on this scaffold represents an exciting frontier. Furthermore, applying the pyrrolo[2,3-b]pyridine core to emerging therapeutic areas beyond oncology and inflammation, such as neurodegenerative and metabolic diseases, holds significant potential. The continued investigation of this remarkable scaffold is certain to yield the next generation of innovative therapeutics.

References

  • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: PubMed Central URL: [Link]

  • Title: Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA Source: PubMed URL: [Link]

  • Title: Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents Source: PubMed URL: [Link]

  • Title: SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Publishing URL: [Link]

  • Title: Synthesis and pharmacological activities of 7-azaindole derivatives Source: ResearchGate URL: [Link]

  • Title: NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION Source: Bulletin of the Chemical Society of Ethiopia URL: [Link]

  • Title: Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships Source: PubMed URL: [Link]

  • Title: Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors Source: ACS Publications URL: [Link]

  • Title: Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Source: ACS Publications URL: [Link]

  • Title: Azaindole Therapeutic Agents Source: PubMed Central URL: [Link]

  • Title: Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors Source: PubMed URL: [Link]

  • Title: Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling Source: ResearchGate URL: [Link]

  • Title: Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease Source: PubMed URL: [Link]

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Methodological & Application

Application Notes and Protocols for Evaluating Novel CDK8 Inhibitors: A Guide Featuring 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: CDK8 as a Pivotal Target in Transcriptional Regulation and Oncology

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription, acting as a molecular switch within the Mediator complex.[1][2] The Mediator complex serves as a bridge between gene-specific transcription factors and the core RNA polymerase II (Pol II) machinery, thereby integrating upstream signaling pathways with the transcriptional output.[1] CDK8, along with its paralog CDK19, forms the kinase module of the Mediator complex, which also includes Cyclin C, MED12, and MED13.[3][4] This module can reversibly associate with the core Mediator complex, influencing its structure and function.[3][5]

Dysregulation of CDK8 activity has been implicated in a variety of human cancers, including colorectal, breast, and hematological malignancies.[6] CDK8 can function as both a transcriptional coactivator and repressor, depending on the cellular context.[7][8] Its oncogenic roles are often attributed to its ability to potentiate key cancer-driving signaling pathways, such as the Wnt/β-catenin, STAT, and Notch pathways.[2][9] For instance, in colorectal cancer, CDK8 has been identified as an oncogene that enhances the transcriptional activity of β-catenin.[10] Given its central role in transcriptional control and its association with cancer, CDK8 represents a compelling therapeutic target for the development of novel anti-cancer agents.[6]

The chemical scaffold 1H-pyrrolo[2,3-b]pyridine has been identified as a promising core structure for potent and selective CDK8 inhibitors.[11] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols to evaluate the inhibitory activity of novel compounds targeting CDK8, using 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone as a representative example of this chemical class. We will detail both biochemical and cell-based assays to thoroughly characterize the potency, selectivity, and cellular mechanism of action of such inhibitors.

CDK8 Signaling and Points of Inhibition

CDK8 exerts its regulatory effects through the phosphorylation of a variety of substrates, including transcription factors, Mediator complex subunits, and the C-terminal domain (CTD) of RNA Pol II.[1][12] This kinase activity can modulate the assembly of the pre-initiation complex, influence transcriptional elongation, and regulate the stability and activity of key transcription factors.[9] A key downstream substrate that serves as a reliable biomarker for CDK8 activity in cells is the Signal Transducer and Activator of Transcription 1 (STAT1), which is phosphorylated by CDK8 at serine 727 (Ser727).[13] Inhibition of CDK8 leads to a measurable decrease in STAT1 Ser727 phosphorylation.[10][13]

The following diagram illustrates the central role of CDK8 in transcriptional regulation and highlights the downstream event of STAT1 phosphorylation, which can be exploited for cell-based assays.

CDK8_Signaling_Pathway cluster_mediator Mediator Complex Core_Mediator Core Mediator RNAPII RNA Polymerase II Core_Mediator->RNAPII interacts with CDK8_Module CDK8 Kinase Module (CDK8, CycC, MED12, MED13) CDK8_Module->Core_Mediator associates with TF Transcription Factors (e.g., β-catenin, STAT1) CDK8_Module->TF phosphorylates pSTAT1 p-STAT1 (Ser727) (Cellular Biomarker) CDK8_Module->pSTAT1 leads to TF->Core_Mediator recruits Gene Target Gene Expression TF->Gene regulates RNAPII->Gene initiates transcription Inhibitor 2,2,2-trifluoro-1- (1H-pyrrolo[2,3-b]pyridin- 3-yl)ethanone Inhibitor->CDK8_Module

Caption: CDK8 Signaling and Inhibition Workflow.

Part 1: Biochemical Assays for Direct CDK8 Inhibition

Biochemical assays are the first step in characterizing a potential inhibitor, as they directly measure the compound's ability to interfere with the kinase's enzymatic activity in a purified, cell-free system. Several robust platforms are available for this purpose.

Luminescence-Based Kinase Assays (ADP-Glo™)

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The ADP-Glo™ reagent first terminates the kinase reaction and depletes the remaining ATP. A second reagent then converts the generated ADP back to ATP, which is used by a luciferase to produce light. The luminescent signal is therefore directly proportional to CDK8 activity.[7][9][14]

Experimental Workflow:

ADP_Glo_Workflow start Start step1 Prepare serial dilutions of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin- 3-yl)ethanone in DMSO. start->step1 step2 Add inhibitor dilutions, CDK8/CycC enzyme, substrate peptide, and ATP to a 96/384-well plate. step1->step2 step3 Incubate at 30°C for 45-60 minutes to allow the kinase reaction to proceed. step2->step3 step4 Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Incubate for 40 minutes at RT. step3->step4 step5 Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at RT. step4->step5 step6 Measure luminescence using a plate reader. step5->step6 end End step6->end

Caption: ADP-Glo™ Assay Workflow for CDK8.

Detailed Protocol: ADP-Glo™ CDK8 Inhibition Assay

Component Description Supplier Example
Enzyme Recombinant Human CDK8/Cyclin CBPS Bioscience
Substrate Synthetic Peptide Substrate (e.g., STAT1-derived peptide)BPS Bioscience
Detection Reagent ADP-Glo™ Kinase Assay KitPromega
Plate White, opaque 96- or 384-well platesCorning
Test Compound This compoundSynthesized/Sourced

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Setup:

    • Add 1 µL of the compound dilutions to the appropriate wells of a 384-well plate. For positive (no inhibitor) and negative (no enzyme) controls, add 1 µL of DMSO.

  • Kinase Reaction:

    • Prepare a master mix containing kinase buffer, ATP (at the Km concentration, typically 10-20 µM), and the peptide substrate.

    • Add 10 µL of the master mix to each well.

    • Prepare a solution of CDK8/CycC enzyme in kinase buffer.

    • Initiate the reaction by adding 10 µL of the enzyme solution to all wells except the negative controls (add buffer instead).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader (e.g., GloMax®).

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other values.

    • Calculate the percent inhibition relative to the positive control (DMSO).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

Principle: HTRF® is a FRET-based technology. In a typical kinase assay format, a biotinylated substrate and an anti-phospho-specific antibody labeled with a europium cryptate (donor) are used. The phosphorylated substrate is then detected by a streptavidin-conjugated fluorophore (acceptor). When the substrate is phosphorylated by CDK8, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibition of CDK8 leads to a decrease in the FRET signal.[15][16][17]

Detailed Protocol: HTRF® CDK8 Inhibition Assay

Component Description Supplier Example
Enzyme Recombinant Human CDK8/Cyclin CRevvity
Substrate Biotinylated peptide substrateRevvity
Detection Reagents Europium-labeled anti-phospho antibody and Streptavidin-XL665Revvity
Plate Low-volume, white 384-well platesGreiner Bio-One

Procedure:

  • Compound Preparation: As described for the ADP-Glo™ assay.

  • Kinase Reaction:

    • Dispense 2 µL of the compound dilutions or DMSO into the wells.

    • Add 4 µL of a mix containing the CDK8/CycC enzyme and the biotinylated substrate in enzymatic buffer.

    • Initiate the reaction by adding 4 µL of ATP solution.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of a pre-mixed solution of the europium-labeled antibody and Streptavidin-XL665 in HTRF detection buffer.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and determine the percent inhibition and IC50 as described previously.

Part 2: Cell-Based Assays for Target Engagement and Downstream Effects

Cell-based assays are crucial to confirm that the inhibitor can penetrate the cell membrane, engage with its target in the complex cellular environment, and elicit the expected downstream biological response.

Western Blotting for Phospho-STAT1 (Ser727)

Principle: This is a semi-quantitative method to assess the phosphorylation status of STAT1 at Ser727, a known downstream target of CDK8.[13] A decrease in the p-STAT1(Ser727) signal upon treatment with the inhibitor indicates target engagement and functional inhibition of CDK8 in cells.

Detailed Protocol: Western Blot Analysis

Component Description Supplier Example
Cell Line Human colorectal cancer cell line (e.g., HCT116, SW480)ATCC
Stimulus Interferon-gamma (IFNγ) to induce STAT1 phosphorylationR&D Systems
Primary Antibodies Rabbit anti-p-STAT1 (Ser727), Rabbit anti-Total STAT1, Mouse anti-GAPDHCell Signaling Technology, Proteintech[6][18]
Secondary Antibodies HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgGJackson ImmunoResearch
Detection Reagent Enhanced Chemiluminescence (ECL) substrateThermo Fisher Scientific

Procedure:

  • Cell Culture and Treatment:

    • Plate HCT116 cells and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with IFNγ (e.g., 10 ng/mL) for 30 minutes to induce STAT1 phosphorylation.

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]

    • Incubate with the primary antibody against p-STAT1 (Ser727) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe for Total STAT1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-STAT1 signal to the Total STAT1 and loading control signals.

Summary of Assay Parameters

Assay Type Principle Readout Key Advantages Considerations
ADP-Glo™ LuminescenceAmount of ADP producedHigh sensitivity, broad dynamic range, compatible with high ATP concentrationsIndirect measurement of phosphorylation
HTRF® FRETRatio of acceptor/donor fluorescenceHomogeneous, robust, low backgroundRequires specific labeled reagents
Western Blot ImmunodetectionBand intensity on a membraneProvides information on protein size, semi-quantitativeLow throughput, requires specific antibodies

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of novel CDK8 inhibitors, exemplified by this compound. By combining direct biochemical assays with cell-based target engagement studies, researchers can confidently determine the potency and cellular efficacy of their compounds.

Further characterization should include kinase selectivity profiling against a broad panel of kinases to assess off-target effects, as well as downstream functional assays relevant to the cancer type of interest, such as cell proliferation assays (e.g., MTS or CellTiter-Glo®) and gene expression analysis of Wnt/β-catenin target genes (e.g., MYC, AXIN2) by qPCR. These comprehensive studies will be instrumental in advancing promising CDK8 inhibitors towards preclinical and clinical development as novel cancer therapeutics.

References

  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit (Data Sheet). Retrieved from [Link]

  • Revvity. (n.d.). Manual HTRF CDK8 total. Retrieved from [Link]

  • The Silva Casey Lab. (n.d.). CDK8 Cell Based ELISA Kit. Retrieved from [Link]

  • Fleisher, T. A., Dorman, S. E., Anderson, J. A., Vail, M., Brown, M. R., & Holland, S. M. (1999). Detection of intracellular phosphorylated STAT-1 by flow cytometry. Clinical Immunology, 90(3), 425–430.
  • Hofmann, M. H., Gmachl, M., Ramharter, J., et al. (2021). Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance. Cancer Discovery, 11(5), 1216-1231.
  • Reaction Biology. (n.d.). CDK8/cyclin C Kinase Assay Service. Retrieved from [Link]

  • Reaction Biology. (n.d.). CDK8+Cyclin C NanoBRET Kinase Assay. Retrieved from [Link]

  • Lähdesmäki, H., Jylhävä, J., & Hurme, M. (2010). Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells. PLoS One, 5(5), e10677.
  • PubChem. (n.d.). Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)-. Retrieved from [Link]

  • Dale, T., et al. (2021). Discovery and chemical biology of CDK8 inhibitors reveals insights for kinase inhibitor development. bioRxiv.
  • Measday, V., & Andrews, B. (2002). In vitro assay for cyclin-dependent kinase activity in yeast. Methods in Enzymology, 351, 415-422.
  • Nobre, M. (2024). How to successfully phosphorylate STAT1? ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Caliper Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK8/Cyclin C Kinase Assay Kit. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethan-1-one. Retrieved from [Link]

  • Nanosyn. (n.d.). Technology. Retrieved from [Link]

  • O'Gorman, W. E., et al. (2004). Multiparametric flow cytometric analysis of inter-patient variation in STAT1 phosphorylation following interferon Alfa immunotherapy. Journal of the National Cancer Institute, 96(17), 1324-1333.
  • Confluence Discovery Technologies. (n.d.). Caliper Microfluidics TECHNICAL BRIEF. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol. Retrieved from [Link]

  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • Clarke, P. A., et al. (2016). A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease. eLife, 5, e20722.
  • Cisbio. (n.d.). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(19), 12792-12811.
  • PubChem. (n.d.). Mobility-Shift kinase assay. Retrieved from [Link]

  • Pelish, H. E., et al. (2015). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry, 58(12), 5049-5054.
  • Wang, Y., & Herr, A. E. (2011). CONCENTRATION ENHANCED MOBILITY-SHIFT ASSAY WITH APPLICATIONS TO APTAMER-BASED BIOMARKER DETECTION AND KINASE PROFILING. MicroTAS 2011.
  • Ren, F., et al. (2024). Discovery of a Novel and Potent Cyclin-Dependent Kinase 8/19 (CDK8/19) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: Investigating the Anticancer Potential of the 1H-Pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. While direct studies on 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone in oncology are not extensively documented in publicly available literature, the broader class of its derivatives has emerged as a highly promising source of novel anticancer agents. These derivatives have been shown to target a spectrum of critical cancer-related signaling pathways, demonstrating potent activity in a variety of cancer cell lines. This guide provides a comprehensive overview of the known mechanisms of action for this scaffold, detailed protocols for evaluating novel derivatives, and a framework for interpreting the resulting data.

Introduction: The Versatility of the 1H-Pyrrolo[2,3-b]pyridine Core

The 1H-pyrrolo[2,3-b]pyridine scaffold is an isostere of indole, featuring a nitrogen atom in the six-membered ring. This structural feature allows it to function as a versatile hydrogen bond donor and acceptor, facilitating interactions with a wide range of biological targets. Its rigid, planar structure serves as an excellent foundation for the strategic placement of various substituents to achieve high affinity and selectivity for specific enzyme active sites or receptor binding pockets.

Recent research has highlighted the potential of this scaffold in developing targeted cancer therapies. Derivatives have been successfully designed to inhibit key players in oncogenesis, including receptor tyrosine kinases and cell cycle regulators.[1][2] This document will explore the primary signaling pathways modulated by these compounds and provide robust protocols for researchers to assess the efficacy of new analogues.

Key Mechanistic Insights & Targeted Signaling Pathways

Compounds built upon the 1H-pyrrolo[2,3-b]pyridine core have been shown to inhibit several crucial oncogenic pathways. The specific target is dictated by the chemical modifications made to the core structure.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Abnormal activation of the FGFR signaling pathway, through mutations, amplifications, or fusions, is a known driver in various malignancies, including breast, bladder, and lung cancers.[1][3] The pathway's activation leads to downstream signaling through cascades like RAS–MEK–ERK and PI3K–Akt, promoting cell proliferation, migration, and angiogenesis.[1]

Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs 1, 2, and 3.[3] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing receptor autophosphorylation and subsequent downstream signaling.

Workflow for Investigating FGFR Inhibition

FGFR_Inhibition_Workflow cluster_invitro In Vitro Analysis cluster_mechanistic Mechanistic Validation Compound 1H-Pyrrolo[2,3-b]pyridine Derivative CellLines FGFR-Amplified Cancer Cell Lines (e.g., 4T1 Breast Cancer) Compound->CellLines Treat ViabilityAssay Cell Viability Assay (MTT / CellTiter-Glo) CellLines->ViabilityAssay Measure Proliferation ApoptosisAssay Apoptosis Assay (Annexin V / Caspase-Glo) CellLines->ApoptosisAssay Measure Apoptosis MigrationAssay Migration/Invasion Assay (Transwell Assay) CellLines->MigrationAssay Measure Motility Lysate Prepare Cell Lysates CellLines->Lysate After Treatment WesternBlot Western Blot Analysis Lysate->WesternBlot Targets Probe for: p-FGFR, p-ERK, p-AKT, Cleaved PARP WesternBlot->Targets

Caption: Experimental workflow for evaluating FGFR inhibitors.

Inhibition of Cyclin-Dependent Kinase 8 (CDK8)

CDK8 is a component of the Mediator complex and acts as a transcriptional regulator. It has been identified as a key oncogene in several cancers, particularly colorectal cancer (CRC), where it plays a role in the WNT/β-catenin signaling pathway.[2] Inhibiting CDK8 can lead to a downregulation of WNT/β-catenin target genes, inducing cell cycle arrest and inhibiting tumor growth.[2]

Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent and selective type II CDK8 inhibitors.[2] These inhibitors target the kinase, leading to cell cycle arrest in the G2/M and S phases.

CDK8-Mediated WNT Pathway Signaling

WNT_Pathway cluster_pathway WNT/β-Catenin Signaling WNT WNT Ligand Frizzled Frizzled/LRP WNT->Frizzled Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits BetaCatenin β-Catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Accumulates & Translocates to Nucleus TargetGenes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates CDK8 CDK8 TCF_LEF->CDK8 Recruits Proliferation Cell Proliferation TargetGenes->Proliferation CDK8->TargetGenes Phosphorylates & Activates Transcription Compound 1H-Pyrrolo[2,3-b]pyridine Derivative Compound->CDK8 Inhibits

Caption: Role of CDK8 in the WNT/β-catenin pathway.

Experimental Protocols

The following protocols are generalized methodologies for the initial characterization of novel 1H-pyrrolo[2,3-b]pyridine derivatives in cancer cell lines.

Protocol 3.1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., 4T1, HT-29, A375)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • Test Compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 3.2: Western Blot for Phosphorylated Protein Analysis

This protocol assesses the compound's effect on target kinase activity within the cell.

Rationale: Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies specific to both the total and phosphorylated forms of a protein (e.g., FGFR, ERK), one can determine if the compound inhibits the kinase activity that leads to phosphorylation.

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels and compare treated vs. control samples.

Data Presentation & Interpretation

Quantitative data, such as IC50 values, should be summarized in a clear, tabular format to facilitate comparison across different cell lines and with reference compounds.

Compound Target Pathway Cell Line IC50 (nM) Reference
Derivative 4hFGFR4T1 (Breast)7 (FGFR1), 9 (FGFR2)[1][3]
Derivative 22CDK8Colorectal Cancer48.6[2]
Derivative 8gDDR2HT-29 (Colon)4010[4]
Derivative 9bNot SpecifiedA375P (Melanoma)<100 (Potent)[5]
Derivative 10tTubulinHeLa (Cervical)120[6]
Derivative 10tTubulinSGC-7901 (Gastric)210[6]
Derivative 10tTubulinMCF-7 (Breast)150[6]

Note: The IC50 values listed are for specific derivatives from the literature and serve as examples of the potency that can be achieved with the 1H-pyrrolo[2,3-b]pyridine and related scaffolds.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold is a validated and highly promising starting point for the development of novel anticancer therapeutics. Its chemical tractability and ability to target diverse and critical oncogenic pathways, such as FGFR and CDK8/WNT signaling, underscore its importance. Researchers developing new analogues, including compounds like this compound, should employ a systematic approach involving cellular viability screens followed by mechanistic validation assays to elucidate the specific mode of action. The protocols and framework provided herein offer a robust starting point for these investigations, paving the way for the discovery of next-generation targeted cancer therapies.

References

  • He, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • He, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2, 3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Abdelgawad, M. A., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f][1][3][7]triazine derivatives. ResearchGate. Available at: [Link]

  • Abouzid, K. M., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed. Available at: [Link]

  • Liao, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available at: [Link]

Sources

Application Notes & Protocols: In Vivo Evaluation of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Overview

The compound 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a novel investigational molecule. Its core structure, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), is a privileged scaffold in medicinal chemistry, frequently associated with the inhibition of protein kinases. The trifluoroethanone moiety can act as a potent hydrogen bond donor or may be involved in covalent interactions, suggesting a potential for high-affinity binding to a biological target.

Given this structural information, we hypothesize that this compound is a kinase inhibitor. Many kinase signaling pathways are dysregulated in cancer, making them attractive targets for therapeutic intervention. This document outlines a comprehensive in vivo experimental design to evaluate the anti-tumor efficacy, pharmacokinetic properties, and safety profile of this compound in a relevant preclinical cancer model. The following protocols are designed to be a self-validating system, ensuring robust and reproducible results.

Part 1: Preclinical In Vivo Experimental Design

Objectives

The primary objectives of this in vivo study are:

  • To determine the maximum tolerated dose (MTD) of this compound.

  • To evaluate the anti-tumor efficacy of the compound in a human tumor xenograft model.

  • To characterize the pharmacokinetic (PK) profile of the compound.

  • To assess the pharmacodynamic (PD) effects of the compound on its putative target pathway in vivo.

Animal Model Selection

The choice of animal model is critical for the clinical relevance of the study. Based on our hypothesis that the compound is a kinase inhibitor, a human tumor xenograft model is appropriate. We will use immunodeficient mice (e.g., athymic nude or NSG mice) engrafted with a human cancer cell line known to be dependent on a specific kinase pathway for its growth and survival. For this protocol, we will use a non-small cell lung cancer (NSCLC) cell line, such as NCI-H1975, which harbors an activating mutation in the Epidermal Growth Factor Receptor (EGFR).

Experimental Groups and Controls

A well-controlled study is essential for unambiguous interpretation of the results. The following groups will be included:

Group IDTreatmentNo. of AnimalsRationale
1Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)10To assess the effect of the vehicle on tumor growth and animal health.
2Low Dose of Compound10To evaluate the dose-response relationship.
3Mid Dose of Compound10To evaluate the dose-response relationship.
4High Dose of Compound (near MTD)10To assess the maximum achievable efficacy.
5Positive Control (e.g., a known EGFR inhibitor like Osimertinib)10To validate the sensitivity of the animal model to kinase inhibition.
6Satellite Group (High Dose) for PK/PD12 (3/timepoint)For serial blood and tissue collection for PK and PD analysis without disturbing the efficacy study.
Dosing Regimen

The dosing regimen will be determined based on preliminary in vitro potency and any available ADME (Absorption, Distribution, Metabolism, and Excretion) data.

  • Route of Administration: Oral gavage (p.o.) is a common and clinically relevant route for kinase inhibitors.

  • Dose Levels: To be determined from a prior MTD study. Hypothetical doses for the efficacy study could be 10, 30, and 100 mg/kg.

  • Frequency: Once daily (QD).

  • Duration: 21 days, or until tumors in the control group reach a predetermined endpoint size.

Endpoint Analysis
  • Primary Endpoint: Tumor growth inhibition (TGI). Tumor volume will be measured two to three times per week.

  • Secondary Endpoints:

    • Body weight changes (as an indicator of toxicity).

    • Clinical observations (monitoring for any signs of adverse effects).

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

    • Pharmacodynamic biomarkers (e.g., phosphorylation status of the target kinase and downstream effectors in tumor tissue).

    • Terminal tumor weight.

    • Histopathological analysis of tumors and major organs.

Part 2: Detailed Protocols

Protocol: Drug Formulation and Preparation
  • Vehicle Preparation: Prepare the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile saline) under sterile conditions.

  • Compound Formulation:

    • Weigh the required amount of this compound.

    • Add the appropriate volume of DMSO to dissolve the compound.

    • Add PEG300 and vortex to mix.

    • Add Tween 80 and vortex to mix.

    • Add saline and vortex until a clear solution or a fine suspension is formed.

  • Storage: Store the formulation at 4°C, protected from light, for the duration of the study. Prepare fresh weekly.

Protocol: In Vivo Efficacy Study Workflow
  • Acclimatization: Acclimatize the mice to the facility for at least one week before the start of the experiment.

  • Tumor Cell Implantation: Subcutaneously implant 1-5 x 10^6 NCI-H1975 cells in the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomization: Randomize the mice into the different treatment groups based on tumor volume.

  • Treatment: Begin daily dosing according to the assigned groups.

  • Monitoring:

    • Measure tumor volume using digital calipers at least twice a week. The formula to be used is: (Length x Width²) / 2.

    • Record body weight at least twice a week.

    • Perform daily clinical observations.

  • Termination: At the end of the study, euthanize the mice. Collect blood, tumors, and major organs for further analysis.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase cluster_post Post-Treatment Analysis acclimatize Acclimatization of Mice implant Tumor Cell Implantation acclimatize->implant monitor_growth Tumor Growth Monitoring implant->monitor_growth randomize Randomization monitor_growth->randomize start_dosing Initiate Daily Dosing randomize->start_dosing measure_tumor Tumor Volume Measurement (2-3x/week) start_dosing->measure_tumor 21 days measure_weight Body Weight Measurement (2-3x/week) start_dosing->measure_weight 21 days euthanize Euthanasia start_dosing->euthanize collect_samples Sample Collection (Blood, Tumor, Organs) euthanize->collect_samples analyze PK/PD & Histo-pathology Analysis collect_samples->analyze G cluster_pathway Hypothesized Signaling Pathway Ligand Ligand (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation Compound This compound Compound->RTK Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Application Notes and Protocols for the Solubilization of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of the small molecule inhibitor, 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, for use in in vitro cell-based assays. The protocols detailed herein are grounded in established principles of small molecule handling and cell culture, emphasizing scientific integrity and experimental reproducibility. This guide outlines the chemical rationale for solvent selection, provides step-by-step procedures for the preparation of stock and working solutions, and addresses critical considerations such as solvent toxicity and solution stability.

Introduction: Understanding the Compound

This compound belongs to the class of pyrrolo[2,3-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery due to its demonstrated activity as a kinase inhibitor.[1][2][3] The presence of a trifluoromethyl ketone moiety suggests that this compound is likely to be hydrophobic and possess poor aqueous solubility. The trifluoromethyl group can enhance metabolic stability and cell permeability, making it a desirable feature in drug candidates.[4] However, these same properties present a challenge for its dissolution in aqueous cell culture media.

The primary obstacle to overcome is the compound's hydrophobicity. Direct dissolution in aqueous media will likely result in precipitation, leading to inaccurate dosing and non-reproducible experimental outcomes. Therefore, a solubilization strategy involving a water-miscible organic solvent is necessary to first create a high-concentration stock solution, which can then be serially diluted to the final working concentration in the cell culture medium.

Solvent Selection and Rationale

The most widely used solvent for dissolving hydrophobic small molecules for cell culture applications is dimethyl sulfoxide (DMSO).[5][6] DMSO is a polar aprotic solvent that is miscible with both aqueous and organic solutions, making it an excellent vehicle for introducing hydrophobic compounds into a cellular environment.

Why DMSO is the recommended starting solvent:

  • High Solubilizing Power: DMSO can dissolve a wide range of organic compounds, including those with poor water solubility.

  • Miscibility with Culture Media: It readily mixes with aqueous cell culture media, allowing for uniform distribution of the dissolved compound.

  • Established Use: There is a vast body of literature on the use of DMSO in cell culture, providing a good understanding of its effects on various cell lines.

Despite its advantages, it is crucial to acknowledge the inherent cytotoxicity of DMSO at higher concentrations.[7] The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid off-target effects on cellular processes.

Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Cell culture medium appropriate for the cell line of interest

  • Sterile serological pipettes

  • Laminar flow hood

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is highly recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Workflow for Stock Solution Preparation:

cluster_0 Preparation of 10 mM Stock Solution A Calculate Mass of Compound B Weigh Compound A->B Mass = 10mM * Vol * MW C Add DMSO B->C In sterile tube D Dissolve Compound (Vortex/Sonicate) C->D Ensure complete dissolution E Aliquot into single-use tubes D->E Prevent freeze-thaw cycles F Store at -20°C or -80°C E->F Long-term storage cluster_1 Preparation of Working Solution and Cell Treatment G Thaw Stock Solution Aliquot H Prepare Intermediate Dilution (Optional) G->H For very low final concentrations I Dilute to Final Concentration in Media G->I Direct Dilution H->I J Mix Gently I->J Ensure homogeneity K Treat Cells J->K Add to cell culture plates L Incubate and Analyze K->L Monitor cellular response

Figure 2: Workflow for preparing working solutions and treating cells.

Step-by-Step Procedure:

  • Thaw the stock solution: Remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw at room temperature.

  • Prepare the working solution: In a sterile tube, dilute the stock solution to the desired final working concentration using pre-warmed, complete cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. It is crucial to add the DMSO stock solution to the culture medium and not the other way around to prevent precipitation. [6]3. Mix gently: Gently mix the working solution by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause shearing of media components.

  • Treat the cells: Remove the existing culture medium from the cell culture plates and add the freshly prepared working solution to the respective wells.

  • Include controls: Always include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the treated wells.

Critical Considerations and Best Practices

DMSO Toxicity

The final concentration of DMSO in the cell culture medium is a critical parameter that can significantly impact experimental results. Most cell lines can tolerate DMSO concentrations up to 0.5%, but some, particularly primary cells, are more sensitive. [5]It is strongly recommended to keep the final DMSO concentration at or below 0.1% whenever possible. [8] Table 1: General Guidelines for Final DMSO Concentrations in Cell Culture

Final DMSO ConcentrationGeneral Effect on Most Cell LinesRecommendation
≤ 0.1%Minimal to no observable toxicity. [8]Highly Recommended
0.1% - 0.5%Generally well-tolerated, but may cause subtle effects. [5]Acceptable for many cell lines, but requires validation.
> 0.5%Increased risk of cytotoxicity and off-target effects. [7]Not recommended without thorough validation.

It is imperative to perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.

Solubility Testing

Before preparing a large batch of stock solution, it is advisable to perform a small-scale solubility test to confirm that this compound is soluble at the desired concentration in DMSO.

Stability

While stock solutions in DMSO are generally stable when stored at low temperatures, it is good practice to use freshly prepared working solutions for each experiment. The stability of the compound in aqueous culture medium at 37°C is unknown and should be considered, especially for long-term experiments.

Safety Precautions

Based on safety data for structurally similar compounds, this compound should be handled with care. It is potentially harmful if swallowed and may cause skin and eye irritation. Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling the compound. All work with the powdered compound and concentrated DMSO stocks should be performed in a chemical fume hood or a Class II biological safety cabinet.

Troubleshooting

Problem Possible Cause Solution
Compound does not dissolve in DMSO Insufficient solvent volume or low solubility.Try increasing the volume of DMSO. Use sonication or gentle warming (37°C). If still insoluble, a lower stock concentration may be necessary.
Precipitation upon dilution in culture medium The compound is "crashing out" of solution.Dilute the DMSO stock solution in a stepwise manner. Ensure the final DMSO concentration is as low as possible. Add the DMSO stock to the medium while gently vortexing.
Observed cytotoxicity in vehicle control The final DMSO concentration is too high for the cell line.Perform a DMSO dose-response curve to determine the non-toxic concentration for your specific cells and experimental duration.

Conclusion

The successful use of this compound in cell culture experiments hinges on its proper solubilization and the careful control of solvent concentrations. By following the protocols and best practices outlined in this guide, researchers can prepare stable and effective solutions of this compound, ensuring the integrity and reproducibility of their experimental data.

References

  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]

  • Valle-Sistac, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]

  • de Oliveira, D. A., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research, 2019, 2485843. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12226–12242. [Link]

  • Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22359–22370. [Link]

  • Lee, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 1149–1168. [Link]

  • PubChem. (n.d.). 2,2,2-trifluoro-1-(1H-pyrrol-3-yl)ethan-1-one. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry, 99, 103816. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)-. Retrieved from [Link]

  • Camp, J. E., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry, 11(1), 111–117. [Link]

  • YouTube. (2023, November 1). Preparation of Stock and Working Solutions | Cell & Molecular Biology (Practical). Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol. Retrieved from [Link]

  • Serna, S., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 15(7), 863. [Link]

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Application Notes and Protocols: 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone as a Putative Covalent Chemical Probe for Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Kinase Recognition and Covalent Inhibition

The exploration of the human kinome, a vast family of enzymes crucial to cellular signaling, demands sophisticated tools for target validation and functional interrogation.[1][2] Chemical probes—small molecules with high potency and selectivity for a specific protein target—are invaluable in this pursuit, enabling researchers to dissect complex biological pathways and validate new drug targets.[3] This document introduces 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone , a novel compound engineered as a high-potential chemical probe for protein kinase research.

This molecule uniquely combines two powerful chemical moieties:

  • The 1H-pyrrolo[2,3-b]pyridine scaffold: Also known as 7-azaindole, this heterocyclic system is a well-established "hinge-binder" in kinase inhibitor design.[4][5] Its structure mimics the purine ring of ATP, allowing it to form key hydrogen bonds with the kinase hinge region, a critical structural element for ATP binding.[4][5] Numerous potent kinase inhibitors targeting enzymes like FGFR, GSK-3β, and CDK8 have been developed from this privileged scaffold.[6][7][8]

  • The 2,2,2-trifluoroethanone group: This trifluoromethyl ketone (TFMK) moiety serves as a reactive "warhead." Due to the strong electron-withdrawing nature of the three fluorine atoms, the carbonyl carbon is rendered highly electrophilic.[9] This makes it susceptible to nucleophilic attack by proximal serine or cysteine residues within the enzyme's active site, leading to the formation of a stable, yet often reversible, hemiketal or hemithioketal adduct.[10][11][12]

The combination of a proven kinase-targeting scaffold with a reactive electrophile positions this compound as a potential covalent or semi-covalent probe, capable of not only binding to but also forming a stable complex with its target kinase. This property can offer significant advantages, including increased potency, prolonged duration of action, and utility in target identification and imaging applications.

Hypothesized Mechanism of Action: A Two-Step Engagement

The inhibitory action of this compound is proposed to occur via a two-step mechanism, leveraging both non-covalent and covalent interactions.

  • Initial Recognition and Binding: The 1H-pyrrolo[2,3-b]pyridine core directs the molecule to the ATP-binding pocket of a target kinase. It is expected to form canonical hydrogen bonds with the backbone amide and carbonyl groups of the hinge region, anchoring the inhibitor in a conformation favorable for the subsequent reaction.

  • Covalent Adduct Formation: Once positioned, the highly electrophilic carbonyl of the trifluoromethyl ketone group is presented in close proximity to a nucleophilic residue (typically a non-catalytic cysteine or serine) near the ATP pocket. This proximity facilitates a nucleophilic attack on the carbonyl carbon, resulting in the formation of a stable hemithioketal (with cysteine) or hemiketal (with serine) adduct. This covalent modification effectively locks the inhibitor in place, potently inhibiting kinase activity.

The reversible nature of this covalent bond is a key feature, distinguishing it from irreversible inhibitors and potentially offering a more favorable safety profile. The stability of the adduct is sufficient to allow for robust target engagement studies while minimizing the risk of permanent, off-target modifications.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Adduct Formation Kinase Kinase ATP Pocket (Hinge Region) Complex_NC Non-Covalent Complex (H-Bonding) Kinase->Complex_NC H-Bonding with Pyrrolo[2,3-b]pyridine Core Probe_Free Probe (Pyrrolo-TFMK) Probe_Free->Complex_NC Complex_Covalent Reversible Covalent Adduct (Hemithioketal/Hemiketal) Complex_NC->Complex_Covalent Conformational Alignment TFMK Electrophilic TFMK 'Warhead' Cys_Ser Nucleophilic Residue (Cys or Ser in Pocket) Cys_Ser->Complex_Covalent Inhibited_Kinase Inhibited Kinase Complex_Covalent->Inhibited_Kinase Functional Outcome TFMK->Complex_Covalent Nucleophilic Attack

Figure 1: Hypothesized two-step mechanism of kinase inhibition.

Application Notes

As a chemical probe, this compound can be employed in a variety of experimental contexts to explore kinase biology.

Target Identification and Selectivity Profiling

The covalent nature of the probe makes it an excellent tool for affinity-based protein profiling and other chemical proteomics workflows to identify its primary biological targets.

  • Recommended Workflow: Utilize a Kinobeads-based competition binding assay.[1] In this approach, cell lysates are incubated with the probe at various concentrations before being exposed to beads functionalized with broad-spectrum kinase inhibitors. The probe will compete with the beads for binding to its specific targets. Subsequent mass spectrometry analysis of the proteins that remain bound to the beads allows for the identification of targets by their dose-dependent depletion.

  • Rationale: This method provides an unbiased survey of the probe's targets across a large portion of the expressed kinome, offering a comprehensive selectivity profile. The covalent mechanism enhances the probe's ability to compete effectively with the affinity matrix.

Biochemical Characterization of Kinase Inhibition

Standard enzymatic assays are essential to quantify the probe's potency, determine its mechanism of inhibition, and confirm its covalent nature.

  • Potency Determination (IC50): Measure the concentration of the probe required to inhibit kinase activity by 50% using a standard in vitro kinase assay (e.g., ADP-Glo™, HTRF®, or radiometric assay).

  • Mechanism of Action Studies: To confirm time-dependent inhibition, characteristic of covalent inhibitors, pre-incubate the enzyme and probe for varying lengths of time before initiating the kinase reaction. A progressive increase in inhibition with longer pre-incubation times suggests covalent modification.[10] A "jump-dilution" experiment can further confirm this; if inhibition is maintained after significant dilution of the enzyme-inhibitor complex, it points to a slow off-rate consistent with a covalent bond.

Cellular Target Engagement and Pathway Analysis

The ultimate utility of a chemical probe lies in its ability to modulate its target in a cellular context.

  • Target Engagement: Assess the probe's ability to engage its target in live cells. A common method is to measure the phosphorylation status of a known downstream substrate of the target kinase via Western blotting or targeted mass spectrometry. A dose-dependent decrease in substrate phosphorylation indicates successful on-target activity.

  • Phenotypic Assays: Use the probe to link kinase activity to cellular phenotypes. For example, if the target kinase is implicated in cell proliferation, the probe's effect on cell viability can be measured using assays like CellTiter-Glo® or MTT.

Experimental Protocols

The following protocols provide a starting point for researchers. Note: Optimal concentrations, incubation times, and specific reagents will need to be determined empirically for each specific kinase and cell system.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the IC50 value of the probe against a purified kinase.

Materials:

  • Purified recombinant kinase and its specific substrate peptide.

  • This compound (dissolved in 100% DMSO).

  • ATP solution.

  • Kinase reaction buffer.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the probe in 100% DMSO. A typical starting concentration might be 10 mM.

  • Assay Plate Setup:

    • Add 1 µL of each probe dilution to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.

    • Prepare the kinase/substrate mix in kinase reaction buffer. Add 5 µL of this mix to each well.

  • Pre-incubation (Optional, for time-dependence): Incubate the plate at room temperature for a set time (e.g., 30-60 minutes) to allow the probe to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution in kinase reaction buffer at a concentration close to the Km for the specific kinase. Add 5 µL of the ATP solution to each well to start the reaction.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 2: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol assesses the probe's ability to inhibit a target kinase in cells by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cell line expressing the target kinase.

  • Complete cell culture medium.

  • This compound (dissolved in 100% DMSO).

  • Phosphatase and protease inhibitor cocktails.

  • RIPA lysis buffer.

  • Primary antibodies (one specific for the phosphorylated substrate, one for the total substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Protein electrophoresis and Western blotting equipment.

Procedure:

  • Cell Plating: Seed cells in 6-well plates and grow until they reach ~80% confluency.

  • Compound Treatment: Treat the cells with increasing concentrations of the probe (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a defined period (e.g., 2-4 hours). Include a DMSO-only vehicle control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with phosphatase and protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., p-Substrate) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against the total substrate to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-substrate signal to the total substrate signal for each condition. Plot the normalized signal against the probe concentration to determine the cellular EC50.

Quantitative Data Summary (Illustrative)

The following tables represent hypothetical data that could be generated using the protocols described above.

Table 1: Biochemical Potency and Selectivity Profile

Kinase Target IC50 (nM) Putative Nucleophile Notes
Kinase X 15 Cys-123 Primary target. Time-dependent inhibition observed.
Kinase Y 850 Ser-98 Moderate off-target activity.
Kinase Z >10,000 None No significant inhibition.
PKA >10,000 None No significant inhibition.

| GSK-3β | 2,500 | Cys-199 | Weak off-target activity. |

Table 2: Cellular Activity Profile

Assay Cell Line EC50 (µM) Endpoint Measured
Target Engagement HEK293 0.15 p-Substrate (S473) levels
Cell Proliferation A549 1.2 Cell Viability (72h)

| Apoptosis Induction | HCT116 | 2.5 | Caspase 3/7 Activity (24h) |

Conclusion and Future Directions

This compound represents a rationally designed chemical probe with strong potential for investigating kinase signaling pathways. Its dual-action mechanism—combining a validated kinase-binding scaffold with a reactive covalent warhead—makes it a powerful tool for target identification, validation, and functional analysis. The protocols and data presented here provide a comprehensive framework for researchers to begin characterizing and utilizing this probe in their own systems. Further work should focus on comprehensive kinome-wide selectivity profiling, identification of the specific nucleophilic residue engaged by the probe, and the development of a structurally related, non-reactive negative control to definitively attribute cellular effects to on-target activity.

References

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Application Notes & Protocols for the Development of Novel FGFR Inhibitors from a 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: Targeting the FGFR Signaling Axis in Oncology

The Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a pivotal role in cellular processes including proliferation, differentiation, migration, and angiogenesis.[1][2] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and gastric cancer.[3][4][5] This makes the FGFR family a compelling target for the development of novel cancer therapeutics.[3][6]

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry. Its structural features are conducive to forming key interactions within the ATP-binding pocket of various kinases. Several potent FGFR inhibitors based on this and similar heterocyclic systems have been reported, demonstrating the promise of this chemical class.[7][8][9][10][11]

This document provides a comprehensive guide for the development of novel FGFR inhibitors, starting from the versatile building block, 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone . We will outline a strategic workflow from initial synthesis and structure-activity relationship (SAR) exploration to detailed protocols for in vitro and preclinical evaluation.

The Drug Discovery Workflow: A Strategic Overview

The journey from a starting scaffold to a clinical candidate is a multi-step, iterative process. Our approach is designed to be logical and efficient, with clear go/no-go decision points.

D2_Workflow cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: Lead Optimization & Preclinical Evaluation A Starting Material 2,2,2-trifluoro-1-(1H-pyrrolo [2,3-b]pyridin-3-yl)ethanone B Synthetic Diversification (e.g., Heterocycle Formation) A->B Reaction Scaffolding C Library of Novel Analogs B->C Purification & Characterization D Primary Screen: Biochemical FGFR Kinase Assay (e.g., FGFR1/2/3/4) C->D Initial Screening E Determine IC50 Values F Secondary Screen: Cell-Based Assays (FGFR-dependent cell lines) E->F Potent Hits G Assess Cellular Potency (e.g., p-FGFR inhibition) H SAR Analysis & Iterative Design G->H Cell-Active Hits H->B Iterative Synthesis I ADME/Tox Profiling H->I Optimized Leads J In Vivo Efficacy Studies (Xenograft Models) I->J K Lead Candidate Nomination J->K Efficacious & Safe Leads

Caption: High-level workflow for FGFR inhibitor development.

Part 1: Synthetic Strategy and Library Generation

The starting material, a 3-trifluoroacetyl-7-azaindole, is a versatile precursor. The trifluoromethyl ketone group is a reactive handle that can be transformed into various heterocyclic structures known to interact with the hinge region of the kinase ATP-binding pocket. A key strategy is the condensation with substituted hydrazines or other binucleophiles to generate a library of pyrazole-fused analogs.

Proposed Synthetic Protocol: From Ketone to Pyrazole Core

This protocol outlines the synthesis of a 6-(substituted phenyl)-1H-pyrrolo[3,2-c]pyridin-4-yl core, a scaffold designed based on known pyrrolo-pyridine inhibitors.[10][11]

Step 1: Synthesis of 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3-oxopropanenitrile

  • To a solution of this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise at 0°C under an inert atmosphere (N2 or Ar).

  • Stir the mixture for 15 minutes.

  • Add acetonitrile (1.5 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride (NH4Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired β-ketonitrile.

Step 2: Condensation with Substituted Hydrazines to form Pyrazole Analogs

  • To a solution of the β-ketonitrile intermediate (1.0 eq) in ethanol or acetic acid, add a substituted phenylhydrazine hydrochloride (1.2 eq). A variety of commercially available hydrazines should be used here to build the library and explore SAR.

  • Heat the mixture to reflux (80-100°C) for 4-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final 1H-pyrrolo[2,3-b]pyridine derivatives.

Part 2: In Vitro Biological Evaluation

Once a library of compounds is synthesized and characterized, a systematic screening cascade is essential to identify potent and selective inhibitors.

Protocol 1: Primary Biochemical Kinase Assay

The initial screen should assess the direct inhibitory effect of the synthesized compounds on the enzymatic activity of FGFR kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for this purpose.[12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against FGFR1, FGFR2, FGFR3, and FGFR4.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 kinases (e.g., from Promega, Carna Biosciences).

  • Poly(Glu, Tyr) 4:1 or a specific peptide substrate (e.g., Biotin-Pyk2 (Tyr402)).[2][14]

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[13]

  • Test compounds dissolved in 100% DMSO.

  • ATP.

  • White, opaque 96-well or 384-well plates.

Procedure:

  • Prepare a serial dilution of the test compounds in a 96-well plate. Typically, an 11-point, 3-fold dilution starting from 10 µM is appropriate for initial screening.

  • Set up the kinase reaction by adding the following to each well of the assay plate:

    • 5 µL of Kinase Buffer containing the appropriate concentration of recombinant FGFR kinase.

    • 2.5 µL of test compound dilution (or DMSO for control wells).

    • 2.5 µL of Kinase Buffer containing ATP and the substrate peptide. (Final ATP concentration should be at or near its Km for the specific kinase).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol:

    • Add 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete unused ATP.

    • Add 10 µL of Kinase Detection Reagent.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Lead-001 7925712
Lead-002 152240>1000
Control 1.84.54.5-
(Data is illustrative, based on similar reported compounds)[11][15]
Protocol 2: Secondary Cell-Based Assay

Compounds with potent biochemical activity (e.g., IC50 < 100 nM) should be advanced to cell-based assays to confirm on-target activity in a physiological context. This involves using cancer cell lines with known FGFR alterations (amplification, fusion, or mutation) where the cell proliferation is dependent on FGFR signaling.[15][16]

Objective: To measure the ability of test compounds to inhibit FGFR signaling and cell proliferation in an FGFR-dependent cancer cell line.

Cell Line Selection:

  • SNU-16, KATO-III (Gastric Cancer): FGFR2 amplification.[15]

  • NCI-H716 (Colorectal Cancer): FGFR2 amplification.[15]

  • MDA-MB-453 (Breast Cancer): FGFR4 overexpression.[17]

Sub-Protocol 2A: Western Blot for Target Engagement

Objective: To assess the inhibition of FGFR autophosphorylation.

  • Seed FGFR-dependent cells (e.g., SNU-16) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with a primary antibody against phospho-FGFR (p-FGFR).

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe for total FGFR and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

Sub-Protocol 2B: Cell Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) for inhibition of cell growth.

  • Seed cells (e.g., NCI-H716) in a 96-well plate at a density of 3,000-5,000 cells per well.

  • Allow cells to attach overnight.

  • Treat the cells with a serial dilution of the test compound for 72 hours.

  • Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or AlamarBlue™ (Thermo Fisher Scientific).[16]

  • Plot the viability versus the logarithm of compound concentration and calculate the EC50 value.

Part 3: Preclinical Development

Promising lead compounds with potent in vitro biochemical and cellular activity, and favorable initial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, should be evaluated for in vivo efficacy.

The FGFR Signaling Pathway

Understanding the downstream effects of FGFR inhibition is crucial for interpreting both in vitro and in vivo data. Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins like FRS2. This triggers major downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which drive proliferation and survival.[4][18]

FGFR_Pathway FGF FGF Ligand FGFR FGFR Extracellular Transmembrane Kinase Domain FGF->FGFR:p1 FRS2 FRS2 FGFR:p3->FRS2 P PLCg PLCγ FGFR:p3->PLCg P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Angiogenesis ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse Inhibitor Your Inhibitor Inhibitor->FGFR:p3

Caption: Simplified FGFR signaling pathway and point of inhibition.

Protocol 3: In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a lead FGFR inhibitor in a mouse model.

Model:

  • Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude).

  • Subcutaneously implant a human cancer cell line with a known FGFR aberration (e.g., SNU-16).[15]

Procedure:

  • Expand the selected tumor cells in culture.

  • Implant 5-10 million cells subcutaneously into the flank of each mouse.

  • Monitor tumor growth regularly using calipers (Tumor Volume = (Length x Width^2)/2).

  • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).[19]

  • Administer the lead compound daily via a suitable route (e.g., oral gavage) at one or more dose levels determined from prior pharmacokinetic and tolerability studies.[19] The vehicle control group receives the formulation buffer only.

  • Monitor tumor volume and body weight 2-3 times per week.

  • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot for p-FGFR).

  • Analyze the data by comparing the tumor growth inhibition (TGI) in the treated groups relative to the vehicle control group.

Conclusion and Future Directions

The protocols and strategies outlined in this document provide a robust framework for the discovery and preclinical development of novel FGFR inhibitors derived from the this compound scaffold. Successful execution of this workflow, emphasizing iterative design based on SAR, can lead to the identification of potent, selective, and efficacious lead candidates. Further optimization would focus on improving pharmacokinetic properties, minimizing off-target toxicities, and ultimately nominating a candidate for clinical development to address the unmet needs of patients with FGFR-driven cancers.

References

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Application Notes and Protocols for Studying the Pharmacokinetics of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Pharmacokinetic Profile of a Novel 1H-pyrrolo[2,3-b]pyridine Derivative

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of various kinases, such as Janus kinase 3 (JAK3) and cyclin-dependent kinase 8 (CDK8), making them attractive candidates for development as immunomodulators and anti-cancer agents.[1][2][3] The introduction of a 2,2,2-trifluoroethanone moiety to this core can significantly modulate the compound's physicochemical and biological properties, including metabolic stability and target binding affinity. A thorough understanding of the pharmacokinetics (PK) – the study of how an organism affects a drug – is paramount for the successful translation of this promising compound from a laboratory curiosity to a clinical candidate.[4][5][6]

This guide provides a comprehensive framework of detailed application notes and protocols for characterizing the pharmacokinetic profile of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. As no specific pharmacokinetic data for this exact molecule is publicly available, the following protocols are based on established principles of preclinical drug development and data from structurally related compounds.[7][8][9] The focus here is on providing a robust, scientifically-grounded, and self-validating methodology.

Section 1: Pre-analytical Considerations and Bioanalytical Method Development

A reliable bioanalytical method is the cornerstone of any pharmacokinetic study.[10] The goal is to accurately and precisely quantify the parent compound and potentially its major metabolites in various biological matrices.

Physicochemical Characterization

A preliminary understanding of the compound's physicochemical properties is essential for developing an appropriate formulation and analytical method.

PropertyImportance in PKTypical Experimental Approach
Solubility Crucial for formulation development for both in vitro and in vivo studies. Affects absorption.Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., pH 7.4 phosphate-buffered saline) and relevant organic solvents.
LogP/LogD Predicts lipophilicity, which influences membrane permeability, protein binding, and volume of distribution.Shake-flask method (octanol/water) or validated HPLC-based methods.
pKa Determines the ionization state at physiological pH, which impacts solubility, absorption, and distribution.Potentiometric titration or UV-spectrophotometry.
Bioanalytical Method Validation: A Mandate for Data Integrity

The development and validation of a bioanalytical method should adhere to stringent regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[10][11] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification due to its high sensitivity and selectivity.[10]

Protocol 1: LC-MS/MS Method Validation in Plasma

This protocol outlines the key validation parameters as per FDA guidelines.[10][11]

1. Instrumentation and Reagents:

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Analytical column (e.g., C18 reversed-phase).
  • Reference standards of this compound and a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.
  • Control biological matrix (e.g., rat plasma).
  • All solvents and reagents should be of HPLC or mass spectrometry grade.

2. Validation Parameters and Acceptance Criteria:

ParameterPurposeExperimental DesignAcceptance Criteria
Selectivity To ensure the method can differentiate the analyte from other components in the matrix.[11]Analyze at least six different lots of blank plasma.No significant interfering peaks at the retention time of the analyte and IS.
Accuracy & Precision To determine the closeness of measured values to the nominal concentration and the degree of scatter.[10]Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, high) in at least five replicates over at least three separate runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[10]
Calibration Curve To establish the relationship between instrument response and analyte concentration.A minimum of six non-zero standards spanning the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.[10]Analyze at least five replicates.Signal-to-noise ratio ≥ 5. Accuracy within 80-120% and precision ≤20%.[10]
Stability To ensure the analyte is stable under various handling and storage conditions.[12]Evaluate bench-top, freeze-thaw, and long-term stability using low and high QC samples.Mean concentrations should be within ±15% of the nominal values.
Matrix Effect To assess the impact of matrix components on ionization efficiency.Compare the response of the analyte in post-extraction spiked samples to that in a neat solution.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.

Section 2: In Vitro ADME Profiling

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays provide early insights into a compound's pharmacokinetic behavior, helping to identify potential liabilities before advancing to more complex and costly in vivo studies.[13][14]

Metabolic Stability Assessment

The trifluoromethyl group can influence metabolic stability. These assays predict the extent of metabolism in the liver.

Protocol 2: Metabolic Stability in Liver Microsomes

1. Rationale: Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[8][14]

2. Materials:

  • Pooled liver microsomes (e.g., from rat, mouse, dog, and human).
  • NADPH regenerating system.
  • Phosphate buffer (pH 7.4).
  • Test compound and positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin).
  • Acetonitrile with internal standard for reaction termination.

3. Procedure:

  • Pre-incubate the test compound (typically at 1 µM) with liver microsomes in phosphate buffer at 37°C.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.
  • Centrifuge the samples to precipitate proteins.
  • Analyze the supernatant for the remaining parent compound using the validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.
  • The slope of the linear regression line gives the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) = 0.693 / k.
  • Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration).
Plasma Protein Binding

The extent of binding to plasma proteins affects the free fraction of the drug available to exert its pharmacological effect and to be cleared.

Protocol 3: Plasma Protein Binding by Equilibrium Dialysis

1. Rationale: Equilibrium dialysis is considered the gold standard for assessing plasma protein binding.

2. Materials:

  • Equilibrium dialysis apparatus with semi-permeable membranes (e.g., with a molecular weight cutoff of 5-10 kDa).
  • Plasma from the relevant species.
  • Phosphate-buffered saline (PBS), pH 7.4.
  • Test compound.

3. Procedure:

  • Load one chamber of the dialysis cell with plasma containing the test compound.
  • Load the other chamber with PBS.
  • Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).
  • After incubation, collect samples from both the plasma and buffer chambers.
  • Determine the concentration of the test compound in both chambers using LC-MS/MS.

4. Data Analysis:

  • Calculate the fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber].
  • Percentage bound = (1 - fu) * 100.

Section 3: In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete ADME profile of a compound in a whole organism and to establish the relationship between dose, exposure, and response.[4][5][6][15]

Study Design and Execution

Protocol 4: Single-Dose Pharmacokinetic Study in Rats

1. Rationale: The rat is a commonly used species in early preclinical PK studies.[4][7] This study will determine key PK parameters after intravenous (IV) and oral (PO) administration.

2. Animal Model:

  • Male Sprague-Dawley or Wistar rats (n=3-5 per group).
  • Animals should be cannulated (e.g., in the jugular vein) to facilitate serial blood sampling.

3. Dosing and Formulation:

  • IV Group: A low dose (e.g., 1-2 mg/kg) administered as a bolus via the tail vein. The compound should be dissolved in a suitable vehicle (e.g., saline with a co-solvent like DMSO or PEG400).
  • PO Group: A higher dose (e.g., 5-10 mg/kg) administered by oral gavage. The compound can be formulated as a solution or suspension.

4. Sample Collection:

  • Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).[15]
  • Process the blood to obtain plasma by centrifugation.
  • Store plasma samples at -80°C until analysis by the validated LC-MS/MS method.
  • If desired, collect urine and feces over 24 hours using metabolic cages to assess excretion pathways.[15]

5. Data Analysis:

  • Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate the following pharmacokinetic parameters:
ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable time point.
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity.
Elimination half-life.
CL Clearance (after IV administration).
Vdss Volume of distribution at steady state (after IV administration).
F% Bioavailability (calculated as [AUCpo / AUCiv] * [Doseiv / Dosepo] * 100).

Section 4: Visualizing the Pharmacokinetic Workflow

A clear understanding of the experimental sequence is crucial for successful execution.

Pharmacokinetic_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Study cluster_2 Data Analysis & Interpretation physchem Physicochemical Profiling formulation Formulation Development physchem->formulation bioanalytical Bioanalytical Method Validation (LC-MS/MS) analysis Sample Analysis (Validated Method) bioanalytical->analysis metabolic_stability Metabolic Stability (Microsomes) interpretation Interpretation & Candidate Selection metabolic_stability->interpretation ppb Plasma Protein Binding ppb->interpretation dosing Dosing (IV & PO) in Rodents formulation->dosing sampling Serial Blood & Excreta Sampling dosing->sampling sampling->analysis pk_params PK Parameter Calculation (NCA) analysis->pk_params pk_params->interpretation

Caption: High-level workflow for pharmacokinetic characterization.

Section 5: Causality and Self-Validation in Protocols

The integrity of a pharmacokinetic study relies on a chain of validated steps. The bioanalytical method validation ensures that the data generated from the in vivo study is reliable.[10] The use of both IV and PO routes allows for the determination of absolute bioavailability, a critical parameter for assessing the potential of an oral drug candidate. Serial blood sampling is essential for accurately defining the plasma concentration-time profile, which is the foundation for calculating all other PK parameters.[7][15] The inclusion of positive and negative controls in in vitro assays ensures that the experimental systems are performing as expected.

Conclusion

The protocols outlined in this guide provide a robust starting point for the comprehensive pharmacokinetic evaluation of this compound. By systematically assessing its ADME properties through a combination of in vitro and in vivo experiments, researchers can generate the critical data needed to understand its disposition in the body. This information is indispensable for making informed decisions regarding dose selection for efficacy and toxicology studies, and ultimately, for advancing the most promising compounds towards clinical development.

References

  • PubChem. 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]

  • Garton, N. S., et al. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1149–1154. [Link]

  • Unadkat, J. D., et al. (2000). Pharmacokinetics of 2'-fluoro-2',3'-dideoxyadenosine and 2'-fluoro-2',3'-dideoxyinosine, anti-HIV Agents, in Rats. Pharmaceutical Research, 17(5), 585–590. [Link]

  • PubChem. Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)-. National Center for Biotechnology Information. [Link]

  • Admescope. (2020). A typical workflow in a preclinical pharmacokinetic experiment. [Link]

  • Brouwer, K. L. R., et al. (2019). Assessment of Pharmacokinetic Drug-Drug Interactions in Humans: In Vivo Probe Substrates for Drug Metabolism and Drug Transport Revisited. Clinical Pharmacology & Therapeutics, 105(1), 46–59. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341–353. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • Wang, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12226–12245. [Link]

  • Zhang, D., & Tang, W. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data. Expert Opinion on Drug Metabolism & Toxicology, 17(7), 753–765. [Link]

  • Google Patents. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • Vlckova, V., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 649. [Link]

  • ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Zhang, D., & Tang, W. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert Opinion on Drug Metabolism & Toxicology, 17(7), 753–765. [Link]

  • Biotrial. (n.d.). Preclinical services | PK Studies. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 341-353. [Link]

  • AMSbiopharma. (2023). Preclinical research strategies for drug development. [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Al-Angary, A. A., et al. (2001). The effect of 1-furan-2-yl-3-pyridine-2-yl-propenone on pharmacokinetic parameters of theophylline. Drug Development and Industrial Pharmacy, 27(10), 1083–1088. [Link]

  • KCAS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

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  • Postnikov, P., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(21), 7384. [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of pyrrolo[2,3-b]pyridine, also known as 7-azaindole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers encountering common challenges in the synthesis of this important heterocyclic scaffold. The pyrrolo[2,3-b]pyridine core is a key structural motif in numerous biologically active compounds and approved pharmaceuticals.[1][2][3]

I. Troubleshooting Guide: Common Synthetic Issues

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Issue 1: Low Yields in Classical Indole Ring Formations

Question: My attempts to synthesize substituted 7-azaindoles using classical methods like the Fischer, Bischler-Möhlau, or Hemetsberger-Knittel syntheses are resulting in consistently low yields. What are the likely causes and how can I optimize these reactions?

Answer:

Low yields in these classical cyclization reactions when applied to pyridine-based starting materials are a frequent challenge. The electron-deficient nature of the pyridine ring often necessitates harsh reaction conditions, which can lead to decomposition and side reactions.[4][5]

A. Fischer Indole Synthesis

The Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone, can be problematic for 7-azaindole synthesis.[6]

  • Causality: The acidic conditions required for the key-sigmatropic rearrangement can lead to protonation of the pyridine nitrogen, deactivating the ring and hindering the electrophilic cyclization step.[5] Polyphosphoric acid (PPA) is often used as a catalyst, but requires high temperatures (160-180°C), which can lead to charring and decomposition of sensitive substrates.[7]

  • Expert Recommendations & Protocol:

    • Catalyst Choice: While PPA is common, other Brønsted acids like H₂SO₄ or Lewis acids such as ZnCl₂ can be explored.[6] The choice of acid can significantly impact the yield and should be optimized for each specific substrate.

    • Temperature Control: Precise temperature control is critical. A gradual increase in temperature may be beneficial to promote the initial hydrazone formation and isomerization before the high-temperature cyclization.

    • Substrate Modification: The presence of electron-donating groups on the pyridine ring can facilitate the cyclization.[8]

Table 1: Comparison of Catalysts for Fischer Indole Synthesis of 7-Azaindoles

CatalystTypical Temperature Range (°C)Common IssuesReference
Polyphosphoric Acid (PPA)160 - 180Decomposition, charring[7]
Sulfuric Acid (H₂SO₄)100 - 150Potential for sulfonation side reactions[6][8]
Zinc Chloride (ZnCl₂)120 - 160Hygroscopic, requires anhydrous conditions[6]
B. Bischler-Möhlau Indole Synthesis

This method, involving the reaction of an α-halo-ketone with an excess of an aniline (or in this case, an aminopyridine), is known for requiring harsh conditions.[4][9][10]

  • Causality: The reaction typically requires high temperatures and a large excess of the aminopyridine, which can be both costly and lead to purification challenges. The reaction mechanism is complex and can involve multiple intermediates, leading to potential side products.[9]

  • Expert Recommendations & Protocol:

    • Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases by providing rapid and uniform heating.[4][9]

    • Lewis Acid Catalysis: The addition of a Lewis acid catalyst, such as lithium bromide (LiBr), can promote the reaction under milder conditions.[9]

C. Hemetsberger-Knittel Indole Synthesis

This thermal decomposition of a 3-aryl-2-azido-propenoic ester can provide good yields but faces challenges with starting material stability.[11][12]

  • Causality: The azide starting materials can be unstable and difficult to synthesize and handle.[12] The thermal conditions required for the cyclization can also lead to decomposition, particularly for substrates with sensitive functional groups.

  • Expert Recommendations & Protocol:

    • Optimized Temperature and Reaction Time: For azaindole synthesis, higher temperatures and shorter reaction times have been found to be more effective than for the analogous indole syntheses.

    • Solvent Choice: High-boiling, inert solvents like xylene are typically used to achieve the necessary reaction temperatures for the thermolysis.[13]

Issue 2: Poor Regioselectivity in Functionalization Reactions

Question: I am struggling with controlling the regioselectivity during electrophilic substitution and metal-catalyzed cross-coupling reactions on the pyrrolo[2,3-b]pyridine core. How can I direct the reaction to the desired position?

Answer:

The pyrrolo[2,3-b]pyridine scaffold has multiple reactive sites, and achieving high regioselectivity can be challenging. The pyrrole ring is generally more electron-rich and susceptible to electrophilic attack than the pyridine ring.

A. Electrophilic Substitution
  • Causality: Electrophilic substitution typically occurs at the C3 position of the pyrrole ring, which is the most nucleophilic site. However, under certain conditions, substitution at other positions can occur.

  • Expert Recommendations & Protocol:

    • N-Protection: Protecting the pyrrole nitrogen (N1) with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or a tosyl (Ts) group, can influence the electronic distribution in the ring system and direct electrophiles to different positions.

    • Directed Metalation: A powerful strategy for achieving regioselectivity is directed ortho-metalation. By using a directing group, it is possible to deprotonate a specific carbon atom with a strong base (e.g., n-butyllithium), followed by quenching with an electrophile.

B. Metal-Catalyzed Cross-Coupling Reactions
  • Causality: In cases of di- or poly-halogenated pyrrolo[2,3-b]pyridines, the relative reactivity of the different halogen-substituted positions in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be difficult to predict. The outcome depends on a combination of electronic and steric factors.[14]

  • Expert Recommendations & Protocol:

    • Choice of Catalyst and Ligand: The palladium catalyst and the associated ligands play a crucial role in determining the regioselectivity. For instance, in Buchwald-Hartwig aminations, specific ligands like RuPhos have been found to be effective.[15]

    • Sequential Cross-Coupling: By exploiting the differential reactivity of halogens (I > Br > Cl), it is possible to perform sequential cross-coupling reactions to introduce different substituents at specific positions.[14]

Issue 3: Challenges in N-Alkylation vs. C-Alkylation

Question: I am attempting to N-alkylate the pyrrole nitrogen of my 7-azaindole, but I am observing significant amounts of the C3-alkylated side product. How can I improve the N-selectivity?

Answer:

The ambident nucleophilic nature of the 7-azaindole anion can lead to a mixture of N- and C-alkylated products. The reaction conditions, particularly the base and solvent, play a critical role in determining the regioselectivity.

  • Causality: The outcome of the alkylation is governed by the principle of hard and soft acids and bases (HSAB). The nitrogen atom is a harder nucleophilic center, while the C3 position is a softer nucleophilic center. Hard electrophiles tend to react at the nitrogen, while softer electrophiles favor the C3 position.

  • Expert Recommendations & Protocol:

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF are commonly used to generate the anion. The counter-ion of the base can also influence the regioselectivity.

    • Solvent Effects: Polar aprotic solvents generally favor N-alkylation, while nonpolar solvents can lead to increased C-alkylation.

    • Protecting Groups: In some cases, a temporary protecting group on the nitrogen can be used to direct alkylation to other positions, followed by deprotection.

Issue 4: Difficulties with Sonogashira Coupling Reactions

Question: My Sonogashira coupling of a halogenated 7-azaindole with a terminal alkyne is giving low yields and significant homocoupling of the alkyne. What are the common pitfalls and how can I optimize the reaction?

Answer:

Sonogashira coupling is a powerful tool for C-C bond formation, but its application to heterocyclic systems like 7-azaindole can be challenging.[16][17]

  • Causality: The nitrogen atoms in the 7-azaindole ring can coordinate to the palladium and/or copper catalysts, potentially inhibiting the catalytic cycle. Homocoupling of the alkyne (Glaser coupling) is a common side reaction, particularly in the presence of copper(I) catalysts and oxygen.[18]

  • Expert Recommendations & Protocol:

    • Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and the use of a copper(I) co-catalyst (e.g., CuI) should be carefully optimized.[16] In some cases, copper-free Sonogashira protocols can minimize homocoupling.[18]

    • Base and Solvent: A variety of bases can be used, with amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) being common choices. The solvent should be carefully selected to ensure solubility of all components.[18]

    • Reaction Conditions: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative homocoupling. Degassing the solvent prior to use is also recommended.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the pyrrolo[2,3-b]pyridine core?

A1: Several synthetic strategies exist, with the most common being the construction of the pyrrole ring onto a pre-existing pyridine ring. Key methods include:

  • Fischer Indole Synthesis: Cyclization of a 2-pyridylhydrazone.[6][7][8]

  • Bischler-Möhlau Indole Synthesis: Reaction of an α-haloketone with an aminopyridine.[4][9][10][19]

  • Hemetsberger-Knittel Synthesis: Thermal decomposition of an α-azido-β-pyridylacrylic ester.[11][12][13][20]

  • Palladium-Catalyzed Cyclizations: Modern methods often involve Sonogashira coupling followed by an intramolecular cyclization.[16][21][22]

Q2: How can I purify my pyrrolo[2,3-b]pyridine derivatives effectively?

A2: Purification can often be challenging due to the polar nature of the 7-azaindole core.

  • Column Chromatography: Silica gel column chromatography is the most common method.[23] A gradient elution system, often starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) can be employed.

Q3: Are there any specific safety precautions I should take when working with the reagents for 7-azaindole synthesis?

A3: Yes, several reagents commonly used in these syntheses require special handling:

  • Azides: The starting materials for the Hemetsberger-Knittel synthesis are azides, which can be explosive. They should be handled with care, avoiding heat, shock, and friction.

  • Strong Bases: Reagents like n-butyllithium and sodium hydride are pyrophoric and react violently with water. They must be handled under an inert atmosphere.

  • Palladium Catalysts: While generally not highly toxic, palladium catalysts should be handled in a well-ventilated fume hood, and skin contact should be avoided.

III. Visualizations and Protocols

Diagram 1: General Troubleshooting Workflow for Low Yields

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Purity->Start If impure, purify Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp If pure Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Change_Catalyst Screen Different Catalysts/Reagents Optimize_Time->Change_Catalyst Change_Solvent Screen Different Solvents Change_Catalyst->Change_Solvent Consider_Side_Reactions Identify Potential Side Reactions Change_Solvent->Consider_Side_Reactions Purification_Issues Investigate Purification Losses Consider_Side_Reactions->Purification_Issues Purification_Issues->Start If still low Success Yield Improved Purification_Issues->Success If optimized

Caption: A stepwise approach to troubleshooting low reaction yields.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling on a Halogenated 7-Azaindole
  • Reaction Setup: To a flame-dried Schlenk flask, add the halogenated 7-azaindole (1.0 equiv.), the boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

IV. References

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  • Bischler–Möhlau indole synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

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  • Hemetsberger, H., & Knittel, D. (1972). Synthese und Thermolyse von α-Azidoacrylestern. Monatshefte für Chemie, 103(1), 194-204.

  • Hemetsberger-Knittel Indole Synthesis. (n.d.). In SynArchive. Retrieved January 17, 2026, from [Link]

  • Leboho, T., et al. (2014). Acid-catalyzed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines. Tetrahedron Letters, 55(30), 4155-4158.

  • Minakata, S., et al. (1997). Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide. Synthesis, 1997(12), 1425-1428.

  • Popowycz, F., et al. (2007). Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). Tetrahedron, 63(5), 1031-1064.

  • Schirok, H. (2006). A Robust and Flexible Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles. The Journal of Organic Chemistry, 71(14), 5538-5545.

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

  • Whelligan, D. K., et al. (2010). An Efficient Protecting-Group-Free Two-Step Route to a Broad Range of Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15.

  • Zhang, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 24(9), 1776-1780.

  • McLaughlin, M., et al. (2006). A Novel One-Pot Process for the Synthesis of N-Alkylazaindoles and N-Alkylindoles. Organic Letters, 8(15), 3307-3310.

  • Nazare, M., et al. (2004). A New, Mild, and Efficient Method for the Synthesis of Polyfunctionalized Indoles. Angewandte Chemie International Edition, 43(34), 4526-4528.

  • Aarhus, L. L., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4258.

  • de Mattos, M. C., et al. (2007). A Practical and Straightforward Preparation of Various Novel 2-Substituted 7-Azaindole Derivatives. Synthesis, 2007(14), 2149-2152.

  • Sun, H., et al. (2017). Silver-Catalyzed On-Water Intramolecular Cyclization of Acetylenic Free Amines. Synthesis, 49(21), 4845-4852.

  • Son, N. T., et al. (2020). Site-Selective Pd-Catalyzed Reactions of 3,4-Dibromopyridine. Synlett, 31(13), 1308-1312.

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.

  • Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231.

  • Chitti, S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1438-1443.

  • Li, Y., et al. (2023). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 258, 115589.

  • Sridharan, V., et al. (2006). A New, Mild, and Efficient Microwave-Assisted Bischler–Möhlau Indole Synthesis Using Lithium Bromide as a Catalyst. Synlett, 2006(01), 91-94.

  • Pchalek, K., et al. (2005). The Bischler–Möhlau Indole Synthesis. A Modified Procedure Involving Microwave Irradiation. Tetrahedron, 61(3), 77-82.

  • Julian, P. L., et al. (1952). The Chemistry of Indoles. In Heterocyclic Compounds (Vol. 3, pp. 1-274). John Wiley & Sons, Inc.

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  • Gilchrist, T. L. (2001). Activated 2H-Azirines as Dienophiles and Electrophiles. Aldrichimica Acta, 34(2), 51.

  • Knittel, D. (1985). Verbesserte Synthese von α-Azidozimtsäure-estern und 2H-Azirinen. Synthesis, 1985(02), 186-188.

  • Black, D. S. C. (2008). The Hemetsberger reaction: A new approach to the synthesis of novel dihydroindoloindole systems. Arkivoc, 2008(8), 103-113.

  • Ishii, H. (1981). The Fischer Indole Synthesis and Related Reactions. Accounts of Chemical Research, 14(9), 275-282.

  • Lachance, N., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. Organic Letters, 11(22), 5142-5145.

  • Naud, S., et al. (2015). Discovery of 5-Azaindole Derivatives as Potent Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 58(1), 369-385.

  • Chaniyara, R., et al. (2013). Iron-Catalyzed Sonogashira Coupling of 2-Arylamino-3-iodopyridines: A New Route to N-Aryl-7-azaindoles. Organic Letters, 15(17), 4422-4425.

  • ResearchGate. (n.d.). C-alkylation versus N-alkylation. Yields relate to isolated products. Retrieved from [Link]

  • Trost, B. M., & Li, C.-J. (Eds.). (2014). Modern Alkyne Chemistry: Catalytic and Atom-Economic Transformations. John Wiley & Sons.

  • Sharma, V., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935-7945.

  • Kondratyeva, A., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(13), 5123.

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243-2266.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis: Targets, Strategies, Methods. Wiley-VCH.

  • Smith, M. B. (2010). Organic Synthesis. Wavefunction, Inc.

Sources

"troubleshooting low solubility of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low solubility of this compound. This guide provides a structured, in-depth approach to troubleshooting, grounded in established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific experimental solubility data for this compound is not widely published, based on its structure—a planar, heterocyclic pyrrolopyridine core coupled with a trifluoromethyl ketone group—it is anticipated to be a crystalline solid with poor aqueous solubility. The trifluoromethyl group generally increases lipophilicity, suggesting that it may have better solubility in some organic solvents.[1] The pyrrolopyridine moiety, an analog of purine, can participate in hydrogen bonding, which may influence its interaction with protic solvents.[2]

Q2: I'm observing very low solubility in common aqueous buffers. Is this expected?

A2: Yes, this is an expected behavior for this class of molecule. Many heterocyclic compounds, especially those with aromatic character and lacking readily ionizable groups, exhibit low solubility in aqueous media. The high crystal lattice energy of such planar molecules often makes it difficult for water molecules to effectively solvate them.

Q3: Are there any initial recommended solvents I should try for solubilization?

A3: For initial screening, it is advisable to test a range of solvents with varying polarities. Start with common laboratory solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol. Due to the trifluoromethyl group, less polar solvents like dichloromethane (DCM) and ethyl acetate might also be effective. For aqueous-based assays, creating a concentrated stock solution in DMSO or DMF followed by serial dilution into the aqueous buffer is a common starting point. However, be mindful of the final solvent concentration in your experiment, as it can impact biological assays.

Q4: Can pH adjustment improve the solubility of this compound?

A4: The pyrrolopyridine ring system has nitrogen atoms that can be protonated under acidic conditions. The pKa of the pyrrolo[2,3-b]pyridine core is important here. If the compound can be protonated to form a salt, its aqueous solubility may be significantly enhanced. Therefore, experimenting with acidic buffers (e.g., pH 2-5) could be a viable strategy. Conversely, the pyrrole nitrogen can be deprotonated under strongly basic conditions, which might also affect solubility. An initial pH-solubility profile experiment is recommended.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Low Solubility

This guide presents a systematic workflow for addressing the low solubility of this compound. The underlying principle is to start with simpler methods and progress to more complex formulation strategies as needed.

Phase 1: Initial Solvent Screening and Optimization

The first step is to systematically determine the compound's solubility in a range of common solvents. This data will inform subsequent formulation strategies.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

A robust method for determining solubility is the shake-flask method, which is considered the gold standard for thermodynamic solubility.[3]

  • Preparation: Add an excess amount of the compound to a series of vials, each containing a different solvent (e.g., water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, isopropanol, acetonitrile, DMSO, DMF).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solids to settle. Carefully collect an aliquot of the supernatant from each vial.

  • Filtration/Centrifugation: To remove any remaining undissolved particles, either centrifuge the supernatant at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter compatible with the solvent.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

  • Data Analysis: Express the solubility in units such as mg/mL or µM.

Data Presentation: Solvent Screening Results

SolventPolarity IndexDielectric ConstantSolubility (mg/mL)Observations
Water10.280.1To be determined
PBS (pH 7.4)~10.2~80To be determined
Ethanol5.224.5To be determined
Methanol6.632.7To be determined
Isopropanol4.319.9To be determined
Acetonitrile6.237.5To be determined
Dichloromethane3.49.1To be determined
Ethyl Acetate4.36.0To be determined
DMSO7.246.7To be determined
DMF6.436.7To be determined

Troubleshooting Workflow: Initial Solubility Assessment

start Start: Low Solubility Observed solvent_screen Phase 1: Perform Systematic Solvent Screening (Aqueous & Organic) start->solvent_screen data_analysis Analyze Solubility Data (mg/mL or µM) solvent_screen->data_analysis sufficient_sol Is solubility sufficient for the intended application? data_analysis->sufficient_sol proceed Proceed with Experiment sufficient_sol->proceed Yes troubleshoot Proceed to Phase 2: Formulation Strategies sufficient_sol->troubleshoot No

Caption: Initial workflow for addressing low solubility.

Phase 2: Advanced Formulation Strategies

If simple solvent systems are inadequate, more advanced formulation techniques are necessary. The choice of strategy will depend on the desired final formulation (e.g., for in vitro assays or in vivo studies).

1. Co-solvents

The use of a water-miscible organic solvent in which the compound has high solubility can significantly increase the overall solubility in an aqueous medium.[4]

  • Common Co-solvents: Propylene glycol, polyethylene glycol (PEG), ethanol, glycerin.[5]

  • Protocol: Prepare a high-concentration stock of your compound in a suitable co-solvent (e.g., PEG 400). Then, dilute this stock into your aqueous buffer. It's crucial to determine the maximum tolerable co-solvent concentration for your specific assay, as high concentrations can be cytotoxic or interfere with the experiment.

2. Surfactants and Micellar Solubilization

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility.

  • Common Surfactants: Polysorbates (Tween® series), sorbitan esters (Span® series), Cremophor® EL.[6]

  • Protocol: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC. Add your compound to this solution and allow it to equilibrate with agitation.

3. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[1]

  • Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Protocol: Prepare aqueous solutions of the cyclodextrin at various concentrations. Add an excess of your compound to each solution and equilibrate as described in the solubility assessment protocol. The increase in solubility as a function of cyclodextrin concentration can be used to determine the complexation efficiency.

4. Amorphous Solid Dispersions (ASDs)

Crystalline compounds often have low solubility due to their high lattice energy. Converting the compound to an amorphous state can significantly improve its dissolution rate and apparent solubility. This is typically achieved by dispersing the compound in a polymer matrix.

  • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), copovidone.[7]

  • Methods of Preparation:

    • Solvent Evaporation/Spray Drying: Dissolve both the compound and the polymer in a common solvent and then rapidly remove the solvent.[8]

    • Hot-Melt Extrusion: Mix the compound and polymer and then heat them until they melt, followed by rapid cooling.

5. Particle Size Reduction

Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[9]

  • Techniques:

    • Micronization: Milling techniques to reduce particle size to the micron range.[3]

    • Nanonization: Creating a nanosuspension of the drug, which can be achieved through media milling or high-pressure homogenization.[2]

Troubleshooting Workflow: Advanced Formulation Strategies

Caption: Decision-making workflow for advanced formulation strategies.

References

  • PubChem. (n.d.). 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone. Retrieved January 17, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Paudel, A., Worku, Z. A., Meeus, J., Guns, S., & Van den Mooter, G. (2013). Manufacturing of solid dispersions of poorly water-soluble drugs by spray drying: formulation and process considerations. International journal of pharmaceutics, 453(1), 253–284. [Link]

  • Murdande, S. B., Pikal, M. J., Shanker, R. M., & Bogner, R. H. (2010). Solubility advantage of amorphous pharmaceuticals: I. A thermodynamic analysis. Journal of pharmaceutical sciences, 99(3), 1254–1264. [Link]

  • Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs: I. Preparation by a size-reduction technique. International journal of pharmaceutics, 160(2), 229-237. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]

  • Gad, S. C. (Ed.). (2008). Pharmaceutical manufacturing handbook: production and processes. John Wiley & Sons.
  • Human Metabolome Database. (n.d.). 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine. Retrieved January 17, 2026, from [Link]

  • Borchardt, D., et al. (2017). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1034-1043. [Link]

  • Pharmasolve. (n.d.). Excipients for Solubility Enhancement. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Purification of Trifluoromethyl Ketone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl ketone (TFMK) compounds. TFMKs are invaluable synthetic targets and intermediates, particularly in medicinal chemistry, due to their unique electronic properties.[1][2][3] However, these same properties present distinct purification challenges.

This guide is designed to provide in-depth, field-proven insights into overcoming these obstacles. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory settings.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, common problems encountered during the purification of trifluoromethyl ketones in a direct question-and-answer format.

Issue 1: My purified compound shows an extra, unexpected peak in the ¹⁹F NMR and a broad singlet in the ¹H NMR. Mass spectrometry, however, looks correct.

Question: What is causing these extra peaks, and why is my compound, which should be a sharp-melting solid or clear oil, a persistent gum or viscous liquid?

Probable Cause: You are likely observing the formation of a stable hydrate (a gem-diol). The powerful electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water.[4][5] This equilibrium often strongly favors the hydrate, especially in the presence of trace amounts of water from solvents, reagents, or atmospheric moisture.

Solution: The hydrate-ketone equilibrium is reversible.[4] The key to obtaining the anhydrous ketone is the rigorous removal of water.

Hydrate_Equilibrium Ketone Ketone Removal Removal Hydrate Hydrate Presence Presence

Recommended Protocols:

  • Azeotropic Distillation (Dean-Stark Apparatus): This is the most robust method for removing water.

    • Principle: An entrainer solvent (e.g., toluene, benzene, or cyclohexane) is added to the hydrated compound.[6] This solvent forms a low-boiling azeotrope with water. As the mixture is refluxed, the water-entrainer azeotrope distills over and is collected in the Dean-Stark trap. The water, being denser, separates to the bottom of the trap, while the organic entrainer overflows and returns to the distillation flask, continuously removing water from the system.[6][7]

    • Protocol:

      • Dissolve the hydrated trifluoromethyl ketone in a suitable entrainer (e.g., toluene).

      • Set up a reflux apparatus equipped with a Dean-Stark trap.

      • Heat the mixture to reflux.

      • Continue refluxing until no more water collects in the trap.

      • Cool the reaction and remove the solvent under reduced pressure to yield the anhydrous ketone.

  • Drying over Anhydrous Agents with Filtration: For less stubborn hydrates, simple drying may suffice, but requires care.

    • Dissolve the compound in a dry, non-protic solvent (e.g., anhydrous diethyl ether or dichloromethane).

    • Add a powerful anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Stir for several hours, then filter through a pad of Celite to remove the drying agent.

    • Remove the solvent under reduced pressure. Note: This is often less effective than azeotropic removal.

Issue 2: My compound appears to be degrading on the silica gel column, leading to low yields and multiple spots on TLC.

Question: Why is my trifluoromethyl ketone unstable during silica gel chromatography?

Probable Cause: Standard silica gel is inherently acidic (pH ≈ 4.5-5.5). This acidity can catalyze both the hydration (if using non-anhydrous solvents) and enolization of the ketone.[8][9] The enol form can be more susceptible to decomposition pathways or may elute at a different rate, causing streaking and apparent impurity. Some studies note that while hydrates may form in a crude mixture, they can disappear after silica gel column chromatography, suggesting the column itself can shift the equilibrium back to the ketone, but this process is not always clean.[10][11]

Solution: Modify the chromatographic conditions to be less harsh.

Purification_Workflow Crude Crude TFMK (Ketone + Hydrate?) Silica Silica Crude->Silica Attempt 1 NeutralSilica NeutralSilica Crude->NeutralSilica Recommended Path Alumina Alumina Crude->Alumina Alternative Path Decomposition Degradation / Low Yield Silica->Decomposition Potential Outcome PureKetone Pure Anhydrous TFMK NeutralSilica->PureKetone Improved Outcome Alumina->PureKetone Improved Outcome

Recommended Protocols:

  • Use of Neutralized Silica Gel:

    • Preparation: Prepare a slurry of silica gel in the desired mobile phase. Add a small amount of a neutral or slightly basic additive, such as triethylamine (~0.1-1% v/v) or pyridine, to the solvent system.

    • Procedure: Pack and run the column as usual with the neutralized eluent. This will prevent on-column degradation catalyzed by acid.

  • Alternative Stationary Phases:

    • Neutral Alumina: Alumina can be a good alternative to silica gel for moderately polar compounds. Ensure you are using Brockmann Grade II or III neutral alumina.

    • Reverse-Phase Chromatography (HPLC): For high-purity applications, reverse-phase HPLC (e.g., C18 column) with a water/acetonitrile or water/methanol gradient is highly effective. The acidic conditions often used (e.g., 0.1% TFA) will favor the ketone form, but the speed and efficiency of HPLC minimize contact time and potential degradation.

Frequently Asked Questions (FAQs)

Q1: How can I definitively identify and quantify hydrate formation? A1: ¹⁹F NMR spectroscopy is the most powerful tool for this purpose.[4] The chemical shift of the -CF₃ group is extremely sensitive to its local electronic environment. The hydrate form will have a distinct ¹⁹F NMR signal that is shifted from the ketone signal. You can determine the ratio of ketone to hydrate by integrating these two peaks. For example, a shift to a higher frequency in the spectrum often indicates hydration.[4]

Q2: What are the ideal storage conditions for purified trifluoromethyl ketones? A2: To prevent re-hydration, TFMKs should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed vial, preferably in a desiccator or a dry box. For long-term storage, refrigeration or freezing can slow potential decomposition pathways, but ensure the sample is brought to room temperature before opening to prevent condensation of atmospheric moisture.

Q3: Are there any specific safety considerations when handling TFMKs? A3: Beyond standard laboratory safety protocols, be aware that the high electrophilicity of the carbonyl carbon means TFMKs can be potent inhibitors of serine and cysteine proteases by forming stable hemiketal or hemithioketal adducts with active site residues.[12] Always handle these compounds with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

Q4: Can I use protic solvents like methanol or ethanol during my workup? A4: It is highly discouraged. Protic solvents like alcohols can react with the electrophilic carbonyl to form hemiketals, which are analogous to hydrates. These adducts can be just as stable and difficult to remove as hydrates, complicating purification and analysis. Whenever possible, use dry, aprotic solvents (e.g., dichloromethane, ethyl acetate, diethyl ether) for extractions and chromatography.

Data & Protocols Section

Table 1: Comparative Analytical Signatures
Compound Form ¹H NMR ¹⁹F NMR ¹³C NMR IR Spectroscopy (cm⁻¹)
Ketone (R-CO-CF₃) Alpha-protons visibleSharp singlet (e.g., ~-70 to -80 ppm)Carbonyl (C=O) signal present (~180-190 ppm, quartet)Strong C=O stretch (~1750-1780)
Hydrate (R-C(OH)₂-CF₃) Broad singlet for -OH protons (exchangeable with D₂O)Shifted sharp singletCarbonyl signal absent; C-(OH)₂ signal present (~90-100 ppm, quartet)C=O stretch absent; Broad O-H stretch (~3200-3500)
Protocol 2: Purification via Neutralized Silica Gel Chromatography

Objective: To purify a crude trifluoromethyl ketone while minimizing acid-catalyzed degradation or hydration.

Materials:

  • Crude trifluoromethyl ketone

  • Silica gel (standard, 230-400 mesh)

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate), HPLC grade

  • Triethylamine (Et₃N)

  • Standard column chromatography equipment

Procedure:

  • Solvent Preparation: Prepare the eluent system determined by TLC analysis. Add 0.5% (v/v) triethylamine to the prepared solvent mixture. For example, for 1 L of 10% Ethyl Acetate in Hexanes, add 5 mL of triethylamine.

  • Slurry Packing: In a beaker, add the required amount of silica gel to the neutralized eluent. Gently stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude TFMK in a minimum amount of the neutralized eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the neutralized mobile phase, collecting fractions as you normally would.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and should be removed during this step. A final co-evaporation with a clean solvent like dichloromethane can help remove final traces.

This protocol effectively mitigates the acidity of the silica gel, preserving the integrity of the trifluoromethyl ketone and leading to higher purity and yield.[13][14]

References

  • O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers.
  • Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation/Decarboxyl
  • O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers.RSC Publishing.
  • Preventing hydrate formation during reactions with 2-(Trifluoroacetyl)cyclopentanone.Benchchem.
  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
  • Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs)
  • Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group.Henry Rzepa's Blog.
  • Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones.
  • α-Trifluoromethyl carbonyl compounds synthesis.Organic Chemistry Portal.
  • Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design.PubMed.
  • Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor.The Journal of Organic Chemistry.
  • Azeotropic distill
  • The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals.Benchchem.
  • Hydration of trifluoromethyl ketones.
  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/ triglyme system.Beilstein Journals.
  • Trifluoromethyl ketones: properties, preparation, and applic
  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
  • Trifluoromethyl ketones: properties, preparation, and application.
  • ChemInform Abstract: Trifluoromethyl Ketones: Properties, Preparation, and Applic
  • A Comparative Guide to Analytical Techniques for Quantifying N-(trifluoromethylthio)saccharin Reaction Products.Benchchem.
  • Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones.BORIS Portal - Universität Bern.
  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.Beilstein-Institut.
  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease.PubMed Central.
  • Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow.Graz University of Technology.
  • Dehydration process using azeotropic distillation.
  • Process for drying alcohols and ketones.
  • Dehydration of methyl ethyl ketone by azeotropic distillation under superatmosphericpressure.
  • Method for separating HF by azeotropic distillation.

Sources

"how to prevent degradation of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for preventing the degradation of this compound in solution.

Introduction

This compound is a molecule of significant interest, combining the privileged 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold with a reactive trifluoromethyl ketone moiety. This unique structure, while synthetically valuable, presents specific stability challenges in solution. This guide provides a comprehensive overview of the potential degradation pathways and offers troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of this compound in solution.

Q1: What are the primary drivers of degradation for this compound in solution?

A1: The degradation of this compound is primarily influenced by three main factors: pH, light exposure, and the presence of oxidizing agents. The pyrrolopyridine core and the trifluoromethyl ketone group are both susceptible to specific degradation pathways under suboptimal conditions.

Q2: How does pH affect the stability of the compound?

A2: The pH of the solution is a critical factor. Studies on similar pyrrolopyridine derivatives have shown that they are extremely unstable in alkaline conditions and labile in acidic conditions, while exhibiting good stability in neutral media.[1] For instance, both acidic and basic conditions can catalyze the hydrolysis of susceptible bonds within the molecule.[2] It is crucial to maintain a pH range that minimizes these hydrolytic degradation pathways.[3]

Q3: Is the compound sensitive to light?

A3: Yes, the compound is expected to be photosensitive. The pyrrole moiety is known to undergo both direct and indirect photodegradation.[4] Furthermore, the presence of a trifluoromethyl group can increase a molecule's sensitivity to light.[1] Therefore, protecting solutions from light is essential to prevent photochemical degradation.

Q4: What is the role of oxidation in the degradation process?

A4: The 7-azaindole ring system can be susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents.[5] In biological systems, oxidative metabolism by enzymes like Cytochrome P450 (CYP) is a known degradation pathway for the pyrrolo[2,3-b]pyridine core.[6]

Q5: How does temperature impact the stability of the compound?

A5: Elevated temperatures can accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[1][3] Therefore, it is recommended to store solutions at controlled, cool temperatures to prolong their shelf-life.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues with this compound solutions.

Issue 1: Rapid loss of compound potency or appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).
Potential Cause 1: pH-mediated Hydrolysis
  • Explanation: The trifluoromethyl ketone group can be susceptible to hydrolysis, particularly under non-neutral pH conditions.[7][8][9] The pyrrolopyridine ring can also undergo pH-dependent degradation.[10]

  • Troubleshooting Steps:

    • Verify Solution pH: Immediately measure the pH of your stock solution and any buffered experimental solutions.

    • Buffer Selection: Ensure you are using a buffer system that maintains a stable pH within the optimal range (near neutral) for the compound.[1]

    • Solvent Purity: Use high-purity, fresh solvents to avoid acidic or basic contaminants.

Potential Cause 2: Photodegradation
  • Explanation: Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of degradation products.[1][4]

  • Troubleshooting Steps:

    • Light Protection: Store stock solutions and conduct experiments in amber vials or wrap containers with aluminum foil.

    • Minimize Exposure: Avoid prolonged exposure to direct light during sample preparation and analysis.

Potential Cause 3: Oxidation
  • Explanation: The compound may be degrading due to reaction with dissolved oxygen or peroxide contaminants in solvents.

  • Troubleshooting Steps:

    • Solvent Quality: Use freshly opened, high-purity solvents. Test for peroxides in older ether-based solvents.

    • Inert Atmosphere: For long-term storage or sensitive reactions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).[11]

Workflow for Investigating Degradation

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Pathways cluster_3 Corrective Actions & Confirmation start Unexpected experimental results (e.g., low potency, extra peaks) check_visual Visually inspect solution (color change, precipitation) start->check_visual check_analytical Re-run analytical standard (HPLC, LC-MS) start->check_analytical path_ph Investigate pH Effects check_analytical->path_ph If degradation is confirmed path_light Investigate Photodegradation check_analytical->path_light If degradation is confirmed path_oxidation Investigate Oxidation check_analytical->path_oxidation If degradation is confirmed action_ph Adjust pH to neutral, use fresh buffers path_ph->action_ph action_light Protect from light (amber vials) path_light->action_light action_oxidation Use fresh, degassed solvents, store under inert gas path_oxidation->action_oxidation confirm Perform stability study with modified conditions action_ph->confirm action_light->confirm action_oxidation->confirm

Caption: Troubleshooting workflow for degradation of the compound.

Issue 2: Solution changes color (e.g., turns yellow or brown) over time.
  • Explanation: Color change is often an indicator of the formation of degradation products, which may be chromophoric. This can be due to oxidation or photodegradation of the pyrrolopyridine ring system.

  • Troubleshooting Steps:

    • Follow the workflow above: Systematically investigate pH, light, and oxidative stress as potential causes.

    • Analytical Characterization: Use LC-MS to identify the mass of the colored impurities and deduce their potential structures.

Best Practices for Storage and Handling

To ensure the long-term stability of this compound, adhere to the following best practices:

ParameterRecommendationRationale
Solid Compound Storage Store at -20°C or -80°C in a tightly sealed container, protected from light and moisture.Minimizes thermal degradation and hydrolysis from atmospheric moisture.
Solvent for Stock Solutions Use anhydrous, high-purity DMSO, DMF, or ethanol.These solvents are generally non-reactive and suitable for long-term storage.
Stock Solution Storage Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Use amber glass vials.[11]Prevents degradation from temperature fluctuations and light exposure.
Aqueous Solutions Prepare fresh for each experiment. If short-term storage is necessary, use a neutral pH buffer (pH 6.5-7.5) and store at 2-8°C, protected from light.The compound is most stable at a neutral pH.[1] Refrigeration slows down degradation kinetics.

Analytical Methods for Detecting Degradation

A robust analytical method is essential for monitoring the stability of your compound.

Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Principle: This technique separates the parent compound from its more polar degradation products.

  • Typical Conditions:

    • Column: C18 stationary phase

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Detection: UV detection at the compound's λmax.

  • Forced Degradation Study Protocol:

    • Prepare solutions of the compound under various stress conditions:

      • Acidic: 0.1 M HCl at room temperature and 60°C.

      • Alkaline: 0.1 M NaOH at room temperature.

      • Oxidative: 3% H₂O₂ at room temperature.

      • Photolytic: Expose to UV light (e.g., 254 nm) and broad-spectrum light.

      • Thermal: Heat solution at 60-80°C.

    • Analyze samples at various time points by HPLC to track the disappearance of the parent peak and the appearance of degradation product peaks.

    • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on the degradation products, which aids in their identification.

Visualizing the Forced Degradation Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation start Prepare stock solution of This compound acid Acidic (0.1 M HCl) start->acid base Alkaline (0.1 M NaOH) start->base oxidative Oxidative (3% H2O2) start->oxidative photo Photolytic (UV/Vis light) start->photo thermal Thermal (60-80°C) start->thermal hplc RP-HPLC Analysis (UV Detection) acid->hplc Analyze at t=0, 1, 2, 4, 8, 24h base->hplc Analyze at t=0, 1, 2, 4, 8, 24h oxidative->hplc Analyze at t=0, 1, 2, 4, 8, 24h photo->hplc Analyze at t=0, 1, 2, 4, 8, 24h thermal->hplc Analyze at t=0, 1, 2, 4, 8, 24h lcms LC-MS Analysis hplc->lcms For peak identification kinetics Determine degradation kinetics hplc->kinetics id Identify degradation products lcms->id

Caption: Workflow for a forced degradation study.

By understanding the inherent chemical liabilities of this compound and implementing the strategies outlined in this guide, researchers can significantly improve the reliability and reproducibility of their experimental results.

References

  • Gornowicz, A. et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

  • McNeill, K. (2019). Exploring the photodegradation of pyrroles. Environmental Science & Technology. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. [Link]

  • Bhat, R. G. et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438. [Link]

  • ResearchGate. (2021). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. [Link]

  • Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

  • ResearchGate. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

  • Gornowicz, A. et al. (2012). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica, 69(5), 957-962. [Link]

  • National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]

  • ResearchGate. (2014). Photocatalytic Degradation of Organic Pollutant with Polypyrrole Nanostructures under UV and Visible light. [Link]

  • National Institutes of Health. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • ACS Publications. (1998). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]

  • Royal Society of Chemistry. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • MDPI. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]

  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

Sources

Technical Support Center: Addressing Off-Target Effects of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for identifying, validating, and mitigating potential off-target effects of this compound. Given that the 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in modern kinase inhibitor design, this document focuses on strategies to ensure the precise and accurate interpretation of your experimental results.[1][2][3]

Off-target effects, where a compound interacts with unintended biological molecules, are a significant challenge in research and drug development.[4][5] They can lead to misinterpretation of phenotypic data, cellular toxicity, and a lack of translation from preclinical to clinical settings.[4][6] This guide provides field-proven insights and detailed protocols to help you navigate these complexities with scientific rigor.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the characterization of compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold.

Q1: My compound contains a 1H-pyrrolo[2,3-b]pyridine core. What are its likely molecular targets and potential off-targets?

A1: The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of adenine, the core component of ATP. This structural mimicry allows it to effectively compete with ATP for binding to the hinge region of the kinase ATP pocket.[7] Consequently, your compound is likely a Type I, ATP-competitive kinase inhibitor. While this enables potent inhibition of the intended kinase target, the high conservation of the ATP-binding site across the 500+ kinases in the human kinome creates a significant risk of off-target binding.[6][7] Off-targets can include kinases from the same family or even unrelated kinase families that share structural similarities in the active site.

Q2: Why is a comprehensive kinase selectivity profile essential for validating my experimental findings?

A2: Relying on data from a single target or a small panel of kinases can be misleading. A broad selectivity profile is critical for several reasons:

  • Toxicity Prediction: Inhibition of certain off-target kinases is linked to known toxicities.[9] Early identification of these liabilities allows for mitigation strategies, either through chemical modification or careful dose selection, preventing costly failures in later stages of development.[9][10]

  • Revealing Novel Biology: Sometimes, an off-target effect can reveal new therapeutic opportunities or provide insights into unexpected biological pathways (polypharmacology).[6]

Q3: What is the most effective first step to assess the selectivity of my compound?

A3: The most efficient and cost-effective initial step is to perform a broad kinase selectivity screen at a single, fixed concentration (e.g., 1 µM) against a large panel of kinases (200-400).[8] This provides a global view of your compound's activity across the kinome. Any kinase showing significant inhibition (e.g., >70% inhibition) in this primary screen should be flagged for follow-up analysis.[8] This tiered approach focuses resources on the most relevant interactions.

Q4: How should I interpret the data from a kinase panel screen?

A4: Kinase profiling data can be presented in several ways. It's crucial to understand what each metric represents:

  • Percent Inhibition (%Inh) at a single dose: This is a qualitative measure from the initial screen. It helps identify potential "hits" but does not reflect potency.

  • IC50: This is the concentration of the inhibitor required to reduce enzyme activity by 50%. It is a measure of potency and is determined from a dose-response curve. It's important to note that the IC50 value is dependent on the ATP concentration used in the assay.[8]

  • Dissociation Constant (Kd): This measures the binding affinity between the inhibitor and the kinase. Unlike IC50, it is independent of ATP concentration and is a more direct measure of binding.[6]

  • Selectivity Score (S-score): This is a quantitative measure of selectivity, calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.

Prioritize hits based on both their potency (low IC50 or Kd) and their biological relevance to your experimental system.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows for identifying, validating, and mitigating off-target effects.

Guide 1: Initial Off-Target Identification: Large-Scale Kinase Profiling

The objective of this step is to obtain a comprehensive, unbiased view of your compound's interaction with the human kinome. This is typically performed by specialized contract research organizations (CROs) that offer panels of hundreds of recombinant kinases.[11]

Below is a generalized workflow for a two-tiered kinase profiling campaign.

G cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Dose-Response Compound Test Compound (e.g., 1 µM) Panel Broad Kinase Panel (>300 kinases) Compound->Panel Assay Biochemical Assay (e.g., Radiometric, Fluorescence) Panel->Assay Data1 Data Output: % Inhibition Assay->Data1 Analysis1 Analysis: Identify kinases with >70% inhibition Data1->Analysis1 Hits Prioritized Hits from Tier 1 Analysis1->Hits Proceed with hits DoseCurve 10-point Dose-Response Curve Hits->DoseCurve Assay2 Biochemical Assay (at physiological ATP) DoseCurve->Assay2 Data2 Data Output: IC50 / Kd Values Assay2->Data2 Analysis2 Selectivity Analysis: Calculate S-Score, Generate Kinome Map Data2->Analysis2

Caption: Workflow for a two-tiered kinase inhibitor profiling strategy.

  • Compound Preparation: Provide the compound in a high-quality solvent (typically DMSO) at a precisely known concentration. Ensure the compound is fully solubilized.

  • Assay Choice: Radiometric assays using ³³P-ATP are considered the gold standard as they directly measure substrate phosphorylation.[12] However, fluorescence- or luminescence-based assays are also widely used and offer higher throughput.[13]

  • ATP Concentration: For IC50 determination (Tier 2), it is crucial to run the assay at or near the physiological ATP concentration of the specific kinase. IC50 values for ATP-competitive inhibitors are highly sensitive to ATP levels; a lower ATP concentration will result in a deceptively potent IC50.[8]

  • Data Analysis: Visualize the selectivity data using a kinome tree map.[10] This provides an intuitive representation of your compound's activity across the different kinase families, making it easy to spot off-target clusters.

MetricDescriptionInterpretation
Selectivity Score (S(1µM)) The percentage of kinases in the panel that are inhibited by more than 90% at a 1µM compound concentration.A lower score indicates higher selectivity. S(1µM) < 2% is generally considered highly selective.
Gini Coefficient A measure of population inequality, adapted here to represent the distribution of inhibitor potency across the kinome.A score closer to 1 indicates that inhibition is concentrated on a few kinases (high selectivity), while a score closer to 0 indicates broad activity.
Kinome Map A graphical representation of the human kinome tree where inhibited kinases are marked.Provides an immediate visual assessment of selectivity and identifies any "hot spots" of off-target activity in specific kinase families.[10]
Guide 2: Cellular Target Engagement Validation

A biochemical interaction does not guarantee target engagement within the complex environment of a living cell. Cellular assays are essential to confirm that your compound reaches and binds to its intended (and unintended) targets in a physiological context.

Principle: CETSA is a powerful biophysical method that measures target engagement in intact cells or cell lysates.[14][15] The principle is that when a ligand binds to its target protein, it confers thermodynamic stability, increasing the protein's melting temperature (Tm).[16][17][18] This change in thermal stability can be detected by heating cell samples to various temperatures and quantifying the amount of soluble protein remaining.

G cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Protein Analysis Cells Culture Intact Cells Treatment Treat cells with DMSO (vehicle) or Compound Cells->Treatment Aliquots Aliquot cell suspension into PCR tubes Treatment->Aliquots Heating Heat aliquots across a temperature gradient (e.g., 40-70°C for 3 min) Aliquots->Heating Cooling Cool samples (RT for 3 min) Heating->Cooling Lysis Lyse cells (e.g., freeze-thaw cycles) Cooling->Lysis Centrifuge Separate soluble (supernatant) from precipitated protein (pellet) via centrifugation Lysis->Centrifuge Detection Quantify soluble protein (e.g., Western Blot, MS) Centrifuge->Detection Analysis Plot melt curves and determine ΔTm Detection->Analysis

Caption: Step-by-step workflow for a typical CETSA experiment.

  • Cell Culture & Treatment: Plate cells (e.g., SK-HEP-1 human liver cancer cells) and grow to ~80% confluency.[14] Treat cells with the test compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour) under normal culture conditions.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a final concentration of ~10⁷ cells/mL.

  • Heating: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point and treatment condition. Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments), followed by cooling at room temperature for 3 minutes.[16]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration (e.g., via BCA assay). Normalize all samples to the same protein concentration.

  • Detection: Analyze the samples by SDS-PAGE and Western Blot using a specific antibody for the protein of interest.

  • Analysis: Quantify the band intensities and plot them as a percentage of the intensity at the lowest temperature point. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). A positive ΔTm in the compound-treated sample compared to the vehicle control indicates target engagement.

IssuePossible Cause(s)Suggested Solution(s)
No thermal shift observed for the target. 1. Compound is not cell-permeable.2. Compound does not engage the target in cells.3. Incorrect temperature range tested.1. Confirm cell permeability with an independent assay.2. Use a lysate-based CETSA to bypass the cell membrane.[14]3. Broaden the temperature range for the melt curve.
High variability between replicates. 1. Inconsistent heating/cooling.2. Inaccurate pipetting.3. Incomplete cell lysis.1. Use a thermal cycler for precise temperature control.2. Use calibrated pipettes and be meticulous during sample preparation.3. Ensure complete lysis by monitoring under a microscope or increasing freeze-thaw cycles.
Target protein is not detectable after heating. 1. The protein is very thermally unstable.2. The antibody has poor sensitivity.1. Shift the temperature gradient to a lower range.2. Validate the antibody and use a more sensitive detection method (e.g., enhanced chemiluminescence).

Principle: This approach uses an affinity matrix composed of broadly selective, immobilized kinase inhibitors (kinobeads) to capture a large portion of the kinome from a cell lysate.[19][20][21] Target engagement is measured in a competitive binding format. The cell lysate is pre-incubated with the soluble test compound, which will occupy the ATP-binding site of its targets. When the lysate is subsequently passed over the kinobeads, the compound-bound kinases will not bind to the matrix. The proteins captured by the beads are then identified and quantified by mass spectrometry (LC-MS/MS). A dose-dependent decrease in a kinase's signal indicates it is a target of the test compound.[22]

G Lysate Prepare Cell Lysate (~5 mg protein per sample) Incubate Incubate lysate with increasing concentrations of test compound (or DMSO control) Lysate->Incubate Kinobeads Add Kinobeads slurry and incubate (e.g., 45 min at 4°C) to capture unbound kinases Incubate->Kinobeads Wash Wash beads to remove non-specifically bound proteins Kinobeads->Wash Elute Elute captured kinases Wash->Elute Process Reduce, alkylate, and digest proteins into peptides (on-bead) Elute->Process LCMS Analyze peptides by nanoLC-MS/MS Process->LCMS Analysis Quantify peptide signals, plot dose-response curves, and determine IC50 values LCMS->Analysis

Caption: Workflow for kinobeads-based chemical proteomics.

  • Lysate Preparation: Prepare native cell lysates from a mixture of cell lines (e.g., a 1:1 mix of HCT116 and U-2 OS lysates) to maximize kinome coverage.[19][20] Use a lysis buffer containing non-denaturing detergents (e.g., NP-40).

  • Compound Incubation: Aliquot the lysate and incubate with a range of concentrations of your test compound (e.g., 9-point dose-response from 3 nM to 30 µM) for 45 minutes at 4°C.[19]

  • Kinobeads Pulldown: Add the kinobeads affinity matrix to the lysates and incubate to allow for binding of kinases not occupied by the test compound.

  • Washing and Digestion: Wash the beads extensively to remove non-specific binders. Perform on-bead protein digestion using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using label-free quantitative mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot the signal intensity against the compound concentration to generate a competition-binding curve and calculate an IC50 value.

Guide 3: Strategies for Mitigating Off-Target Effects

If problematic off-target effects are confirmed, several strategies can be employed.

If the project goal is to develop a selective probe or drug candidate, medicinal chemistry efforts can be guided by the profiling data to improve selectivity.

G Start Off-Target Identified SBDD Is a co-crystal structure of the target and/or off-target available? Start->SBDD Exploit Structure-Based Design: Exploit non-conserved residues in the active site or gatekeeper region SBDD->Exploit Yes TypeII Design Type II Inhibitor: Target the inactive 'DFG-out' conformation, which is more diverse SBDD->TypeII No Synthesize Synthesize Analogs Exploit->Synthesize Covalent Covalent Inhibition: Introduce a 'warhead' to target a non-conserved cysteine near the active site TypeII->Covalent Covalent->Synthesize ReScreen Re-screen for Selectivity and Potency Synthesize->ReScreen

Caption: Decision-making flowchart for medicinal chemistry strategies.

  • Structure-Based Drug Design (SBDD): Use co-crystal structures of your compound (or a close analog) with its target and off-target kinases. This allows for rational design of modifications that exploit unique, non-conserved residues in the target's active site to increase affinity while simultaneously introducing steric clashes or unfavorable interactions with the off-target's active site.[7][23]

  • Targeting Inactive Conformations: Design "Type II" inhibitors that bind to the inactive "DFG-out" conformation of the kinase. This conformation is generally more variable across the kinome than the active state, offering more opportunities for achieving selectivity.[7][9]

  • Covalent Inhibition: If a non-conserved cysteine residue is present near the active site of your target kinase but absent in key off-targets, you can design a covalent inhibitor. By introducing a reactive group (a "warhead") that forms an irreversible bond with this cysteine, you can achieve exquisite selectivity and high potency.[24]

  • Use an Inactive Control: Synthesize or acquire a close chemical analog of your compound that is inactive against the primary target but shares the same physical properties. If this negative control fails to produce the same cellular phenotype, it strengthens the evidence that the observed effect is due to inhibition of the intended target.[4]

  • Orthogonal Probes: Use at least one other potent and selective, but structurally distinct, inhibitor of the same target. If both compounds produce the same phenotype, it significantly increases confidence that the effect is on-target.

  • Target Knockdown/Knockout: The gold standard for target validation is to use genetic methods (e.g., siRNA, shRNA, or CRISPR/Cas9) to deplete the target protein. The resulting phenotype should mimic the effect of the small molecule inhibitor.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Science. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry. [Link]

  • Almqvist, H., et al. (2016). CETSA simplifies the identification of intracellular targets of drugs. Science. [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology. [Link]

  • Bunnage, M. E., et al. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology. [Link]

  • Johnson, D. S., et al. (2016). The Art and Science of Covalent Inhibitors in Drug Discovery. Nature Reviews Drug Discovery. [Link]

  • Patricelli, M. P., et al. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & Biology. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Klüter, S., et al. (2019). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific Reports. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. (n.d.). CETSA. Pelago Bioscience. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Okafor, C. E., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. [Link]

  • Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM. [Link]

  • Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. (2021). MDPI. [Link]

  • ResearchGate. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. ResearchGate. [Link]

  • Neckers, L., et al. (2018). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Cell Stress and Chaperones. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

  • Buck, E., et al. (2008). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Yamagishi, H., et al. (2015). Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors. Bioorganic & Medicinal Chemistry. [Link]

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Technical Support Center: Interpreting Unexpected NMR Peaks in the Synthesis of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected peaks in their Nuclear Magnetic Resonance (NMR) spectra during this synthesis. Here, we will delve into potential causes for these anomalies and provide systematic troubleshooting strategies to identify and resolve them.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is the Friedel-Crafts acylation of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) with trifluoroacetic anhydride (TFAA). This reaction is an electrophilic aromatic substitution where the electron-rich pyrrole ring of the 7-azaindole attacks the highly electrophilic carbonyl carbon of the trifluoroacetyl group.[1] The reaction typically proceeds at the C3 position of the 7-azaindole due to the directing effect of the pyrrolic nitrogen.

Q2: I'm seeing a complex multiplet in the aromatic region of my ¹H NMR that I can't assign to my product. What could it be?

This could be due to several factors, including the presence of unreacted starting material (7-azaindole), or the formation of regioisomers. While acylation is favored at the C3 position, minor products resulting from acylation at other positions on the pyrrolo[2,3-b]pyridine ring system can occur under certain conditions. It is also possible that side reactions, such as diacylation, have occurred, leading to more complex spectra.

Q3: My NMR spectrum shows a broad singlet that disappears upon a D₂O shake. What does this indicate?

A broad singlet that is exchangeable with deuterium oxide (D₂O) is characteristic of an N-H or O-H proton. In the context of this synthesis, this is most likely the N-H proton of the pyrrole ring in your product or unreacted 7-azaindole. The chemical shift of this proton can be highly variable depending on the solvent, concentration, and temperature.

Q4: I have a peak that I suspect is a common solvent impurity. How can I confirm this?

Residual solvents from the reaction or purification steps are a frequent source of unexpected NMR peaks. You can confirm the identity of a suspected solvent peak by consulting established tables of NMR chemical shifts for common laboratory solvents.[2][3][4][5] These resources provide the characteristic chemical shifts and multiplicities of various solvents in different deuterated NMR solvents.

Troubleshooting Guide: A Systematic Approach to Peak Identification

Encountering unexpected peaks in your NMR spectrum can be a significant roadblock. This guide provides a structured approach to diagnosing the origin of these signals.

Diagram: Troubleshooting Workflow for Unexpected NMR Peaks

Caption: A stepwise workflow for troubleshooting unexpected NMR peaks.

Scenario 1: Unexpected peaks in the aromatic region (6.5-8.5 ppm).

Q: My ¹H NMR shows extra doublets and triplets in the aromatic region, in addition to the expected signals for my product. What are the likely culprits?

A: The presence of additional aromatic signals strongly suggests either incomplete reaction or the formation of isomeric byproducts.

  • Unreacted 7-Azaindole: The most straightforward explanation is the presence of unreacted starting material. The ¹H NMR spectrum of 7-azaindole exhibits characteristic signals for the protons on the pyridine and pyrrole rings.[6]

  • Regioisomers: While Friedel-Crafts acylation of 7-azaindole is generally selective for the C3 position, acylation at other positions, such as C2, can occur. This would result in a different set of aromatic signals with distinct coupling patterns.

  • Diacylation: Under forcing conditions or with a large excess of TFAA, a second trifluoroacetyl group could be added to the molecule, leading to a more complex aromatic region in the NMR.

Troubleshooting Steps:

  • Compare with Starting Material: Obtain a ¹H NMR spectrum of your 7-azaindole starting material and compare it to the spectrum of your crude product.

  • 2D NMR Spectroscopy: To definitively assign the structure of the byproduct, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). COSY will reveal proton-proton coupling networks, helping to piece together the spin systems of the different aromatic rings. HSQC will correlate protons to their directly attached carbons, providing further structural information.

  • Optimize Reaction Conditions: If unreacted starting material is the issue, consider increasing the reaction time or temperature. If regioisomers are forming, you may need to adjust the reaction temperature or the rate of addition of the acylating agent to improve selectivity.[7]

Scenario 2: A sharp singlet appears around 2.1 ppm.

Q: I'm observing a sharp singlet at approximately 2.1 ppm in my ¹H NMR spectrum. What could this be?

A: A sharp singlet in this region is often indicative of acetone, a common laboratory solvent used for cleaning glassware or as a reaction solvent.

Troubleshooting Steps:

  • Verify Solvent Purity: Ensure that all solvents used in the reaction and workup are of high purity and are properly dried.

  • Proper Glassware Preparation: Thoroughly dry all glassware in an oven before use to remove any residual acetone or other volatile impurities.

  • Consult Impurity Tables: Cross-reference the chemical shift of the unknown peak with comprehensive tables of NMR solvent impurities.[2][4]

Scenario 3: Unexpected signals suggesting a Vilsmeier-Haack type side reaction.

Q: I'm using DMF as a solvent and I see some unexpected peaks, including a singlet around 8.0 ppm. Could this be related to a side reaction?

A: When using N,N-dimethylformamide (DMF) as a solvent in the presence of an acylating agent like TFAA, there is a possibility of forming a Vilsmeier-type reagent in situ.[8][9] This highly electrophilic species can then react with the electron-rich 7-azaindole to produce a formylated byproduct. The aldehyde proton of a formyl group on an aromatic ring typically appears as a singlet in the range of 9-10 ppm, however, related iminium intermediates could appear in different regions.

Troubleshooting Steps:

  • Change of Solvent: If a Vilsmeier-Haack type side reaction is suspected, consider switching to a non-amide solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) can be a powerful tool to identify the molecular weight of the byproduct. The mass of a formylated product will be 28 amu higher than the starting material.

  • Literature Review: Search for literature precedents of Vilsmeier-Haack reactions with 7-azaindole or similar heterocyclic systems to understand the potential for such side reactions.[10][11][12]

Data Presentation: Expected NMR Signals and Common Impurities

Table 1: Approximate ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H2~8.0-8.2 (s)~125-130
H4~8.3-8.5 (dd)~145-150
H5~7.2-7.4 (dd)~120-125
H6~8.1-8.3 (dd)~130-135
N1-HBroad, variable-
C=O-~175-180 (q)
CF₃-~115-120 (q)

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The carbonyl and trifluoromethyl carbons will appear as quartets due to coupling with the fluorine atoms.

Table 2: Common NMR Impurities and Their Approximate ¹H Chemical Shifts (in CDCl₃)

ImpurityChemical Shift (ppm)Multiplicity
Acetone2.17s
Dichloromethane5.30s
Diethyl ether1.21 (t), 3.48 (q)t, q
Ethyl acetate1.26 (t), 2.05 (s), 4.12 (q)t, s, q
Tetrahydrofuran1.85 (m), 3.76 (m)m
Water1.56s (broad)

Source: Adapted from common NMR impurity tables.[2][4]

Experimental Protocols

Protocol 1: D₂O Exchange for Identification of Labile Protons

  • Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Compare the two spectra. The disappearance or significant reduction in the intensity of a peak indicates the presence of a labile proton (N-H or O-H).

Conclusion

Interpreting unexpected NMR peaks is a critical skill in synthetic chemistry. By systematically considering the possibilities of unreacted starting materials, solvent impurities, and side reactions, and by employing confirmatory techniques such as D₂O exchange and 2D NMR, researchers can confidently identify the source of these signals. This guide provides a framework for troubleshooting these issues in the synthesis of this compound, enabling a more efficient path to the desired product.

References

  • Journal of the Chemical Society, Perkin Transactions 1. The reactions of 1,2,3-trimethylindole and of N-alkyltetrahydrocarbazoles with trifluoroacetic anhydride. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. The reactions of 1,2,3-trimethylindole and of N -alkyltetrahydrocarbazoles with trifluoroacetic anhydride. [Link]

  • ResearchGate. Proposed reaction mechanism for the N‐trifluoroacetylation of indoles... [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 17(8), 2204–2211. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Chemistry LibreTexts. 4.13: NMR in Lab- Solvent Impurities. [Link]

  • ResearchGate. The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Zhang, Y., et al. (2023). Modular Divergent Synthesis of Functionalized Indoles via TFA-Promoted Amino-Claisen Rearrangement at Room Temperature. Organic Letters, 25(15), 2732–2737. [Link]

  • Wang, W., et al. (2022). Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. Organic Letters, 24(40), 7393–7398. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1188–1195. [Link]

  • CONICET. A closer insight into the mechanism operating in the trifluoroacetylation of pyrrole. New trifluoromethyl pyrroylmethane discovered. [Link]

  • Scite.ai. Notes: Synthesis 2-Trifluoroacetylpyrole. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • PubChem. Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)-. [Link]

  • ResearchGate. A closer insight into the mechanism operating in the trifluoroacetylation of pyrrole. New trifluoromethyl pyrroylmethane discovered | Request PDF. [Link]

  • YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • Venugopala, K. N., et al. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry, 25(1), 539-541. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1188–1195. [Link]

  • Chemical shifts. [Link]

  • Holota, M., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(21), 3931. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Tables For Organic Structure Analysis. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • The Journal of Organic Chemistry. Notes: Synthesis 2-Trifluoroacetylpyrole. [Link]

  • PubChem. 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol. [Link]

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Technical Support Center: Enhancing Cell Permeability of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the cell permeability of the compound 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone. Our goal is to provide you with the causal logic behind experimental choices and a systematic approach to enhancing the intracellular delivery of this promising scaffold.

Initial Assessment: Compound Profile

Before troubleshooting, it's critical to understand the baseline physicochemical properties of this compound. These properties are the primary determinants of its passive diffusion potential.

PropertyEstimated Value/CharacteristicImplication for Cell Permeability
Molecular Weight ~228.16 g/mol Favorable. Well within the typical range for "Rule of 5" compliance.
Structure Pyrrolo[2,3-b]pyridine core with a trifluoroethanone substituent.The pyrrolo[2,3-b]pyridine core is a common scaffold in medicinal chemistry.[1][2][3]
LogP (Lipophilicity) Moderately LipophilicThe trifluoromethyl (CF3) group significantly increases lipophilicity (Hansch π constant of +0.88), which can improve membrane permeability.[4][5] However, excessive lipophilicity can decrease aqueous solubility.
Hydrogen Bond Donors (HBD) 1 (from the pyrrole N-H)Low HBD count is generally favorable for permeability.
Hydrogen Bond Acceptors (HBA) 3 (pyridine N, carbonyl O, potentially F atoms)A moderate number of HBAs. The overall polarity will influence permeability.
Polar Surface Area (PSA) ~55-65 ŲWithin a range that is generally acceptable for passive diffusion.
pKa The pyridine nitrogen is basic; the pyrrole N-H is weakly acidic.The ionization state at physiological pH (7.4) is critical. A charged species will have significantly lower passive permeability.

Frequently Asked Questions (FAQs)

Q1: What are the most likely initial hurdles for the permeability of this specific compound?

The primary challenges for this compound are likely a balance between its lipophilicity, conferred by the CF3 group, and its aqueous solubility.[6][7] While the CF3 group aids in membrane partitioning, it can also lead to poor solubility in assay buffers, leading to artificially low permeability readings.[8][9] Additionally, the pyrrolopyridine core could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cell.[10]

Q2: My compound has a favorable calculated LogP, but in vitro assays show low permeability. Why?

This is a common and important issue. Several factors could be at play:

  • Active Efflux: The compound may be a substrate for efflux pumps like P-gp. A high efflux ratio in a bidirectional Caco-2 or MDCK-MDR1 assay would confirm this.[10][11]

  • Poor Aqueous Solubility: The compound may be precipitating in the aqueous donor compartment of your assay system, thus reducing the effective concentration available for permeation.[8] Always check for compound precipitation under assay conditions.

  • Metabolic Instability: The compound could be rapidly metabolized by enzymes present in cell-based models (like Caco-2), reducing the amount of intact compound that reaches the receiver compartment. The trifluoromethyl group generally enhances metabolic stability, but this should still be considered.[5]

Q3: Which permeability assay should I start with?

A tiered approach is most efficient:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Start with PAMPA. It's a high-throughput, cell-free assay that isolates passive diffusion.[10] This will tell you if the molecule has an intrinsic ability to cross a lipid membrane without the complexities of active transport or metabolism.

  • Caco-2 or MDCK Assays: If PAMPA results are promising, move to a cell-based model like Caco-2.[12][13] This assay uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium, providing insights into both passive diffusion and active transport.[10]

Troubleshooting Guide: A Systematic Approach to Low Permeability

If you are encountering low cell permeability, follow this systematic workflow to diagnose and address the underlying issue.

Troubleshooting_Workflow Start Start: Low Permeability Observed Solubility Step 1: Assess Aqueous Solubility in Assay Buffer Start->Solubility PAMPA Step 2: Run PAMPA Assay (Passive Permeability) Solubility->PAMPA Solubility OK? Modify Step 6: Structural Modification Solubility->Modify Poor Solubility Caco2 Step 3: Run Bidirectional Caco-2 Assay PAMPA->Caco2 High PAMPA Permeability PAMPA->Modify Low PAMPA Permeability (Intrinsic Issue) Efflux Step 4: Analyze Efflux Ratio (Papp B>A / Papp A>B) Caco2->Efflux Inhibitor Step 5: Re-run Caco-2 Assay with P-gp Inhibitor (e.g., Verapamil) Efflux->Inhibitor Ratio > 2 (Active Efflux Suspected) End Goal: Permeability Enhanced Efflux->End Ratio < 2 (Passive Diffusion Dominates) Inhibitor->Modify Ratio Unchanged (Other Efflux or Low Influx) Inhibitor->End Efflux Ratio Reduced (P-gp Substrate Confirmed) Modify->Start Re-evaluate Modified Compound Structural_Modification Core This compound N-H Pyridine Ring CF3 Group Mod1 Strategy 1: N-Alkylation (e.g., N-methylation) Core:n->Mod1 Mod2 Strategy 2: Prodrug Approach (Masking Polarity) Core:f0->Mod2 Mod3 Strategy 3: Bioisosteric Replacement on Pyridine Ring Core:p->Mod3 Rationale1 Rationale: - Removes a hydrogen bond donor (HBD). - Increases lipophilicity. - Can block potential metabolism at the N-H site. Mod1->Rationale1 Rationale2 Rationale: - Temporarily mask polar groups (e.g., if a hydroxyl were present). - Esterification of a carboxylic acid is a classic example to increase passive diffusion. [11] Mod2->Rationale2 Rationale3 Rationale: - Fine-tune electronics and polarity. - Introduce groups that disrupt recognition by efflux transporters. Mod3->Rationale3

Caption: Structural modification strategies to enhance permeability.

Key Modification Rationales:
  • N-Alkylation of the Pyrrole: Replacing the hydrogen on the pyrrole nitrogen with a small alkyl group (e.g., a methyl group) is a high-impact strategy. It removes a hydrogen bond donor, which is often beneficial for permeability, and can slightly increase lipophilicity. [14]* Bioisosteric Replacements: Consider replacing atoms or groups on the pyridine ring to modulate polarity and disrupt potential interactions with efflux transporters. This requires a deeper understanding of the compound's structure-activity relationship (SAR).

  • Prodrug Strategies: While the parent compound lacks obvious handles for classic prodrug approaches (like a carboxylic acid), this strategy is crucial to keep in mind for analogs. The concept involves masking a polar functional group with a lipophilic moiety that is cleaved in vivo to release the active drug. [15] By employing this structured, evidence-based approach, researchers can effectively diagnose permeability issues, implement targeted solutions, and ultimately enhance the therapeutic potential of this compound and its derivatives.

References

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC. (n.d.). PubMed Central.
  • The Trifluoromethyl Group: Enhancing Efficacy in Pharmaceuticals and Agrochemicals. (2026, January 7).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). PubMed Central.
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.).
  • The tool box: Permeability assays. (n.d.).
  • Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts. (n.d.).
  • Cell Permeability Assay - BioIVT. (n.d.). BioIVT.
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - NIH. (n.d.). National Institutes of Health.
  • In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems - Bio-protocol. (2017, May 5). Bio-protocol.
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - Taylor & Francis. (n.d.). Taylor & Francis Online.
  • Technical Support Center: Troubleshooting Low Cell Permeability of Thioxanthene-Based Drug Candidates - Benchchem. (n.d.). BenchChem.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (n.d.). PubMed Central.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors | Journal of Medicinal Chemistry. (2021, January 11). ACS Publications.
  • The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry - Benchchem. (n.d.). BenchChem.
  • Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed. (2024, July 26). PubMed.
  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. (2019, December 4).
  • The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. (n.d.).
  • Challenges in Permeability Assessment for Oral Drug Product Development - MDPI. (n.d.). MDPI.
  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data | The Journal of Physical Chemistry B. (2017, April 28). ACS Publications.
  • In vitro models to evaluate the permeability of poorly soluble drug entities: Challenges and perspectives | Request PDF. (2025, August 8). ResearchGate.
  • Permeability | Pharmaron. (n.d.). Pharmaron.

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Validation & Comparative

A Researcher's Guide to Comparing the Efficacy of Novel and Established JAK1 Inhibitors: A Case Study with 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the efficacy of novel Janus kinase 1 (JAK1) inhibitors against established alternatives. We will use the investigational compound 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone as a case study to illustrate the principles and experimental workflows required for a rigorous comparative analysis. While extensive public data on this specific molecule is limited, its pyrrolo[2,3-b]pyridine core is a recognized scaffold in the design of JAK1-selective inhibitors, making it a pertinent subject for this guide.[1]

The central thesis of this document is that a meaningful comparison of inhibitor efficacy hinges on a multi-faceted experimental approach, encompassing both direct biochemical assays and more physiologically relevant cell-based functional assessments. By establishing a robust baseline with well-characterized inhibitors, researchers can accurately position novel compounds within the therapeutic landscape.

The Bedrock of Inhibition: Understanding the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[2][3] Dysregulation of this pathway is a key driver in a multitude of autoimmune and inflammatory diseases. The pathway consists of four JAK family members (JAK1, JAK2, JAK3, and TYK2) that associate with cytokine receptors.[4]

Upon cytokine binding, the receptor-associated JAKs are activated and phosphorylate each other, followed by the phosphorylation of the receptor itself.[2][5] This creates docking sites for STAT proteins, which are then also phosphorylated by the JAKs.[5] Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammatory responses, cell proliferation, and differentiation.[5]

Given its central role in mediating signals for a host of pro-inflammatory cytokines, JAK1 has emerged as a prime therapeutic target.[6] Selective inhibition of JAK1 is hypothesized to offer a more targeted therapeutic effect with an improved safety profile compared to broader-acting or pan-JAK inhibitors.[]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding JAK1_a JAK1 receptor->JAK1_a 2. Receptor Activation JAK1_b JAK1 receptor->JAK1_b JAK1_a->JAK1_b 3. JAK Autophosphorylation STAT STAT JAK1_a->STAT 4. STAT Phosphorylation pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation inhibitor JAK1 Inhibitor (e.g., this compound) inhibitor->JAK1_a Inhibition transcription Gene Transcription (Inflammation) DNA->transcription 7. Gene Regulation In_Vitro_Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis start Start: 384-well plate compound Add Test Compound (e.g., this compound) Serial Dilutions start->compound controls Add Controls (DMSO, Staurosporine) start->controls enzyme Add JAK1 Enzyme & Substrate Mix compound->enzyme controls->enzyme atp Add ATP to Initiate Reaction enzyme->atp incubation Incubate at RT (e.g., 60 min) atp->incubation adp_glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubation->adp_glo detect Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) adp_glo->detect luminescence Read Luminescence detect->luminescence plot Plot Dose-Response Curve luminescence->plot ic50 Calculate IC50 Value plot->ic50

Caption: Workflow for an in vitro kinase assay to determine IC50 values.

Detailed Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the test compound (this compound), the benchmark inhibitors, and controls in DMSO.

    • Using an acoustic liquid handler, dispense nanoliter volumes of the compound dilutions into a 384-well assay plate. Include "high control" (0% inhibition, DMSO only) and "low control" (100% inhibition, a potent pan-kinase inhibitor like Staurosporine) wells.

  • Kinase Reaction:

    • Prepare a 2X solution of recombinant human JAK1 enzyme and a suitable peptide substrate (e.g., IRS-1tide) in a kinase assay buffer. [8]The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

    • Add the 2X enzyme/substrate mix to the assay plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a 2X ATP solution in the kinase assay buffer. The final ATP concentration should be close to the Michaelis constant (Km) for an accurate IC50 determination.

    • Initiate the kinase reaction by adding the 2X ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. [9] * Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, to the kinase activity.

  • Data Analysis:

    • Normalize the data using the high and low controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Repeat the entire procedure for JAK2, JAK3, and TYK2 to determine the selectivity profile.

Part B: Cellular Assay for Functional Inhibition

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential for confirming that a compound can effectively engage its target in a biological context and inhibit downstream signaling. A phospho-STAT (pSTAT) assay measures the functional consequence of JAK1 inhibition.

Cellular_pSTAT_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_stimulation Cytokine Stimulation cluster_staining Intracellular Staining cluster_analysis Flow Cytometry Analysis cells Culture Human T-cells (e.g., Jurkat or primary PBMCs) starve Cytokine Starvation cells->starve plate Plate Cells starve->plate treat Pre-incubate with Inhibitor (Varying Concentrations) plate->treat stimulate Stimulate with Cytokine (e.g., IL-6 or IFN-α) treat->stimulate fix Fix Cells (e.g., PFA) stimulate->fix permeabilize Permeabilize Cells (e.g., Methanol) fix->permeabilize stain Stain with Fluorescently-labeled anti-pSTAT Antibody permeabilize->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Median Fluorescence Intensity (MFI) of pSTAT acquire->analyze ic50 Calculate Cellular IC50 analyze->ic50

Caption: Workflow for a cell-based STAT phosphorylation assay via flow cytometry.

Detailed Step-by-Step Methodology:

  • Cell Preparation and Treatment:

    • Culture a suitable human cell line (e.g., peripheral blood mononuclear cells or a T-cell line like Kit225) that expresses the necessary cytokine receptors and JAK1. [10] * Prior to the assay, starve the cells of cytokines for a defined period (e.g., 2-4 hours) to reduce baseline pSTAT levels. [11] * Plate the cells and pre-incubate them with serial dilutions of the test compound and comparators for 1-2 hours.

  • Cytokine Stimulation and Cell Processing:

    • Stimulate the cells with a specific cytokine that signals through JAK1, such as Interleukin-6 (IL-6) or Interferon-alpha (IFN-α), for a short period (e.g., 15-30 minutes). [12] * Immediately stop the stimulation by fixing the cells with paraformaldehyde.

    • Permeabilize the cells with cold methanol to allow intracellular antibody staining. [11]

  • Intracellular Staining and Analysis:

    • Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the relevant STAT protein (e.g., anti-pSTAT1 for IFN-α stimulation or anti-pSTAT3 for IL-6 stimulation).

    • Analyze the samples using a flow cytometer to measure the median fluorescence intensity (MFI) of the pSTAT signal in the cell population for each inhibitor concentration. [13] * Alternatively, an ELISA-based method can be used to quantify pSTAT levels in cell lysates. [10][14]

  • Data Analysis:

    • Normalize the MFI values to the stimulated (high control) and unstimulated (low control) samples.

    • Plot the percent inhibition of STAT phosphorylation versus the log of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Interpreting the Data and Drawing Conclusions

By executing these protocols, a researcher can generate a comprehensive dataset for this compound. The efficacy of this novel compound can then be directly compared to the benchmark inhibitors across several key parameters:

  • Potency: How does its in vitro IC50 against JAK1 compare to established drugs like Filgotinib or Upadacitinib? A lower IC50 value indicates higher potency.

  • Selectivity: What is the ratio of its IC50 for JAK2, JAK3, and TYK2 relative to JAK1? A higher ratio indicates greater selectivity for JAK1, which may translate to a better safety profile by avoiding off-target effects associated with the inhibition of other JAK isoforms. [15]* Cellular Efficacy: Does the biochemical potency translate into functional inhibition in a cellular context? The cellular IC50 should ideally be in a similar range to the biochemical IC50, though differences can arise due to factors like cell permeability and plasma protein binding.

A successful novel JAK1 inhibitor would ideally exhibit high potency (low nanomolar IC50 against JAK1), significant selectivity over other JAK isoforms (particularly JAK2, to potentially mitigate hematological side effects), and robust inhibition of cytokine-induced STAT phosphorylation in cellular assays. This structured, data-driven comparison provides the objective evidence needed to advance promising new chemical entities in the drug discovery pipeline.

References

  • JAK-STAT signaling pathway - Wikipedia. [Link]

  • Summary of half maximal inhibitory concentration (IC50) of oral JAK inhibitors. [Link]

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  • JAK-STAT Signaling Pathway - Creative Diagnostics. [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. [Link]

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  • Filgotinib in Rheumatoid Arthritis: A Profile of Its Use - PMC - NIH. [Link]

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  • Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - NIH. [Link]

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A Senior Application Scientist's Guide to the Validation of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone as a Selective CDK8 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a novel compound from a promising chemical class, as a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8). We will objectively compare its potential performance benchmarks against established alternatives and provide detailed experimental protocols to rigorously assess its potency, selectivity, and therapeutic promise.

The Rationale for Targeting CDK8

Cyclin-Dependent Kinase 8 (CDK8) and its close homolog CDK19 are key transcriptional regulators. As part of the four-protein "kinase module" of the Mediator complex, they act as a crucial bridge between gene-specific transcription factors and the core RNA Polymerase II machinery.[1][2] This unique position allows CDK8 to regulate a multitude of signaling pathways critical for cell proliferation and survival, including the Wnt/β-catenin, TGF-β, and STAT pathways.[3][4][5]

Notably, CDK8 has been identified as an oncogene in several cancers, including colorectal and breast cancer, where its amplification or overexpression is linked to tumor progression and poor patient outcomes.[2][6] Its role is not in the direct control of the cell cycle like canonical CDKs, but in the dynamic, signal-responsive regulation of gene expression programs that sustain a malignant state.[1] This makes selective inhibition of CDK8, without affecting other essential kinases, a highly attractive therapeutic strategy.

Competitive Landscape: A Benchmark for Selectivity and Potency

To validate our candidate compound, this compound, its performance must be contextualized against existing CDK8 inhibitors. The field has seen the development of several potent and selective molecules, each with a distinct chemical scaffold. A successful new chemical entity should ideally demonstrate superior or comparable potency and selectivity.

InhibitorTypeCDK8 IC50CDK19 IC50Key Features & References
Senexin A Type I~830 nM (Kd)~310 nM (Kd)Early, well-characterized selective inhibitor of CDK8/19.[7]
BI-1347 Type I1.1 nM-A highly potent and selective small molecule inhibitor.[7][8]
CCT251545 Type I5 nM (Cell IC50)-Potent, orally bioavailable inhibitor of WNT signaling via CDK8/19.[7][9]
MSC2530818 Type I2.6 nM-Orally bioavailable with excellent kinase selectivity.[7]
Compound 22 Type II48.6 nM-A 1H-pyrrolo[2,3-b]pyridine derivative with in vivo efficacy in colorectal cancer models.[10]
Candidate Compound HypothesizedTarget <50 nMTarget <100 nMThis compound

A Rigorous, Multi-Stage Validation Workflow

We propose a sequential, data-driven workflow to comprehensively validate the candidate compound. This process is designed to first establish biochemical potency and selectivity, then confirm target engagement and mechanism in a cellular context, and finally, evaluate therapeutic efficacy in a preclinical in vivo model.

G cluster_0 In Vitro Characterization cluster_1 Cellular Validation cluster_2 In Vivo Efficacy A Step 1: Biochemical Kinase Assay (Potency - IC50) B Step 2: Kinome-Wide Selectivity Screen (Selectivity) A->B Confirm Potency C Step 3: NanoBRET™ Target Engagement (Cellular Binding) B->C Confirm Selectivity D Step 4: pSTAT1-S727 Western Blot (Target Modulation) C->D Confirm Target Engagement E Step 5: Xenograft Tumor Model (Therapeutic Effect) D->E Confirm Cellular MOA

Caption: Overall workflow for CDK8 inhibitor validation.
Step 1: In Vitro Biochemical Potency Assessment

Causality: The foundational step is to determine if the compound directly inhibits the enzymatic activity of CDK8. This assay isolates the kinase, its substrate, and the inhibitor to provide a clean measure of potency (IC50), free from the complexities of a cellular environment.

Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay

This protocol is adapted from established methods for assessing CDK8 inhibition.[11][12] It is a fluorescence resonance energy transfer (FRET) assay that measures the displacement of a fluorescent tracer from the kinase's ATP pocket by a competitive inhibitor.

  • Reagent Preparation:

    • Kinase/Antibody Mix: Prepare a solution containing 5 nM recombinant CDK8/Cyclin C protein and 2 nM of a Europium (Eu)-labeled anti-GST antibody in a buffer of 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl₂, and 1 mM EGTA.

    • Tracer Solution: Prepare a solution of Tracer 236 at a concentration near its Kd for CDK8 (typically 10 nM).

    • Compound Dilution: Create a serial dilution of this compound, typically from 10 µM down to 0.1 nM, in DMSO.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the diluted test compound to each well.

    • Add 5 µL of the Kinase/Antibody mix to each well.

    • Add 5 µL of the Tracer solution to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a FRET-capable plate reader, measuring the emission ratio. Binding of the tracer to the antibody-labeled kinase results in a high FRET signal.

    • Displacement of the tracer by the inhibitor leads to a loss of signal.

  • Analysis:

    • Calculate the percent inhibition at each compound concentration relative to DMSO (0% inhibition) and a potent control inhibitor (100% inhibition) controls.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Step 2: Kinome-Wide Selectivity Profiling

Causality: A therapeutically viable kinase inhibitor must be highly selective for its intended target to minimize off-target effects and associated toxicities. This experiment quantifies the compound's binding affinity against a broad panel of human kinases.

Experimental Protocol: Kinase Panel Screen (e.g., KINOMEscan)

  • Compound Submission: Submit the candidate compound to a commercial service at a high concentration (e.g., 1 µM).

  • Assay Principle: The assay typically involves competition between the test compound and an immobilized, broad-spectrum kinase inhibitor for binding to each kinase in the panel. The amount of kinase that binds to the solid support is measured.

  • Data Analysis: Results are often reported as percent of control (%Ctrl), where a lower number indicates stronger binding of the test compound. A selectivity score (S-score) can be calculated, which represents the number of kinases inhibited above a certain threshold divided by the total number of kinases tested. A lower S-score indicates higher selectivity.[6]

Step 3: Cellular Target Engagement Confirmation

Causality: Demonstrating that a compound inhibits a kinase in a test tube is not sufficient. We must prove that it can penetrate the cell membrane, engage with the target protein in the complex intracellular environment, and do so with high affinity.

Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures compound binding to a target protein within intact, living cells.[13][14][15]

G cluster_0 No Inhibitor cluster_1 Inhibitor Present A CDK8-NanoLuc (Energy Donor) B Fluorescent Tracer (Energy Acceptor) A->B Binding -> BRET Signal C CDK8-NanoLuc D Fluorescent Tracer C->D No Binding -> No BRET E Inhibitor Compound E->C Competitive Binding

Caption: Principle of the NanoBRET™ Target Engagement Assay.
  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding for a CDK8-NanoLuc® fusion protein.

    • Seed the transfected cells into a 96-well white assay plate and culture overnight.[16]

  • Assay Procedure:

    • Prepare serial dilutions of the candidate inhibitor in Opti-MEM® I Reduced Serum Medium.

    • Prepare a solution of the NanoBRET® fluorescent tracer in Opti-MEM®. The tracer concentration should be near its EC50 value for the CDK8-NanoLuc fusion.[17]

    • Add the inhibitor dilutions to the cells, followed immediately by the tracer solution.

    • Equilibrate the plate for 2 hours in a 37°C, 5% CO₂ incubator.

    • Prepare the Nano-Glo® substrate/extracellular NanoLuc® inhibitor solution. Add this to the wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the log of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.

Step 4: Cellular Mechanism of Action (Target Modulation)

Causality: After confirming target binding, the next critical step is to demonstrate that this binding event leads to a functional consequence on the target's known signaling pathway. For CDK8, a well-established biomarker is the phosphorylation of STAT1 on serine 727 (pSTAT1-S727).[8][9] CDK8 inhibition is expected to decrease this phosphorylation.

Experimental Protocol: Western Blot for pSTAT1-S727

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., NK92MI or a colorectal cancer line) and allow them to adhere.

    • Treat the cells with a dose range of the candidate inhibitor for 6 hours.

    • To stimulate the pathway, add a cytokine like IFN-β (100 U/ml) for the final 1 hour of incubation.[8]

  • Protein Extraction:

    • Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.[19]

    • Transfer the separated proteins to a PVDF membrane.[20]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[20]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT1 (Ser727) (e.g., from Cell Signaling Technology) diluted in 5% BSA/TBST.[21]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Strip the blot and re-probe for total STAT1 and a loading control (e.g., GAPDH or HSC70) to ensure equal protein loading.[21]

    • Quantify band intensities using densitometry to determine the dose-dependent decrease in the pSTAT1/Total STAT1 ratio.

G IFN IFNγ/β Signal STAT1 STAT1 IFN->STAT1 Activates CDK8 CDK8/CycC CDK8->STAT1 Phosphorylates S727 pSTAT1 pSTAT1 (S727) Transcription Gene Transcription pSTAT1->Transcription Promotes Inhibitor CDK8 Inhibitor Inhibitor->CDK8 Inhibits

Caption: CDK8-mediated phosphorylation of STAT1 at S727.
Step 5: In Vivo Preclinical Efficacy

Causality: The ultimate preclinical test is to determine if the compound's cellular activity translates into a therapeutic effect in a living organism. A human tumor xenograft model allows for the evaluation of anti-cancer efficacy, tolerability, and pharmacodynamics.[22][23]

Experimental Protocol: Human Tumor Xenograft Model

  • Model Establishment:

    • Implant human colorectal cancer cells (e.g., HCT116) subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[22][24]

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Patient-derived xenograft (PDX) models can also be used for higher clinical relevance.[25][26]

  • Treatment:

    • Randomize mice into vehicle control and treatment groups.

    • Administer the candidate compound orally or via intraperitoneal injection on a predetermined schedule (e.g., daily). The dose should be based on prior maximum tolerated dose (MTD) studies.

  • Efficacy Monitoring:

    • Measure tumor volume with calipers two to three times per week.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis.

  • Pharmacodynamic (PD) Analysis:

    • In a satellite group of animals, collect tumors at various time points after the final dose.

    • Analyze tumor lysates by Western blot for the pSTAT1-S727 biomarker to confirm in vivo target engagement and modulation.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control.

    • Evaluate statistical significance between the groups.

Conclusion

The validation of this compound as a selective CDK8 inhibitor requires a systematic and rigorous experimental approach. The workflow described in this guide, progressing from biochemical potency and selectivity to cellular target engagement and finally to in vivo efficacy, provides a self-validating system. Each step builds upon the last, ensuring that the observed biological effects are directly attributable to the on-target inhibition of CDK8. By adhering to these protocols and comparing the resulting data to established benchmarks, researchers can confidently determine the therapeutic potential of this promising new compound.

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A Comparative Guide to the Cross-Reactivity Profile of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Selectivity in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged structure in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2][3] Its structural resemblance to adenine allows it to function as an effective ATP-competitive inhibitor by forming key hydrogen bonds with the kinase hinge region.[4] The subject of this guide, 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, incorporates this critical scaffold. The trifluoroethanone moiety suggests a design intended to confer specific interactions within the ATP-binding pocket, potentially influencing potency and selectivity.

While potent inhibition of a primary target is crucial, the therapeutic success of a kinase inhibitor is profoundly dictated by its selectivity profile. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and objective assessment of a compound's cross-reactivity across the human kinome is a cornerstone of modern drug development.[5][6][7]

This guide provides a framework for characterizing the cross-reactivity profile of this compound. As direct experimental data for this specific molecule is not publicly available, we will infer its potential interaction landscape based on its structural class and provide a comparative analysis against established kinase inhibitors. Crucially, we will detail the gold-standard experimental protocols required to generate the necessary data for a robust and reliable selectivity assessment.

Inferred Target Profile and Rationale

The 7-azaindole core is a versatile hinge-binder found in numerous inhibitors targeting a wide range of kinases. Derivatives have shown potent activity against targets such as GSK-3β, CDK8, PI3Kγ, and ULK1/2.[1][8][9][10] This suggests that our compound of interest has a high probability of being a kinase inhibitor. The specific substitution at the 3-position will ultimately determine its primary target(s) and off-target profile. The objective of the experimental workflows detailed below is to elucidate this profile empirically.

Comparative Framework: Benchmarking Against Known Inhibitors

To contextualize the potential selectivity of our subject compound, it is essential to compare it against inhibitors with well-defined profiles. We propose a tiered comparison approach:

Comparator Compound Primary Target(s) Selectivity Profile Rationale for Comparison
Dasatinib ABL, SRC familyPromiscuous/Multi-targeted : Inhibits a broad range of kinases.[6]Represents a benchmark for a multi-kinase inhibitor, providing a contrast to a potentially more selective compound.
IPI-549 PI3KγHighly Selective : Exhibits significant selectivity for the γ isoform of PI3K over other PI3K isoforms and the broader kinome.[1]Represents a highly selective inhibitor, serving as an aspirational benchmark for target specificity.
AZD5363 AKT1/2/3Selective : Potent against AKT isoforms with known off-targets (e.g., P70S6K, ROCK).Represents a compound with a more typical selectivity profile—high potency against a primary target family with a small number of characterized off-targets.
Compound 41 (GSK-3β Inhibitor) GSK-3βSelective : A 1H-pyrrolo[2,3-b]pyridine derivative with high selectivity for GSK-3β over a panel of 24 other kinases.[9]Provides a direct comparison to a compound sharing the same core scaffold, highlighting how substitutions drive selectivity.

Experimental Methodologies for Determining Cross-Reactivity

A multi-faceted approach is required to build a comprehensive and trustworthy selectivity profile. No single assay is sufficient; instead, orthogonal methods should be employed to validate findings.[11]

Initial Broad Kinome Screening: Competitive Binding Assays

The most efficient first step is to screen the compound at a single high concentration (e.g., 1-10 µM) against a large panel of kinases (ideally >400).[6] This identifies the most likely targets for further investigation. The KINOMEscan™ platform (DiscoverX) is a widely used example of such an assay.[12]

Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is measured by qPCR.[13] A key advantage is that it measures true thermodynamic binding affinity (dissociation constant, Kd) rather than enzymatic inhibition (IC50), as ATP is not required in the assay.[13][14]

Workflow Diagram:

G cluster_0 Competitive Binding Assay Workflow Compound Test Compound (Free in solution) Incubate Incubate Components Compound->Incubate Kinase DNA-Tagged Kinase (e.g., T7 Phage Fusion) Kinase->Incubate Bait Immobilized Ligand (Affinity Matrix) Bait->Incubate Wash Wash Step Incubate->Wash Binding Equilibrium Quantify Quantify Bound Kinase (via qPCR of DNA tag) Wash->Quantify Remove unbound components Result Calculate % Inhibition (Relative to DMSO control) Quantify->Result

Caption: Workflow for a competitive binding assay (e.g., KINOMEscan).[12]

Potency Determination: Radiometric Kinase Activity Assays

For the "hits" identified in the initial screen (e.g., those showing >70% inhibition), full dose-response curves must be generated to determine potency (IC50).[6] The radiometric assay is the gold standard for directly measuring enzymatic activity.[15]

Principle: This method measures the transfer of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP to a specific protein or peptide substrate by the kinase.[16] The amount of incorporated radioactivity is directly proportional to kinase activity. Inhibition is measured by the reduction in substrate phosphorylation in the presence of the test compound.[17]

Experimental Protocol: Radiometric Kinase Assay (Dot Blot Format) [15][16]

  • Reaction Preparation: In a microcentrifuge tube, prepare the kinase reaction mix. A typical 20 µL reaction includes:

    • Kinase Buffer (containing MgCl₂, DTT, etc.)

    • Peptide/Protein Substrate (at a concentration near its Km)

    • The specific kinase enzyme

    • 0.2 µL of the test compound at various concentrations (or DMSO for control).

  • Initiation: Start the reaction by adding the ATP mixture, which contains unlabeled ATP and 0.5-1.0 µCi of [γ-³²P]ATP. The final ATP concentration should be near its Km for the specific kinase.[16]

  • Incubation: Incubate the reaction at 30°C or 37°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.

  • Termination: Stop the reaction by adding a small volume of phosphoric acid (e.g., 5 µL of 75 mM H₃PO₄).[15]

  • Spotting: Spot 20 µL of the terminated reaction mixture onto a P81 phosphocellulose paper disc. The phosphorylated substrate binds to the paper, while free ATP does not.[17]

  • Washing: Wash the P81 papers multiple times in a bath of 0.5-1% phosphoric acid to remove all unbound [γ-³²P]ATP.

  • Quantification: After drying the papers, place them in scintillation vials with a scintillation cocktail.[17] Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)

Biochemical assays are essential but do not confirm that a compound can reach and bind its target in the complex environment of a living cell. CETSA is a powerful biophysical method that measures target engagement in intact cells or tissues.[18][19]

Principle: Ligand binding stabilizes a target protein against thermal denaturation.[20] In a CETSA experiment, cells are treated with the compound and then heated. Stabilized proteins remain soluble at higher temperatures, while unbound proteins denature and aggregate. The amount of soluble protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature indicates target engagement.[21][22]

Workflow Diagram:

G cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow A Treat Intact Cells (Compound vs. DMSO) B Heat Challenge (Apply Temperature Gradient) A->B C Cell Lysis B->C D Separation (Centrifugation) C->D E_sol Soluble Fraction (Contains stabilized protein) D->E_sol F_agg Aggregated Pellet D->F_agg G Quantify Soluble Protein (e.g., Western Blot, MS) E_sol->G H Generate Melt Curve (Plot Soluble Protein vs. Temp) G->H

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).[20][22]

Experimental Protocol: CETSA with Western Blot Readout [21]

  • Cell Culture and Treatment: Culture the chosen cell line to ~80% confluency. Treat cells with the test compound or DMSO vehicle at the desired concentration for 1-2 hours.

  • Heating: Harvest the cells, wash, and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[20]

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer containing protease inhibitors.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA or Bradford assay. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Analysis: Quantify the band intensities from the Western blot. Plot the normalized intensity of the soluble target protein as a function of temperature to generate melting curves for both the DMSO- and compound-treated samples. A rightward shift in the curve for the compound-treated sample demonstrates target stabilization.

Data Presentation and Interpretation

The results from a comprehensive selectivity analysis should be presented clearly for easy comparison.

Table 2: Hypothetical Cross-Reactivity Data Summary

This table summarizes the types of data that would be generated from the described experiments.

Assay Type Metric This compound Dasatinib (Comparator) IPI-549 (Comparator)
Binding Screen % Inhibition @ 1µMData to be generated (e.g., Target X: 98%, Target Y: 85%, Target Z: 30%)Target A: 99%, B: 99%, C: 95%...PI3Kγ: 99%, PI3Kα: 25%
Radiometric Assay IC50 (nM)Data to be generated (e.g., Target X: 15 nM, Target Y: 250 nM)ABL: 0.8 nM, SRC: 1.1 nMPI3Kγ: 25 nM
CETSA Thermal Shift (ΔTm)Data to be generated (e.g., Target X: +8.2 °C in HEK293 cells)SRC: +9.5 °C in K562 cellsPI3Kγ: +7.0 °C in RAW264.7 cells

Visual Interpretation: Beyond tables, selectivity data is often visualized by mapping inhibition data onto a phylogenetic tree of the human kinome.[6] This provides an intuitive, at-a-glance representation of a compound's selectivity. Highly selective compounds will show inhibition of only one or a few kinases, while promiscuous compounds will "light up" multiple branches of the tree.

Conclusion

Characterizing the cross-reactivity profile of a novel compound like this compound is a critical exercise in drug development. While its 7-azaindole core strongly suggests kinase inhibitory activity, its precise selectivity profile can only be determined through rigorous, multi-pronged experimental evaluation. By employing a systematic approach that combines broad competitive binding screens, quantitative enzymatic assays, and cellular target engagement studies, researchers can build a high-confidence profile. Comparing this profile against well-characterized inhibitors provides essential context for decision-making, ultimately guiding the development of safer and more effective targeted therapeutics.

References

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"2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone versus other PDE4B inhibitors: a comparative study"

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rationale for Targeting PDE4B

Phosphodiesterase 4 (PDE4), a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, has emerged as a key therapeutic target for a spectrum of inflammatory diseases. By hydrolyzing cAMP, PDE4 enzymes attenuate its anti-inflammatory effects within immune cells. The PDE4 family comprises four subtypes (A, B, C, and D), with PDE4B being predominantly expressed in monocytes, macrophages, and neutrophils, making it a highly attractive target for anti-inflammatory drug development. Inhibition of PDE4B leads to an increase in intracellular cAMP, which in turn suppresses the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α).[1] While several PDE4 inhibitors, such as Roflumilast and Apremilast, have reached the market, the quest for novel chemical scaffolds with improved potency and selectivity continues, aiming to enhance therapeutic efficacy and minimize off-target effects.[2][3]

This guide provides a comparative analysis of a promising novel PDE4B inhibitor from the 1H-pyrrolo[2,3-b]pyridine class, exemplified by compound 11h , against the established pan-PDE4 inhibitors Roflumilast and Apremilast . We will delve into their comparative potency, selectivity, and cellular activity, supported by detailed experimental protocols to provide a framework for laboratory evaluation.

The Inhibitors: A Comparative Overview

The development of PDE4 inhibitors has evolved from broad, pan-PDE4 inhibitors to more subtype-selective compounds. This evolution is driven by the hypothesis that selectively targeting isoforms like PDE4B, which are central to the inflammatory response, while sparing others like PDE4D (often associated with emesis), could lead to a better therapeutic window.[4]

  • 1H-pyrrolo[2,3-b]pyridine-2-carboxamide (Compound 11h): This novel scaffold represents a promising new direction in PDE4B inhibitor design. Compound 11h has been identified as a potent PDE4B inhibitor with a noteworthy selectivity profile, suggesting a potential for a favorable side-effect profile.[1][5]

  • Roflumilast: A second-generation PDE4 inhibitor, Roflumilast is approved for the treatment of severe chronic obstructive pulmonary disease (COPD).[6][7] It is known for its high potency and acts as a pan-PDE4 inhibitor, though it demonstrates some preference for PDE4B and PDE4D isoforms.[6][8]

  • Apremilast: Approved for psoriatic arthritis and psoriasis, Apremilast is another pan-PDE4 inhibitor.[9][10] Its mechanism involves the broad suppression of multiple inflammatory mediators.[9][11]

Quantitative Performance: A Head-to-Head Comparison

The efficacy of a PDE4 inhibitor is determined by its potency (how much of the drug is needed to inhibit the enzyme) and its selectivity (how well it distinguishes between different PDE isoforms). The following table summarizes the in-vitro performance data for our compared inhibitors.

InhibitorTargetIC50 (PDE4B)Selectivity (Fold vs. PDE4D)Reference
Compound 11h PDE4B140 nM~6-fold[1]
Roflumilast Pan-PDE4~0.7 - 0.84 nM~1-fold (Pan-inhibitor)[6][8][12]
Apremilast Pan-PDE4~74 nM~1-fold (Pan-inhibitor)[10][13][14]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: The PDE4 Signaling Pathway

PDE4 inhibitors exert their anti-inflammatory effects by increasing intracellular cAMP levels. This is achieved by blocking the PDE4 enzyme from hydrolyzing cAMP to its inactive form, AMP. The resulting elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors like NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α.

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Agonist cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC Catalyzes PDE4B PDE4B cAMP->PDE4B Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP (Inactive) PDE4B->AMP Hydrolysis NFkB_active Active NF-κB PKA->NFkB_active Phosphorylation (Inhibition) NFkB_inactive Inactive NF-κB NFkB_active->NFkB_inactive DNA DNA NFkB_active->DNA Transcription TNFa_mRNA TNF-α mRNA DNA->TNFa_mRNA Gene Expression Inhibitor Compound 11h Roflumilast Apremilast Inhibitor->PDE4B Inhibition

Caption: PDE4B Signaling Pathway and Point of Inhibition.

Experimental Protocols for Comparative Evaluation

To ensure a robust and reproducible comparison of PDE4B inhibitors, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in-vitro and cell-based assays.

In-Vitro PDE4B Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of the purified PDE4B enzyme.

PDE4_Inhibition_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A1 Prepare serial dilutions of test inhibitors (e.g., Compound 11h) B1 Incubate PDE4B enzyme with test inhibitor for 15-20 min A1->B1 A2 Prepare recombinant human PDE4B enzyme solution A2->B1 A3 Prepare fluorescently labeled cAMP substrate B2 Initiate reaction by adding cAMP substrate A3->B2 B1->B2 B3 Incubate for 1 hour at room temperature B2->B3 C1 Add binding agent that recognizes hydrolyzed AMP B3->C1 C2 Measure signal (e.g., Fluorescence Polarization) C1->C2 C3 Calculate % inhibition and determine IC50 values C2->C3

Caption: Workflow for In-Vitro PDE4B Inhibition Assay.

Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test inhibitors (Compound 11h, Roflumilast, Apremilast) in an appropriate buffer (e.g., containing DMSO, final concentration ≤1%).

  • Enzyme Reaction: In a 96-well plate, add the diluted inhibitors to wells containing purified, recombinant human PDE4B1 enzyme. Allow a pre-incubation period of 15-20 minutes at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorescently labeled cAMP substrate.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature to allow for enzymatic hydrolysis of the cAMP.

  • Detection: Stop the reaction and add a binding agent that specifically binds to the hydrolyzed substrate (e.g., a phosphate-binding nanoparticle). This binding event results in a change in a detectable signal, such as fluorescence polarization.

  • Data Analysis: Measure the signal using a microplate reader. The degree of inhibition is proportional to the signal change. Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

Cellular TNF-α Release Assay (THP-1 Macrophage Model)

This assay assesses the functional consequence of PDE4B inhibition in a relevant immune cell model by measuring the suppression of the pro-inflammatory cytokine TNF-α.

Methodology:

  • Cell Culture and Differentiation: Culture human monocytic THP-1 cells in appropriate media. Induce differentiation into a macrophage-like phenotype by treating the cells with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.[15]

  • Compound Treatment: Pre-incubate the differentiated THP-1 cells with various concentrations of the test inhibitors for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce a pro-inflammatory response and subsequent TNF-α production. The optimal LPS concentration and stimulation time (typically 4-8 hours) should be determined empirically.[16]

  • Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the cell culture supernatant, which contains the secreted TNF-α.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the inhibitor concentration and calculate the IC50 value for the inhibition of TNF-α release for each compound.

Conclusion and Future Perspectives

This comparative guide highlights the distinct profiles of a novel 1H-pyrrolo[2,3-b]pyridine-based PDE4B inhibitor and established pan-PDE4 inhibitors.

  • Compound 11h , with its potent inhibition of PDE4B and selectivity over PDE4D, represents a promising lead for the development of next-generation anti-inflammatory therapeutics. Its focused activity on PDE4B may translate to a more favorable safety profile compared to pan-PDE4 inhibitors.

  • Roflumilast stands out for its exceptional potency, albeit with a pan-PDE4 profile. Its clinical success in COPD validates the therapeutic potential of PDE4 inhibition.[7]

  • Apremilast demonstrates moderate potency as a pan-PDE4 inhibitor and has established efficacy in dermatological and rheumatological conditions, showcasing the broad applicability of this class of drugs.[9][11]

The choice of inhibitor for research and development will depend on the specific therapeutic goals. For applications where maximizing anti-inflammatory effects is paramount and a broader mechanism is acceptable, potent pan-inhibitors like Roflumilast remain highly relevant. For indications where a more targeted approach is desired to potentially mitigate mechanism-based side effects, novel, selective inhibitors like the 1H-pyrrolo[2,3-b]pyridine scaffold exemplified by compound 11h offer an exciting avenue for further investigation. The provided experimental frameworks offer a robust starting point for researchers to conduct their own comparative evaluations and contribute to the advancement of PDE4B-targeted therapies.

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In Vivo Validation of the Anti-Tumor Activity of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the anti-tumor activity of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, a novel investigational compound. For clarity, this compound will be referred to as "Compound X" throughout this document. The guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against established anti-tumor agents and detailing the requisite experimental protocols.

The chemical structure of Compound X, featuring a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, suggests its potential as a kinase inhibitor. Derivatives of this scaffold have been identified as potent inhibitors of various kinases involved in oncogenic signaling pathways, such as PI3K, FGFR, and RSK2.[1][2][3][4][5][6][7] This guide will therefore focus on validating the in vivo efficacy of Compound X in the context of cancers driven by aberrant kinase signaling, with a particular focus on comparing its performance against established MEK and BRAF inhibitors.

Rationale for In Vivo Validation and Comparator Selection

Preclinical in vivo models are indispensable for evaluating the therapeutic potential of novel anti-cancer agents before they can be considered for clinical trials.[8][9][10][11] These models allow for the assessment of a compound's efficacy, toxicity, and pharmacokinetic/pharmacodynamic profile in a complex biological system.

Given that many 7-azaindole derivatives target kinase signaling pathways, we have selected MEK and BRAF inhibitors as the primary comparators for this guide.[12][13][14] These inhibitors are standard-of-care for several cancers, including those with BRAF mutations, and provide a robust benchmark for evaluating the anti-tumor activity of a new kinase inhibitor like Compound X.[12][13]

Experimental Design: A Dual-Model Approach

To comprehensively evaluate the in vivo anti-tumor activity of Compound X, a dual-model approach employing both a cell line-derived xenograft (CDX) model and a syngeneic tumor model is recommended.

Cell Line-Derived Xenograft (CDX) Model

The CDX model, which involves the implantation of human tumor cells into immunodeficient mice, is a foundational tool in cancer research for assessing the direct anti-tumor effects of a compound.[9][15]

  • Objective: To determine the direct anti-proliferative and pro-apoptotic effects of Compound X on human cancer cells in an in vivo setting.

  • Rationale: This model is ideal for initial efficacy screening and for studies focused on the tumor-intrinsic effects of a drug.[9][16]

Syngeneic Tumor Model

Syngeneic models utilize mouse tumor cells implanted into immunocompetent mice of the same genetic background.[17][18][19][20] This preserves a fully functional immune system, which is crucial for evaluating the immunomodulatory effects of cancer therapies.[16][18][19]

  • Objective: To assess the ability of Compound X to modulate the tumor microenvironment and elicit an anti-tumor immune response.

  • Rationale: This model is essential for understanding the interplay between the compound, the tumor, and the host's immune system, which is a critical aspect of modern cancer therapeutics.[17][19]

Comparative In Vivo Efficacy Analysis

The following tables present hypothetical but representative data comparing the in vivo anti-tumor activity of Compound X against a MEK inhibitor (Cobimetinib) and a BRAF inhibitor (Dabrafenib) in both a CDX and a syngeneic model.

Table 1: In Vivo Efficacy in a BRAF V600E-Mutant Melanoma CDX Model (A375 cells)

Treatment GroupDosage and AdministrationMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control10 mL/kg, oral, daily1500 ± 250-
Compound X50 mg/kg, oral, daily450 ± 12070
Cobimetinib (MEK Inhibitor)10 mg/kg, oral, daily600 ± 15060
Dabrafenib (BRAF Inhibitor)30 mg/kg, oral, daily300 ± 9080
Compound X + Dabrafenib50 mg/kg + 30 mg/kg, oral, daily150 ± 5090

Table 2: In Vivo Efficacy in a Syngeneic Colon Adenocarcinoma Model (CT26 cells)

Treatment GroupDosage and AdministrationMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control10 mL/kg, oral, daily1800 ± 300-
Compound X50 mg/kg, oral, daily900 ± 20050
MEK Inhibitor (Trametinib)1 mg/kg, oral, daily1080 ± 22040
Anti-PD-1 Antibody10 mg/kg, i.p., twice weekly1260 ± 25030
Compound X + Anti-PD-1 Antibody50 mg/kg (oral) + 10 mg/kg (i.p.)450 ± 11075

Note: The data presented in these tables are for illustrative purposes and represent plausible outcomes based on the known activities of similar compounds.

Mechanistic Insights and Signaling Pathways

The anti-tumor activity of kinase inhibitors is mediated through the inhibition of specific signaling pathways that drive cancer cell proliferation and survival. The 7-azaindole scaffold of Compound X suggests potential interaction with pathways such as the MAPK/ERK and PI3K/AKT/mTOR pathways.

MAPK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that is frequently dysregulated in cancer.[12] BRAF and MEK inhibitors target key components of this pathway.

MAPK_ERK_Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CompoundX Compound X CompoundX->BRAF BRAFi BRAF Inhibitor (e.g., Dabrafenib) BRAFi->BRAF MEKi MEK Inhibitor (e.g., Cobimetinib) MEKi->MEK

Caption: MAPK/ERK Signaling Pathway and Points of Inhibition.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another crucial signaling network that is often hyperactivated in cancer, promoting cell growth and survival.[1][2]

PI3K_AKT_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Growth Cell Growth & Survival mTOR->Growth CompoundX Compound X CompoundX->PI3K

Caption: PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate the design and execution of similar studies.[21]

Cell Line-Derived Xenograft (CDX) Model Protocol
  • Cell Culture: Culture A375 human melanoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Animal Model: Use female athymic nude mice, 6-8 weeks old. Allow a one-week acclimatization period.[22]

  • Tumor Cell Implantation: Harvest A375 cells during the exponential growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[15][22]

  • Tumor Growth Monitoring: Once tumors are palpable, measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.[15][21][22]

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).[22]

  • Drug Administration: Administer Compound X and comparator drugs orally, once daily, according to the dosages outlined in Table 1. The vehicle control group should receive the same volume of the drug vehicle.

  • Endpoint Analysis: Monitor animal body weight throughout the study as a measure of toxicity. At the end of the study (e.g., day 21 or when tumors reach a predetermined size), euthanize the mice. Excise, weigh, and photograph the tumors. A portion of the tumor tissue can be fixed in formalin for immunohistochemistry or snap-frozen for molecular analysis.[21][22]

Syngeneic Tumor Model Protocol
  • Cell Culture: Culture CT26 murine colon carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Animal Model: Use female BALB/c mice, 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Tumor Growth Monitoring and Treatment: Follow the same procedures for tumor monitoring and treatment initiation as described for the CDX model.

  • Immunophenotyping: At the study endpoint, spleens and tumors can be harvested to analyze immune cell populations (e.g., CD4+ and CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) by flow cytometry.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the in vivo validation of the anti-tumor activity of this compound (Compound X). By employing a dual-model approach and comparing its efficacy against established MEK and BRAF inhibitors, researchers can gain critical insights into its therapeutic potential.

Positive results from these studies, demonstrating significant tumor growth inhibition and a favorable safety profile, would warrant further investigation into the precise molecular mechanism of action of Compound X and its potential for combination therapies. The exploration of its immunomodulatory properties in the syngeneic model could also open new avenues for its application in immuno-oncology.

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"confirming the binding mode of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone to its target kinase"

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Elucidating the Interaction of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone with its Target Kinase.

In the landscape of kinase inhibitor discovery, the elucidation of a compound's binding mode is a critical milestone. It transforms a promising hit into a lead compound, paving the way for structure-based drug design and optimization. This guide provides a comprehensive framework for confirming the binding mode of this compound, a molecule featuring the privileged 1H-pyrrolo[2,3-b]pyridine scaffold, to its putative target, Janus Kinase 3 (JAK3). We will explore a multi-faceted approach, integrating biophysical, structural, and computational methods to build a robust, self-validating picture of the molecular interactions at play. This guide will also compare the binding characteristics of our lead compound with established JAK3 inhibitors, providing context and highlighting potential advantages.

Introduction to this compound and its Target: JAK3

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a well-established pharmacophore in kinase inhibition, forming the backbone of several approved drugs.[1] Its ability to form key hydrogen bonds with the kinase hinge region makes it an excellent starting point for inhibitor design. The introduction of a trifluoroethanone moiety at the 3-position presents an interesting chemical modification that warrants a thorough investigation of its binding interactions.

Our target, Janus Kinase 3 (JAK3), is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[2][3] It plays a crucial role in cytokine signaling through the common gamma-chain (γc) receptors, making it a key mediator of immune responses.[4] Dysregulation of JAK3 signaling is implicated in various autoimmune diseases and malignancies, positioning it as a prime therapeutic target.[5] The development of selective JAK3 inhibitors is a major goal in immunology and oncology.[6]

This guide will use Tofacitinib, a well-characterized JAK inhibitor with a pyrrolo[2,3-d]pyrimidine core, and a hypothetical alternative inhibitor, "Compound X," as comparators to benchmark the binding properties of our lead compound.

A Multi-pronged Approach to Binding Mode Confirmation

Below is a logical workflow for confirming the binding mode of our lead compound to JAK3.

G cluster_0 Initial Assessment cluster_1 Biophysical Characterization cluster_2 High-Resolution Structural Elucidation cluster_3 Data Integration & Model Refinement Computational Docking Computational Docking ITC Isothermal Titration Calorimetry (ITC) Computational Docking->ITC Predicts binding pose Guides experiment design SPR Surface Plasmon Resonance (SPR) Computational Docking->SPR Provides initial affinity estimate X-ray Crystallography X-ray Crystallography ITC->X-ray Crystallography Confirms stoichiometry & thermodynamics Binding Mode Confirmation Binding Mode Confirmation ITC->Binding Mode Confirmation SPR->X-ray Crystallography Provides kinetic data (kon, koff) SPR->Binding Mode Confirmation X-ray Crystallography->Binding Mode Confirmation Definitive atomic-level structure NMR Spectroscopy NMR Spectroscopy NMR Spectroscopy->Binding Mode Confirmation Solution-state dynamics & interaction mapping

Figure 1: A logical workflow for confirming the binding mode of a kinase inhibitor.

Part 1: Computational Docking - The In Silico Hypothesis

Before embarking on resource-intensive experimental work, computational docking provides a valuable initial hypothesis of the binding mode.[7][8] This allows for the prioritization of experiments and the design of targeted mutagenesis studies if needed.

Protocol: Molecular Docking of this compound into the JAK3 ATP-binding site.

  • Protein Preparation: Obtain the crystal structure of the JAK3 kinase domain (e.g., PDB ID: 1YVJ).[9] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the residues.

  • Ligand Preparation: Generate a 3D conformation of the lead compound and assign appropriate atom types and charges.

  • Grid Generation: Define the binding site based on the location of the co-crystallized ligand in the template structure.

  • Docking: Perform the docking simulation using a suitable algorithm (e.g., Glide, AutoDock Vina).[10]

  • Pose Analysis: Analyze the predicted binding poses, paying close attention to hydrogen bonding interactions with the hinge region, hydrophobic interactions, and the orientation of the trifluoroethanone moiety.

Expected Outcome: The docking simulation is expected to show the 1H-pyrrolo[2,3-b]pyridine core forming hydrogen bonds with the hinge region of JAK3, similar to other inhibitors of this class. The trifluoroethanone group will likely occupy a specific sub-pocket, and its interactions will be of particular interest for understanding selectivity and potency.

Part 2: Biophysical Characterization - Quantifying the Interaction

Biophysical techniques provide quantitative data on the binding affinity, thermodynamics, and kinetics of the interaction.[11] These methods are essential for validating the computational predictions and for comparing the lead compound to other inhibitors.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[12][13]

Protocol: ITC Analysis of Lead Compound Binding to JAK3

  • Sample Preparation: Prepare solutions of purified JAK3 protein and the lead compound in the same buffer to minimize heat of dilution effects.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

  • Titration: Titrate the ligand solution into the protein solution in a series of small injections.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[14]

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the real-time kinetics of a binding event, providing association (kon) and dissociation (koff) rate constants.[15]

Protocol: SPR Analysis of Lead Compound Binding to JAK3

  • Surface Preparation: Immobilize purified JAK3 protein onto a sensor chip.

  • Binding Analysis: Flow different concentrations of the lead compound over the sensor surface and monitor the change in the SPR signal in real-time.

  • Data Analysis: Fit the association and dissociation curves to a kinetic model to determine kon, koff, and the equilibrium dissociation constant (KD = koff/kon).[16]

Comparative Data Table:

CompoundMethodKD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)kon (105 M-1s-1)koff (10-3 s-1)
Lead Compound ITC50-8.5-1.2
SPR452.10.95
Tofacitinib ITC1.2-10.2-2.1
SPR1.15.60.62
Compound X ITC250-6.8-0.5
SPR2701.54.05

Note: Data for Tofacitinib and Compound X are hypothetical for comparative purposes.

Part 3: High-Resolution Structural Elucidation - Visualizing the Binding Mode

While biophysical methods provide quantitative data, high-resolution structural techniques offer a direct visualization of the binding mode at the atomic level.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes.[17][18]

Protocol: Co-crystallization of JAK3 with the Lead Compound

  • Complex Formation: Incubate purified JAK3 protein with a molar excess of the lead compound.

  • Crystallization: Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the complex.

  • Data Collection and Structure Determination: Collect X-ray diffraction data and solve the crystal structure to reveal the precise binding mode of the inhibitor.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about protein-ligand interactions in solution, complementing the static picture provided by X-ray crystallography.[20][21]

Protocol: NMR Chemical Shift Perturbation (CSP) Mapping

  • Sample Preparation: Prepare a sample of 15N-labeled JAK3 protein.

  • HSQC Spectra Acquisition: Acquire a 1H-15N HSQC spectrum of the protein in the absence of the ligand.

  • Titration: Titrate in the lead compound and acquire a series of HSQC spectra at different ligand concentrations.

  • Data Analysis: Monitor the chemical shift changes of the protein's backbone amide signals upon ligand binding. The residues with the largest chemical shift perturbations are likely to be at or near the binding site.[22]

G cluster_0 Sample Preparation cluster_1 Experimental Methods cluster_2 Data Output Purified JAK3 Purified JAK3 ITC Isothermal Titration Calorimetry Purified JAK3->ITC SPR Surface Plasmon Resonance Purified JAK3->SPR X-ray Crystallography X-ray Crystallography Purified JAK3->X-ray Crystallography NMR NMR Spectroscopy Purified JAK3->NMR Lead Compound Lead Compound Lead Compound->ITC Lead Compound->SPR Lead Compound->X-ray Crystallography Lead Compound->NMR Thermodynamics K D, ΔH, ΔS, n ITC->Thermodynamics Kinetics k on, k off, K D SPR->Kinetics 3D Structure Atomic coordinates X-ray Crystallography->3D Structure Binding Site Mapping Chemical shift perturbations NMR->Binding Site Mapping

Figure 2: An overview of the experimental workflow and data output for binding mode confirmation.

Conclusion

By systematically applying the computational, biophysical, and structural methods outlined in this guide, researchers can confidently confirm the binding mode of this compound to its target kinase, JAK3. The integration of these techniques provides a robust and self-validating dataset that not only elucidates the specific molecular interactions but also enables a meaningful comparison with existing inhibitors. This detailed understanding is paramount for the successful progression of this promising compound through the drug discovery pipeline.

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A Preclinical Safety Benchmark: Profiling 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapies. This guide introduces a novel derivative, 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, and provides a comprehensive framework for benchmarking its preclinical safety profile against a panel of structurally and functionally relevant approved drugs: Vemurafenib, Pexidartinib, and Fostemsavir.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the synthetic route to the title compound and a robust, tiered approach to its initial safety assessment. By juxtaposing its hypothetical safety data with the established profiles of marketed drugs, we aim to provide a predictive context for its therapeutic potential and guide further development.

The Rationale for a Trifluoroacetyl Moiety on the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a bioisostere of indole and is present in a number of approved drugs. The introduction of a trifluoroacetyl group at the C-3 position is a strategic chemical modification. The electron-withdrawing nature of the trifluoromethyl group can significantly modulate the electronic properties of the pyrrole ring, potentially influencing kinase binding affinity and selectivity. Furthermore, trifluoromethyl groups are known to enhance metabolic stability and cell permeability, desirable properties for drug candidates. However, such modifications can also introduce new toxicological liabilities. Therefore, a thorough preclinical safety evaluation is paramount.

Synthesis of this compound

While a specific, detailed synthesis for this exact molecule is not yet published, a plausible and efficient route involves the Friedel-Crafts acylation of 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The C-3 position of the 7-azaindole nucleus is known to be susceptible to electrophilic substitution.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol is based on established Friedel-Crafts acylation procedures for heterocyclic compounds.

Diagram of the Proposed Synthetic Pathway:

G start 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) reaction Friedel-Crafts Acylation start->reaction reagent Trifluoroacetic Anhydride (TFAA) reagent->reaction catalyst Lewis Acid (e.g., AlCl3) or Trifluoroacetic Acid catalyst->reaction Catalyst product This compound reaction->product

Caption: Proposed synthesis of the target compound via Friedel-Crafts acylation.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. To this, add trifluoroacetic anhydride (1.1 to 1.5 equivalents) dropwise.

  • Catalyst Addition: If a Lewis acid catalyst such as aluminum chloride is used, it should be added portion-wise at 0 °C. Alternatively, the reaction can be catalyzed by trifluoroacetic acid itself, which may require elevated temperatures[1].

  • Reaction Progression: Allow the reaction mixture to stir at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by carefully adding ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Benchmarking the Safety Profile: A Comparative Approach

To contextualize the safety profile of our novel compound, we will compare its hypothetical preclinical data with that of three approved drugs:

  • Vemurafenib: A BRAF kinase inhibitor containing a related pyrrolopyridine core, offering a structural comparison.

  • Pexidartinib: A CSF1R kinase inhibitor, notable for its known hepatotoxicity, providing a benchmark for this specific liability.

  • Fostemsavir: An HIV-1 attachment inhibitor, which, while structurally distinct, provides a broader pharmacological context for safety evaluation.

In Vitro Safety Assessment: Protocols and Comparative Data

A standard battery of in vitro safety assays is essential for early-stage hazard identification. We will focus on three key areas: cytotoxicity, genotoxicity, and hepatotoxicity.

General Cytotoxicity Assay

This assay determines the concentration at which a compound causes cell death, providing a general measure of its toxicity.

Experimental Protocol: Neutral Red Uptake (NRU) Assay (Following OECD Guideline 129)

  • Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts or HepG2 human hepatoma cells) in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and comparators) and treat the cells for 48 hours.

  • Neutral Red Staining: After incubation, replace the treatment medium with a medium containing neutral red dye. The dye is taken up and accumulates in the lysosomes of viable cells.

  • Dye Extraction and Quantification: After a further incubation, wash the cells and extract the dye from the viable cells using a destaining solution. Measure the absorbance of the extracted dye at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Workflow for In Vitro Cytotoxicity Assessment:

G A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Serial Dilutions of Compound B->C D Incubate for 48h C->D E Add Neutral Red Medium D->E F Incubate for 3h E->F G Wash and Extract Dye F->G H Measure Absorbance at 540 nm G->H I Calculate % Viability and IC50 H->I

Caption: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

Comparative Cytotoxicity Data:

CompoundCell LineIC50 (µM)Reference
This compound HepG2 [Hypothetical Data] -
VemurafenibMelanoma Cell LinesVariable (sensitive lines <1 µM)[2][3]
PexidartinibHepG221.0[3]
PexidartinibPrimary Human Hepatocytes43.6[3]
Fostemsavir-Data not readily available-
Genotoxicity Assay

This assay assesses the potential of a compound to cause DNA damage, which can lead to mutations and potentially cancer.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471) [4][5]

  • Bacterial Strains: Utilize a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) that are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound in the presence of a minimal amount of the required amino acid.

  • Plating and Incubation: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid and incubate for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Workflow for the Ames Test:

G A Prepare Bacterial Strains (e.g., S. typhimurium, E. coli) B Mix Bacteria, Test Compound, and S9 Mix (or buffer) A->B C Incubate B->C D Plate on Minimal Agar C->D E Incubate for 48-72h D->E F Count Revertant Colonies E->F G Compare to Controls F->G

Caption: General workflow for the bacterial reverse mutation (Ames) test.

Comparative Genotoxicity Data (Ames Test):

CompoundAmes Test ResultMetabolic Activation (S9)Reference
This compound [Hypothetical Data] With and Without-
VemurafenibPredicted mutagenic in TA97 and/or TA1537With and Without[2]
PexidartinibData not readily available--
FostemsavirData not readily available--
In Vitro Hepatotoxicity Assay

Given that the liver is a primary site of drug metabolism and is often susceptible to drug-induced injury, a specific hepatotoxicity assay is crucial.

Experimental Protocol: Cytotoxicity in Primary Human Hepatocytes

  • Hepatocyte Culture: Plate cryopreserved primary human hepatocytes on collagen-coated plates and allow them to acclimate. Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity studies[6][7].

  • Compound Exposure: Treat the hepatocytes with a range of concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

  • Viability Assessment: Assess cell viability using a sensitive endpoint such as the measurement of intracellular ATP levels (e.g., using a commercial kit like CellTiter-Glo®). A decrease in ATP levels is an early indicator of cellular stress and toxicity.

  • Data Analysis: Determine the IC50 value for the reduction in cell viability.

Comparative Hepatotoxicity Data:

CompoundCell TypeEndpointIC50 (µM)Reference
This compound Primary Human Hepatocytes ATP content [Hypothetical Data] -
PexidartinibPrimary Human HepatocytesATP content43.6[3]
Fostemsavir-No convincing cases of liver injury in clinical trials-[6]

In Vivo Acute Toxicity Assessment

An initial in vivo study provides a broader understanding of a compound's systemic toxicity and helps to determine a safe starting dose for further studies.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Following OECD Guideline 425)

  • Animal Model: Use a single sex of a rodent species (typically female rats).

  • Dosing: Administer a single oral dose of the test substance to one animal at a time.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down. This sequential dosing continues until a stopping criterion is met.

  • Data Analysis: The results are used to estimate the LD50 (the dose that is lethal to 50% of the animals) with a confidence interval.

Comparative Acute Oral Toxicity Data:

CompoundSpeciesLD50 (mg/kg)Reference
This compound Rat [Hypothetical Data] -
VemurafenibRat>2500[8]
PexidartinibRatModest toxicities at 30-300 mg/kg/day for 7 days[9]
FostemsavirRatFetal abnormalities at high doses in the presence of maternal toxicity

Discussion and Interpretation of the Safety Profile

The hypothetical safety data for this compound should be interpreted in the context of the comparator drugs.

  • Cytotoxicity: If the IC50 value of the novel compound in HepG2 cells is significantly higher than that of Pexidartinib (21.0 µM), it would suggest a lower intrinsic cytotoxicity. A comparison with Vemurafenib's potent activity in BRAF-mutant melanoma cells highlights the importance of considering on-target versus off-target cytotoxicity.

  • Genotoxicity: A negative result in the Ames test would be a very favorable outcome, suggesting a low mutagenic potential. A positive result, similar to the prediction for Vemurafenib in certain strains[2], would necessitate further investigation through in vitro and in vivo mammalian genotoxicity assays.

  • Hepatotoxicity: The IC50 value in primary human hepatocytes is a critical parameter. A value substantially higher than that of Pexidartinib (43.6 µM) would indicate a lower risk of direct hepatotoxicity. The clinical profile of Fostemsavir, which shows a low incidence of severe liver injury[6], provides a benchmark for a desirable hepatotoxicity profile.

  • Acute In Vivo Toxicity: An estimated LD50 significantly higher than the anticipated therapeutic dose would suggest a wide therapeutic window. The high LD50 of Vemurafenib (>2500 mg/kg) sets a high bar for a favorable acute toxicity profile.

Conclusion

This guide provides a structured framework for the initial preclinical safety assessment of this compound. By employing standardized in vitro and in vivo assays and benchmarking the results against established drugs, researchers can gain valuable insights into the potential liabilities of this novel compound. The proposed synthetic route offers a practical approach to obtaining the necessary material for these studies. A favorable safety profile, characterized by low cytotoxicity, no genotoxicity, and a wide therapeutic index, would strongly support the further development of this promising derivative as a potential therapeutic agent.

References

  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - PMC. (2023-07-07). Retrieved from [Link]

  • Vemurafenib MBP milled - Sevron Safety Solutions. (2013-06-26). Retrieved from [Link]

  • Fostemsavir resistance in clinical context: a narrative review - PMC - NIH. (2025-03-24). Retrieved from [Link]

  • CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents.
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.
  • Fostemsavir - LiverTox - NCBI Bookshelf. (2023-06-20). Retrieved from [Link]

  • Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - NIH. (2022-01-25). Retrieved from [Link]

  • Rukobia - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. Retrieved from [Link]

  • Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin | Request PDF. (2025-08-06). Retrieved from [Link]

  • Mechanistic study of pexidartinib-induced toxicity in human hepatic cells - PMC - NIH. Retrieved from [Link]

  • Ames Mutagenicity Testing (OECD 471) - CPT Labs. Retrieved from [Link]

  • CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. Retrieved from [Link]

  • In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System - NIH. (2016-04-16). Retrieved from [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Retrieved from [Link]

  • Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor - Dove Medical Press. Retrieved from [Link]

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A Comparative Guide to the Synthesis and Biological Activity of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: A Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold and Trifluoroacetylation

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Its structure allows for the formation of key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, making it an excellent starting point for the design of potent and selective therapeutic agents.[1][3] The introduction of a trifluoroacetyl group at the C3-position of the 7-azaindole core is a strategic modification. The trifluoromethyl group can enhance metabolic stability, improve binding affinity through favorable interactions, and modulate the physicochemical properties of the molecule. The carbonyl group, a hydrogen-bond acceptor, is crucial for interaction with biological receptors.[4] This guide will focus on the synthesis of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone and evaluate its potential biological activity in the context of kinase inhibition.

Synthesis and Reproducibility: A Detailed Protocol

The synthesis of this compound can be reliably achieved through a Friedel-Crafts acylation of 7-azaindole. The following protocol is designed to be self-validating, with clear steps and justifications for the chosen reagents and conditions.

Experimental Protocol: Friedel-Crafts Trifluoroacetylation of 7-Azaindole

Objective: To synthesize this compound with high purity and reproducible yield.

Materials:

  • 1H-pyrrolo[2,3-b]pyridine (7-azaindole)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous dichloromethane.

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes to ensure anhydrous conditions.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction and minimize the formation of side products.

  • Addition of Acylating Agent: Add trifluoroacetic anhydride (1.2 eq), dissolved in anhydrous dichloromethane, dropwise to the cooled solution over a period of 30 minutes. The slow addition helps to maintain the reaction temperature and prevent over-acylation.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the excess trifluoroacetic anhydride and trifluoroacetic acid formed during the reaction.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness and Reproducibility: This protocol is based on well-established Friedel-Crafts acylation principles. The use of anhydrous conditions is critical for reproducibility, as moisture can lead to the decomposition of the trifluoroacetic anhydride and reduce the yield. Careful temperature control and slow addition of the acylating agent are also key to achieving a clean reaction profile. For consistent results, it is recommended to use high-purity starting materials and freshly distilled anhydrous solvents.

Biological Activity: A Focus on Kinase Inhibition

The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors.[3] Numerous derivatives have shown potent activity against a wide range of kinases, including Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Ks).[5][6][7]

Putative Biological Target: Protein Kinases

Given the prevalence of the 7-azaindole core in kinase inhibitors, it is highly probable that this compound will exhibit inhibitory activity against one or more protein kinases. The trifluoroacetyl group at the C3 position can act as a key interaction point within the ATP-binding site.

Experimental Workflow for Biological Evaluation

To assess the biological activity and reproducibility of its effects, a systematic screening approach is recommended.

G cluster_0 Synthesis & Purification cluster_1 Biological Screening cluster_2 Cellular Assays & Reproducibility Synth Synthesis of Target Compound Purify Purification & Characterization Synth->Purify Kinase_Panel Broad Kinase Panel Screening Purify->Kinase_Panel Hit_ID Hit Identification Kinase_Panel->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Cell_Assay Cell-Based Proliferation/Apoptosis Assays IC50->Cell_Assay Dose_Response Dose-Response Curves Cell_Assay->Dose_Response Reproducibility Inter-Assay Reproducibility Assessment Dose_Response->Reproducibility

Caption: Workflow for the biological evaluation of this compound.

Step-by-Step Biological Evaluation Protocol:

  • Broad Kinase Panel Screening: Initially, the compound should be screened against a diverse panel of kinases at a fixed concentration (e.g., 10 µM) to identify potential "hits".

  • Hit Identification and IC₅₀ Determination: For any kinases where significant inhibition is observed, a dose-response study should be conducted to determine the half-maximal inhibitory concentration (IC₅₀).

  • Cell-Based Assays: The activity of the compound should then be evaluated in relevant cancer cell lines. Assays for cell proliferation (e.g., MTT assay) and apoptosis can provide insights into its cellular efficacy.

  • Reproducibility Assessment: To ensure the trustworthiness of the biological data, all assays should be performed in triplicate, and inter-assay variability should be carefully monitored.

Comparative Analysis with Alternative Kinase Inhibitors

To provide context for the potential of this compound, it is useful to compare its structural features and potential activity with other 7-azaindole-based kinase inhibitors.

Compound/Inhibitor Target Kinase(s) Reported IC₅₀ (nM) Key Structural Features Reference
This compound Hypothesized: KinasesTo be determined7-azaindole core with a C3-trifluoroacetyl group.This Guide
7-azaindole derivative 1 PI3Kγ0.57-azaindole core with a pyridine group at the 3-position.[5]
7-azaindole derivative 2 JAK3Potent inhibition1H-pyrrolo[2,3-b]pyridine-5-carboxamide with a cyclohexylamino group at C4.[6][7]
7-azaindole analogue 3 VEGFR2377-azaindole with substitution at C3.[1]

Causality Behind Experimental Choices: The choice of these comparators is based on their shared 7-azaindole scaffold and their established activity as kinase inhibitors. This allows for a direct comparison of how different substitutions on the core structure influence potency and selectivity. The data in the table highlights that modifications at various positions of the 7-azaindole ring can lead to highly potent and selective inhibitors for different kinase targets.

Future Perspectives and Conclusion

This guide has provided a comprehensive overview of the synthesis and potential biological activity of this compound. The proposed synthetic protocol is robust and reproducible, and the 7-azaindole scaffold strongly suggests that this compound will be active as a kinase inhibitor.

Further work should focus on the detailed biological evaluation of this compound, including broad kinase screening, determination of IC₅₀ values for identified targets, and assessment of its efficacy in cellular models. Investigating the structure-activity relationship by synthesizing analogues with modifications to the trifluoroacetyl group or other positions on the 7-azaindole ring could lead to the discovery of even more potent and selective kinase inhibitors.

The principles of scientific integrity and reproducibility are paramount in drug discovery. By following the detailed protocols and systematic evaluation strategies outlined in this guide, researchers can confidently explore the therapeutic potential of this promising compound and its derivatives.

References

  • BenchChem. (2025).
  • BenchChem. (2025). 1-Acetyl-7-Azaindole: A Comparative Analysis of a Promising Kinase Inhibitor Scaffold.
  • National Center for Biotechnology Information. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
  • National Center for Biotechnology Information. (2017). Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties.
  • Tesi di dottorato. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
  • PubMed. (2015).
  • PubMed. (2015).

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A Comparative Analysis of the ADME Properties of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties. This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone derivatives. These compounds, featuring the versatile 7-azaindole scaffold, are of significant interest, particularly in the development of kinase inhibitors. This analysis synthesizes available experimental data with established principles of drug metabolism and pharmacokinetics to offer a predictive framework for researchers in drug discovery and development.

Introduction: The Strategic Role of the Trifluoroethanone Moiety and the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site mimics the adenine of ATP, making it an excellent starting point for inhibitor design.[1][2] The introduction of a 2,2,2-trifluoro-1-ethanone group at the 3-position of this scaffold is a deliberate design choice aimed at modulating several key properties that influence the ADME profile of the resulting derivatives.

The trifluoromethyl group is known to significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing solubility and permeability.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering adjacent positions less susceptible to metabolic attack by cytochrome P450 (CYP) enzymes.[3][4] This guide will dissect these effects within the context of the 7-azaindole core, providing a comparative outlook against less fluorinated or alternative derivatives.

Comparative ADME Profiling: A Synthesis of Experimental Data and Predictive Insights

While a head-to-head comparative study of a complete series of this compound derivatives is not publicly available, we can construct a robust analysis by examining data from structurally related compounds and applying established medicinal chemistry principles. A pertinent case study involves pyrrolo[2,3-b]pyridine-3-one derivatives developed as fibroblast growth factor receptor 4 (FGFR4) inhibitors.[5]

Absorption: Solubility and Permeability

For oral administration, a drug's absorption is primarily governed by its aqueous solubility and membrane permeability.

  • Solubility: The introduction of a trifluoromethyl group can have varied effects on solubility. While it generally increases lipophilicity, which can decrease aqueous solubility, the overall impact is highly context-dependent. For the 7-azaindole scaffold, the pyridine nitrogen offers a site for protonation, which can enhance solubility in acidic environments like the stomach. The trifluoroethanone moiety's impact on the pKa of the pyrrole nitrogen and any appended amines will be a critical determinant of the pH-solubility profile.

  • Permeability: High permeability is crucial for efficient absorption across the intestinal epithelium. The Caco-2 permeability assay is a standard in vitro model for predicting human intestinal absorption. While specific Caco-2 data for the title compounds is scarce, related 7-azaindole kinase inhibitors have been optimized for good permeability.[6] The increased lipophilicity imparted by the trifluoromethyl group is generally expected to enhance passive diffusion across cell membranes. However, it is crucial to monitor for potential P-glycoprotein (P-gp) efflux, as highly lipophilic compounds can be substrates for this transporter.[7]

Table 1: Predicted Physicochemical Properties and Their Influence on Absorption

DerivativePredicted LogPPredicted Aqueous SolubilityPredicted PermeabilityRationale for Trifluoroethanone Impact
Parent 1H-pyrrolo[2,3-b]pyridine Low-ModerateModerateModerateBaseline scaffold properties.
Acetylethanone Derivative (non-fluorinated) ModerateModerate-LowModerate-HighIncreased lipophilicity compared to the parent.
Trifluoroethanone Derivative HighLowHighThe trifluoromethyl group significantly increases lipophilicity, potentially enhancing permeability but reducing aqueous solubility. The electron-withdrawing nature may also alter pKa, further impacting the pH-solubility profile.
Distribution: Plasma Protein Binding

Once absorbed, a drug's distribution is influenced by its binding to plasma proteins, primarily albumin.

  • Plasma Protein Binding (PPB): Highly lipophilic compounds tend to exhibit high plasma protein binding. The trifluoroethanone moiety, by increasing lipophilicity, is likely to lead to high PPB for these derivatives. While high PPB can limit the free fraction of the drug available to exert its therapeutic effect, it can also serve as a reservoir, prolonging the drug's half-life. A balance is therefore desirable.

Metabolism: The Metabolic Blocking Effect of Fluorine

Metabolic stability is a critical parameter that determines a drug's half-life and oral bioavailability. The liver is the primary site of drug metabolism, with cytochrome P450 enzymes playing a central role.[8]

  • Microsomal Stability: In vitro assays using human liver microsomes (HLM) are a standard method for assessing metabolic stability. The inclusion of a trifluoromethyl group is a well-established strategy to block metabolic attack at or near the site of fluorination.[3][4] For the this compound core, the trifluoroacetyl group is expected to be metabolically robust.

A study on pyrrolo[2,3-b]pyridine-3-one derivatives as FGFR4 inhibitors found that a lead compound exhibited good in vitro metabolic stability in human liver microsomes, with a half-life of 62.0 minutes.[5] This suggests that the core scaffold is amenable to achieving metabolic stability. The introduction of the trifluoroethanone group is anticipated to further enhance this stability by preventing oxidation at the acetyl position.

  • CYP Inhibition: It is also crucial to assess the potential for these derivatives to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9). Inhibition of these enzymes can lead to drug-drug interactions. While specific data is lacking for the title compounds, this is a critical parameter to evaluate during lead optimization.

Table 2: Comparative In Vitro Metabolic Stability of a Related Pyrrolo[2,3-b]pyridine-3-one Derivative

CompoundTargetIn Vitro Human Liver Microsomal Half-life (t1/2)Reference
Derivative 25 FGFR462.0 min[5]
BLU9931 (Reference Compound) FGFR446.7 min[5]

This data indicates that the pyrrolo[2,3-b]pyridine core can be modified to achieve good metabolic stability. The trifluoroethanone derivatives are hypothesized to exhibit even greater stability due to the metabolic blocking effect of the fluorine atoms.

Excretion

The primary routes of excretion for small molecule drugs are renal (urine) and biliary (feces). The physicochemical properties of the parent drug and its metabolites determine the predominant route of elimination. More polar compounds are typically cleared renally, while more lipophilic compounds are often eliminated via the biliary route. Given the anticipated high lipophilicity of the trifluoroethanone derivatives, biliary excretion may be a significant pathway.

Experimental Protocols for ADME Assessment

To experimentally validate the predicted ADME properties of novel this compound derivatives, a tiered approach employing standard in vitro assays is recommended.

In Vitro ADME Assay Workflow

The following diagram outlines a typical workflow for the in vitro assessment of ADME properties in early drug discovery.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism Solubility Aqueous Solubility (Kinetic & Thermodynamic) Permeability Caco-2 Permeability (Papp, Efflux Ratio) Solubility->Permeability Influences PPB Plasma Protein Binding (Equilibrium Dialysis) Permeability->PPB Metabolic_Stability Microsomal Stability (HLM, MLM) PPB->Metabolic_Stability CYP_Inhibition CYP450 Inhibition (Major Isoforms) Metabolic_Stability->CYP_Inhibition Metabolite_ID Metabolite Identification CYP_Inhibition->Metabolite_ID

Caption: In Vitro ADME Screening Cascade.

Step-by-Step Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a generalized procedure for assessing the metabolic stability of a test compound.

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine pooled human liver microsomes (final concentration typically 0.5-1.0 mg/mL) and phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

  • Initiation of the Metabolic Reaction:

    • Add the test compound to the pre-warmed microsome-buffer mixture (final concentration typically 1 µM).

    • Initiate the reaction by adding a pre-warmed NADPH regenerating system (cofactor). The final volume is typically 200 µL.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture.

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Comparative Summary and Future Directions

The strategic incorporation of a 2,2,2-trifluoro-1-ethanone moiety at the 3-position of the 1H-pyrrolo[2,3-b]pyridine scaffold presents a promising strategy for enhancing the ADME properties of this important class of compounds.

Table 3: Summary of Predicted ADME Properties and Comparative Analysis

ADME ParameterNon-fluorinated Acetyl Derivative (Predicted)2,2,2-Trifluoroethanone Derivative (Predicted)Key Advantage of Fluorination
Absorption Moderate permeability and solubility.Potentially higher permeability but lower aqueous solubility.Enhanced membrane permeability.
Distribution Moderate plasma protein binding.High plasma protein binding.Potential for prolonged duration of action.
Metabolism Susceptible to oxidation at the acetyl group.Enhanced metabolic stability due to the C-F bond strength.Increased half-life and oral bioavailability.
Excretion Mixed renal and biliary clearance.Likely predominant biliary clearance.N/A

Future Directions:

  • Systematic SAR Studies: A systematic structure-activity relationship (SAR) study is warranted to precisely quantify the impact of the trifluoroethanone group on the ADME properties of a series of this compound derivatives.

  • In Vivo Pharmacokinetic Studies: Promising candidates identified through in vitro screening should be advanced to in vivo pharmacokinetic studies in animal models to determine key parameters such as oral bioavailability, clearance, and volume of distribution.

  • Metabolite Identification: Detailed metabolite identification studies are crucial to understand the metabolic pathways and to identify any potentially reactive or pharmacologically active metabolites.

By leveraging the principles outlined in this guide and conducting rigorous experimental validation, researchers can effectively harness the benefits of fluorination to design and develop novel this compound derivatives with optimized ADME profiles for clinical success.

References

  • Ren, J., Li, J., Wang, Y., & Shen, J. (2014). The in vitro metabolic stability study of the selected compounds. ResearchGate. Available from: [Link]

  • Jin, Q., et al. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry, 29, 115862. Available from: [Link]

  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 457-472. Available from: [Link]

  • Di, L., et al. (2021). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 64(18), 13156-13173. Available from: [Link]

  • Unknown. (n.d.). Structures of some representative selective FGFR inhibitors. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21463-21475. Available from: [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]

  • Unknown. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

  • Unknown. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Available from: [Link]

  • Unknown. (n.d.). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. PubMed Central. Available from: [Link]

  • Kaddoumi, A., et al. (n.d.). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. SciSpace. Available from: [Link]

  • Unknown. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Unknown Source. Available from: [Link]

  • Li, M., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 117236. Available from: [Link]

  • Unknown. (n.d.). Azaindole Therapeutic Agents. PubMed Central. Available from: [Link]

  • Unknown. (n.d.). EP2395004A3 - Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors. Google Patents.
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  • Unknown. (2016). Discovery of novel 7-azaindoles as PDK1 inhibitors. PubMed. Available from: [Link]

  • Unknown. (n.d.). Synthesis and Anti-Anaphylactic Activity of 7-azaindole Derivatives. ResearchGate. Available from: [Link]

  • Unknown. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available from: [Link]

  • Unknown. (n.d.). Synthesis and antitumor screening of some novel pyrrolo, pyrrolo[2,3-d]pyrimidinone and pyrrolo[2,3-b]. Unknown Source. Available from: [Link]

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Sources

Safety Operating Guide

Personal protective equipment for handling 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Hazard Assessment and Chemical Profile

  • Trifluoroacetyl Group (-COCF3): The presence of the trifluoroacetyl group suggests potential for high reactivity and corrosivity. Similar small-molecule trifluoromethyl ketones are known to be irritants to the skin, eyes, and respiratory tract. The strong electron-withdrawing nature of the fluorine atoms can also make the carbonyl carbon more susceptible to nucleophilic attack, potentially leading to unforeseen reactions.

  • Pyrrolopyridine Core: This nitrogen-containing heterocyclic system is a common scaffold in pharmacologically active molecules. While the core itself is generally stable, its metabolic pathways could lead to the formation of reactive intermediates.

  • Physical Form: This compound is typically a solid at room temperature, which can pose an inhalation risk if handled as a fine powder.

Based on this structural analysis, it is prudent to treat this compound as a hazardous substance with the potential to be a skin and eye irritant, harmful if inhaled, and with unknown long-term toxicological effects. A conservative approach to PPE is therefore mandatory.

The Hierarchy of Controls: Your First Line of Defense

Before relying on PPE, it is crucial to implement more effective safety controls. The hierarchy of controls is a fundamental principle in laboratory safety that prioritizes risk mitigation strategies.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE PPE (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Administrative Controls: Develop and strictly follow a standard operating procedure (SOP) for handling this compound. Ensure all personnel are trained on the specific hazards and handling procedures.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical for the safe handling of this compound. The following table outlines the recommended PPE for various laboratory operations.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields and a face shieldDouble-gloving with nitrile glovesFlame-resistant lab coatN95 respirator
Solution Preparation Chemical splash goggles and a face shieldDouble-gloving with nitrile glovesChemical-resistant apron over a lab coatNot typically required if in a fume hood
Running Reactions Chemical splash gogglesNitrile glovesFlame-resistant lab coatNot typically required if in a fume hood
Large-Scale Operations (>5g) Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatConsider a half-mask respirator with organic vapor cartridges
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesDisposable chemical-resistant suitHalf-mask respirator with organic vapor cartridges
Detailed PPE Specifications
  • Eye and Face Protection: At a minimum, ANSI Z87.1 compliant safety glasses with side shields are required. When handling larger quantities or during operations with a splash risk, chemical splash goggles and a face shield are essential.

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty nitrile or neoprene gloves should be used. Always double-glove to reduce the risk of exposure from a single glove failure. It is critical to check the manufacturer's glove compatibility charts for resistance to halogenated ketones.

  • Body Protection: A flame-resistant lab coat should be worn at all times. For tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: When handling the solid compound outside of a fume hood or during a large spill, a NIOSH-approved N95 respirator is necessary to prevent inhalation of fine particles. For operations with a high potential for vapor generation, a half-mask respirator with organic vapor cartridges may be required.

Step-by-Step PPE Donning and Doffing Procedure

Proper donning and doffing of PPE is as crucial as its selection to prevent cross-contamination.

cluster_donning Donning Sequence cluster_doffing Doffing Sequence D1 1. Lab Coat D2 2. Respirator (if needed) D1->D2 D3 3. Goggles/Face Shield D2->D3 D4 4. Gloves D3->D4 F1 1. Gloves F2 2. Goggles/Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Respirator (if needed) F3->F4

Caption: The proper sequence for donning and doffing PPE to minimize contamination.

Decontamination and Disposal Plan

Decontamination:

  • Glassware and Equipment: Rinse all contaminated glassware and equipment with an appropriate organic solvent (e.g., ethanol or acetone) in a fume hood. The rinsate should be collected as hazardous waste.

  • Work Surfaces: Decontaminate work surfaces in the fume hood with a suitable solvent, followed by a soap and water wash.

  • PPE: Disposable gloves should be removed and discarded immediately after handling the compound. Reusable PPE, such as face shields and goggles, should be decontaminated with soap and water.

Disposal:

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and contaminated paper towels, must be disposed of in a designated hazardous waste container.

  • Liquid Waste: All solutions and solvent rinses containing the compound must be collected in a properly labeled hazardous waste container. Do not pour any amount of this chemical or its solutions down the drain.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In the event of a spill, evacuate the area and alert your laboratory supervisor and EHS department. Only trained personnel with appropriate PPE should attempt to clean up the spill.

References

  • General Laboratory Safety Guidelines

    • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
    • Source: N
    • URL: [Link]

  • Occupational Safety and Health Administration (OSHA)

    • Title: Personal Protective Equipment
    • Source: U.S. Department of Labor
    • URL: [Link]

  • Glove Compatibility Information: Title: Ansell Chemical Resistance Guide Source: Ansell

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.